Nepinalone hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-methyl-1-(2-piperidin-1-ylethyl)-3,4-dihydronaphthalen-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO.ClH/c1-18(11-14-19-12-5-2-6-13-19)16-8-4-3-7-15(16)9-10-17(18)20;/h3-4,7-8H,2,5-6,9-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXUSWVHSCQVTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CCC2=CC=CC=C21)CCN3CCCCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22443-55-6 | |
| Record name | Nepinalone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022443556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NEPINALONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68J256455O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Nepinalone Hydrochloride: An In-depth Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the currently available public information regarding the mechanism of action of nepinalone (B1231462) hydrochloride. It is intended for an audience with a professional background in pharmacology and drug development. Notably, detailed primary research containing specific quantitative data (e.g., binding affinities, IC50/EC50 values) and comprehensive experimental protocols are not widely available in the public domain. As such, this guide provides a qualitative overview based on existing literature.
Executive Summary
Nepinalone hydrochloride is a centrally acting, non-opioid antitussive agent.[1] Its primary mechanism of action is understood to be the suppression of the cough reflex through its interaction with central nervous system targets. The principal molecular target identified is the sigma-1 (σ1) receptor, located in the cough center of the medulla oblongata.[2] Additionally, a potential modulatory role on neuronal ion channels, specifically calcium and potassium channels, has been suggested as a contributing factor to its antitussive effects.[2] This document will provide a detailed exploration of these mechanisms based on the available scientific literature.
Introduction to this compound
Nepinalone is a synthetic, orally active cough suppressant.[1] Chemically, it is an alkylamine derivative of β-tetralone.[1] Clinically, it is used for the management of non-productive cough.[2] The therapeutic effect of nepinalone is typically observed within 20-30 minutes of administration and can last for at least four hours.[3] Unlike opioid-based antitussives, nepinalone does not exert significant CNS depressant properties at therapeutic doses.
Core Molecular Mechanism of Action
The antitussive effect of this compound is primarily attributed to its action on the central nervous system.[3] The key components of its mechanism of action are detailed below.
Interaction with Sigma-1 (σ1) Receptors
The most cited mechanism for nepinalone's antitussive activity is its interaction with sigma-1 (σ1) receptors.[2][4] These receptors are highly expressed in the medulla oblongata, the region of the brainstem that houses the cough center.[2]
-
Binding and Modulation: Nepinalone binds to σ1 receptors, which are intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface. This binding is thought to alter the transmission of signals that would normally trigger the cough reflex, thereby reducing the frequency and intensity of coughing episodes.[2] One study has indicated that the binding affinity of nepinalone for the σ1 receptor is in the range of 20 to 67 nM.[4]
-
Downstream Effects: The precise downstream signaling pathways activated or modulated by nepinalone's binding to the σ1 receptor have not been fully elucidated in publicly available research. Sigma-1 receptors are known to modulate a variety of intracellular signaling pathways, including those involved in neurotransmitter release and neuronal excitability.[2]
Potential Modulation of Ion Channels
In addition to its effects on the σ1 receptor, it has been suggested that nepinalone may also influence the activity of neuronal ion channels.[2]
-
Calcium (Ca²⁺) and Potassium (K⁺) Channels: Nepinalone may contribute to its antitussive effects by modulating the activity of voltage-gated calcium and potassium channels in neurons.[2] By potentially inhibiting calcium influx or enhancing potassium efflux, nepinalone could lead to the stabilization of neuronal membranes and a reduction in their excitability.[2] This would result in a diminished response to tussive stimuli.
Experimental Protocols
A comprehensive search of publicly available scientific literature did not yield detailed experimental protocols for the studies that form the basis of our understanding of nepinalone's mechanism of action. To provide context for the type of research that would be conducted, a general description of relevant methodologies is provided below.
Sigma-1 Receptor Binding Assay (General Protocol)
-
Objective: To determine the binding affinity of this compound for the sigma-1 receptor.
-
Methodology: A competitive radioligand binding assay would be employed.
-
Tissue Preparation: Membranes from a tissue source rich in sigma-1 receptors (e.g., guinea pig brain) would be prepared.
-
Assay Components: The assay would include the prepared membranes, a radiolabeled ligand known to bind to the sigma-1 receptor (e.g., --INVALID-LINK---pentazocine), and varying concentrations of this compound.
-
Incubation: The components would be incubated to allow for competitive binding to the receptors.
-
Separation: Bound and free radioligand would be separated via rapid filtration.
-
Quantification: The amount of bound radioactivity would be measured using liquid scintillation counting.
-
Data Analysis: The data would be analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) would then be calculated using the Cheng-Prusoff equation.
-
Patch-Clamp Electrophysiology for Ion Channel Modulation (General Protocol)
-
Objective: To investigate the effects of this compound on voltage-gated calcium and potassium channels.
-
Methodology: Whole-cell patch-clamp recordings from cultured neurons or isolated primary neurons would be performed.
-
Cell Preparation: Neurons would be prepared and placed in a recording chamber on an inverted microscope.
-
Pipette Preparation: A glass micropipette with a fine tip would be filled with an appropriate intracellular solution and positioned to form a high-resistance seal with the cell membrane.
-
Whole-Cell Configuration: The membrane patch would be ruptured to allow electrical access to the entire cell.
-
Voltage Clamp: The membrane potential would be held at a specific voltage, and the currents flowing through the ion channels would be recorded.
-
Drug Application: this compound would be applied to the cell, and any changes in the recorded currents would be measured.
-
Data Analysis: The effects of nepinalone on the amplitude and kinetics of the ion channel currents would be analyzed to determine if it has an inhibitory or potentiating effect.
-
Data Summary
| Parameter | Receptor/Channel | Test System | Value | Reference |
| Binding Affinity (Ki) | Sigma-1 Receptor | Guinea Pig Brain Homogenate | 20 - 67 nM | [4] |
| IC50 | Sigma-1 Receptor | Not Available | Not Available | |
| EC50 | Ca²⁺ Channel | Not Available | Not Available | |
| EC50 | K⁺ Channel | Not Available | Not Available |
Conclusion
The primary mechanism of action of this compound as an antitussive agent is its interaction with central sigma-1 receptors in the medulla oblongata, leading to the suppression of the cough reflex.[2] A secondary, less well-characterized mechanism may involve the modulation of neuronal calcium and potassium channels, which would contribute to a reduction in neuronal excitability.[2] While this provides a solid foundation for understanding the pharmacology of nepinalone, further in-depth research is required to fully elucidate the downstream signaling pathways and to provide quantitative data on its interactions with its molecular targets. Such studies would be invaluable for the future development of more targeted and effective antitussive therapies.
References
Nepinalone Hydrochloride and the Sigma-1 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Nepinalone (B1231462) Hydrochloride
Nepinalone is a pharmaceutical compound classified as an antitussive, or cough suppressant.[1] It is understood to exert its effects by acting on the cough center within the medulla oblongata.[1] The primary molecular target identified for nepinalone's antitussive activity is the sigma-1 receptor.[1] By binding to this receptor, nepinalone is thought to modulate neurotransmitter release and alter the signaling cascade that initiates the cough reflex.[1]
The Sigma-1 Receptor: A Unique Chaperone Protein
The sigma-1 receptor is a ligand-operated intracellular chaperone protein with no homology to other mammalian proteins. It is primarily located at the endoplasmic reticulum-mitochondrion interface and is involved in the regulation of intracellular calcium signaling, ion channel function, and cellular stress responses. The sigma-1 receptor can be modulated by a wide range of structurally diverse compounds, including antipsychotics, antidepressants, and neurosteroids.
Quantitative Analysis of Nepinalone Hydrochloride at the Sigma-1 Receptor
A thorough review of the scientific literature did not yield specific quantitative data for the binding affinity (Ki, IC50) or functional activity (EC50, Emax) of this compound at the sigma-1 receptor. The following tables are therefore presented as templates to illustrate how such data would be structured for clear comparison once determined through empirical studies.
Table 1: Sigma-1 Receptor Binding Affinity of this compound (Hypothetical Data)
| Compound | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) |
| Nepinalone HCl | --INVALID-LINK---Pentazocine | Guinea Pig Brain Membranes | Data not available | Data not available |
| Nepinalone HCl | --INVALID-LINK---Pentazocine | Recombinant Human S1R | Data not available | Data not available |
Table 2: Sigma-1 Receptor Functional Activity of this compound (Hypothetical Data)
| Assay Type | Cell Line | Agonist/Antagonist | EC50 (nM) | Emax (%) |
| Neurite Outgrowth | PC12 | Data not available | Data not available | Data not available |
| Calcium Mobilization | HEK293-hS1R | Data not available | Data not available | Data not available |
| BiP Dissociation | CHO-hS1R | Data not available | Data not available | Data not available |
Experimental Protocols for Characterizing this compound's Sigma-1 Receptor Activity
The following are detailed methodologies for key experiments that would be employed to determine the binding affinity and functional activity of this compound at the sigma-1 receptor.
Sigma-1 Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki and IC50) of this compound for the sigma-1 receptor through competitive displacement of a radiolabeled ligand.
Objective: To quantify the affinity of this compound for the sigma-1 receptor.
Materials:
-
Test Compound: this compound
-
Radioligand: --INVALID-LINK---Pentazocine (a selective sigma-1 receptor agonist)
-
Membrane Preparation: Guinea pig brain membranes or membranes from cells expressing recombinant human sigma-1 receptors
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: Haloperidol (10 µM)
-
96-well microplates
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize guinea pig brains or cultured cells in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh assay buffer. Determine the protein concentration of the membrane suspension.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Membrane preparation (typically 200-400 µg of protein)
-
--INVALID-LINK---Pentazocine at a concentration near its Kd (e.g., 1-5 nM)
-
Varying concentrations of this compound (e.g., 0.1 nM to 100 µM) or vehicle for total binding wells.
-
For non-specific binding wells, add 10 µM haloperidol.
-
-
Incubation: Incubate the plates at 37°C for 120 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurite Outgrowth Functional Assay
This assay assesses the functional activity of this compound as either a sigma-1 receptor agonist or antagonist by measuring its effect on nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells.
Objective: To determine if this compound exhibits agonist or antagonist activity at the sigma-1 receptor.
Materials:
-
PC12 cells
-
Cell culture medium (e.g., DMEM with horse and fetal bovine serum)
-
Nerve Growth Factor (NGF)
-
Test Compound: this compound
-
Known Sigma-1 Agonist (e.g., PRE-084)
-
Known Sigma-1 Antagonist (e.g., BD-1063)
-
Multi-well cell culture plates
-
Microscope with imaging capabilities
Procedure:
-
Cell Plating: Seed PC12 cells in multi-well plates and allow them to adhere.
-
Treatment:
-
Agonist Activity: Treat cells with varying concentrations of this compound in the presence of a sub-optimal concentration of NGF.
-
Antagonist Activity: Pre-treat cells with varying concentrations of this compound for a defined period, followed by the addition of a known sigma-1 agonist (e.g., PRE-084) and NGF.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.
-
Imaging and Analysis: Capture images of the cells using a microscope. Quantify neurite outgrowth by measuring the length of neurites or by counting the percentage of cells with neurites longer than the cell body diameter.
-
Data Interpretation:
-
An increase in neurite outgrowth in the presence of this compound alone (agonist mode) would suggest agonist activity.
-
A dose-dependent inhibition of the agonist-induced neurite outgrowth by this compound (antagonist mode) would indicate antagonist activity.
-
Sigma-1 Receptor Signaling Pathways
The sigma-1 receptor modulates a variety of downstream signaling pathways, primarily through its chaperone activity and its interaction with other proteins. The binding of a ligand, such as this compound, can either activate (agonist) or inhibit (antagonist) these functions.
Regulation of Intracellular Calcium
The sigma-1 receptor is a key regulator of calcium signaling between the endoplasmic reticulum (ER) and mitochondria. In its resting state, it is associated with the chaperone protein BiP. Upon ligand binding, the sigma-1 receptor can dissociate from BiP and interact with the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), stabilizing it and prolonging calcium release from the ER. This has significant implications for cellular processes such as ATP production and apoptosis.
References
No Evidence Found for Nepinalone Hydrochloride's Modulation of GABAergic Pathways
Despite a comprehensive review of available scientific literature, no direct evidence was found to support the involvement of Nepinalone hydrochloride in the modulation of GABAergic pathways. The primary mechanism of action for this centrally acting antitussive agent appears unrelated to the gamma-aminobutyric acid (GABA) system. Instead, current research indicates that this compound exerts its cough-suppressing effects primarily through its interaction with sigma-1 receptors located in the medulla oblongata, the region of the brainstem that controls the cough reflex.[1]
This compound is a non-opioid cough suppressant used in the treatment of non-productive cough.[2][3][4] Its therapeutic action is attributed to its ability to bind to sigma-1 receptors, which are involved in the modulation of neurotransmitter release.[1] By acting on these receptors in the cough center, this compound is thought to suppress the signaling cascades that initiate the cough reflex.[1] Some literature also suggests a potential, though less defined, role in the modulation of calcium and potassium channels, which could contribute to its overall effect on neuronal excitability.[1]
The user's request for an in-depth technical guide on the GABAergic modulation pathways of this compound cannot be fulfilled at this time due to the absence of relevant data in the public domain. Extensive searches for studies detailing interactions with GABA receptors, effects on GABAergic neurons, binding affinities, or specific experimental protocols investigating such a link have yielded no results.
Therefore, a detailed summary of quantitative data, experimental protocols, and signaling pathway diagrams related to GABAergic modulation by this compound cannot be provided. The scientific community has, to date, focused on its activity at sigma-1 receptors as the core of its pharmacological action.
Established Mechanism of Action of this compound
The currently understood mechanism of action for this compound is centered on its activity as a sigma-1 receptor agonist. This pathway is distinct from the GABAergic system, which is the primary inhibitory neurotransmitter system in the central nervous system and the target for many sedative and anxiolytic drugs.
Below is a simplified diagram illustrating the proposed primary mechanism of action of this compound.
Further research would be necessary to explore any potential secondary or indirect effects of this compound on the GABAergic system. However, based on the current body of scientific literature, this is not its primary or established mode of action. Professionals in research and drug development should be aware that its antitussive properties are attributed to its effects on sigma-1 receptors rather than GABAergic modulation.
References
Nepinalone Hydrochloride: A Technical Guide on the Tetralin Derivative Antitussive
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Nepinalone (B1231462), with the systematic IUPAC name 1-methyl-1-(2-piperidin-1-ylethyl)-3,4-dihydronaphthalen-2-one, is a synthetic compound belonging to the tetralin class of molecules.[1] Tetralins are characterized by a benzene (B151609) ring fused to a cyclohexane (B81311) ring.[2] Nepinalone hydrochloride is the hydrochloride salt form of the active base, which enhances its solubility and stability.[3] It is utilized as a cough suppressant, acting on the central nervous system to alleviate non-productive coughs.[4][5]
Chemical and Physical Properties
The chemical and physical properties of Nepinalone and its hydrochloride salt are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 1-methyl-1-(2-piperidin-1-ylethyl)-3,4-dihydronaphthalen-2-one;hydrochloride | [6] |
| Molecular Formula | C18H26ClNO | [6] |
| Molecular Weight | 307.9 g/mol | [6] |
| CAS Number | 22443-55-6 | [6] |
| Appearance | White to off-white solid | [5] |
| Solubility | DMSO: 250 mg/mL (812.06 mM) | [5] |
| Storage Temperature | 4°C, protect from light | [5] |
Synthesis of this compound
A patented method for the synthesis of this compound involves the reaction of 1-methyl-2-tetralone (B1329714) with 2-chloroethyl-1-N-piperidine.[7] An alternative patented process describes the synthesis starting from 2-phenylpropionic acid chloride and ethylene (B1197577) to first produce 1-methyl-2-tetralone.[7]
Detailed Experimental Protocol for Synthesis
The following protocol is adapted from patent literature describing the synthesis of this compound from 1-methyl-2-tetralone.
Step 1: Alkylation of 1-methyl-2-tetralone
-
In a suitable reaction vessel, suspend sodium hydride (NaH) in an anhydrous, non-polar solvent such as heptane.
-
Cool the suspension to -5°C.
-
Slowly add a solution of 1-methyl-2-tetralone dissolved in a minimal amount of an appropriate solvent like dimethylformamide (DMF) to the cooled NaH suspension under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period to ensure complete deprotonation of the tetralone.
-
To the resulting enolate solution, add 1-N-(2-chloroethyl)piperidine.
-
Allow the reaction to proceed, monitoring its progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate) to isolate the crude Nepinalone free base.
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude product as an oil.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the crude Nepinalone oil in a suitable organic solvent such as ethyl acetate.
-
To this solution, add a solution of hydrochloric acid in an alcohol, for example, 20% w/w HCl in isopropanol (B130326), until precipitation of the hydrochloride salt is complete.
-
Collect the precipitate by filtration and wash with a cold, non-polar solvent like isopropyl ether.
-
Recrystallize the crude this compound from a mixture of solvents such as isopropyl ether and isopropanol to obtain the purified product.
-
Dry the final product under vacuum.
Pharmacological Profile
Mechanism of Action
This compound exerts its antitussive effect by acting on the cough center located in the medulla oblongata.[4] At the molecular level, it is proposed to be an agonist of the sigma-1 (σ1) receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[4][8]
Caption: Proposed mechanism of Nepinalone's antitussive action.
Activation of the sigma-1 receptor by agonists like Nepinalone is thought to modulate the activity of various ion channels, including voltage-gated potassium and calcium channels.[4] This modulation can lead to a stabilization of neuronal membranes and a reduction in neuronal excitability within the cough center, thereby suppressing the cough reflex.
Quantitative Pharmacological Data
| Compound | Sigma-1 Receptor Ki (nM) | Reference |
| Dextromethorphan | ~30-150 | |
| Carbetapentane (Pentoxyverine) | 41 | [9] |
| PRE-084 | 44 (IC50) | [9] |
| Haloperidol | ~1-4 |
Preclinical Pharmacokinetics
Detailed preclinical pharmacokinetic parameters for this compound, such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and elimination half-life (t1/2), have not been reported in publicly accessible studies. The table below presents representative pharmacokinetic data for other small molecule drugs in rats to illustrate typical parameters.
| Compound | Dose (mg/kg) & Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Absolute Bioavailability (%) | Reference |
| Oxypeucedanin | 20 (oral) | 13.98 ± 2.65 | 3.38 ± 1.50 | 2.94 ± 1.25 | 10.26 ± 2.02 | [10] |
| α-Cyperone | 20 (oral) | 51.19 ± 16.41 | 0.20 ± 0.16 | 0.14 ± 0.05 | 1.36 | [11] |
| Compound 97/63 | 72 (oral) | 229.24 ± 64.26 | 1 ± 0.7 | 10.57 ± 0.16 | 15.66 | [12] |
Preclinical Efficacy Evaluation: Antitussive Assay
The antitussive activity of this compound can be evaluated in preclinical models using chemically induced cough. The guinea pig citric acid-induced cough model is a widely accepted standard.
Detailed Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs
Animals: Male Hartley guinea pigs (300-400 g) are used for this study. They are housed under standard laboratory conditions with free access to food and water.
Acclimatization: Animals are acclimated to the experimental setup for several days prior to the study. This involves placing them in the whole-body plethysmography chambers to minimize stress-induced artifacts.
Cough Induction:
-
Individual, unrestrained guinea pigs are placed in a whole-body plethysmograph.
-
A nebulizer is used to generate an aerosol of a citric acid solution (e.g., 0.3 M).
-
The aerosol is delivered into the chamber for a fixed duration (e.g., 10 minutes).
-
The number of coughs is recorded during the exposure period and for a defined time afterward. Coughs are identified by their characteristic sound and the associated sharp thoracic pressure changes detected by the plethysmograph.
Drug Administration:
-
This compound is dissolved in a suitable vehicle (e.g., saline or distilled water).
-
The drug solution is administered to the animals via an appropriate route, typically oral (p.o.) or intraperitoneal (i.p.), at various doses.
-
A vehicle control group and a positive control group (e.g., treated with codeine or dextromethorphan) are included in each experiment.
-
The drug is administered at a specific time point before the citric acid challenge (e.g., 30-60 minutes).
Data Analysis:
-
The number of coughs in the drug-treated groups is compared to the vehicle control group.
-
The percentage inhibition of cough is calculated for each dose.
-
A dose-response curve is generated, and the ED50 (the dose that produces 50% of the maximal antitussive effect) can be calculated using appropriate statistical software.
Caption: Workflow for the in vivo antitussive assay.
Conclusion
This compound is a tetralin-based compound with potential as a centrally acting antitussive. Its mechanism is believed to involve the agonism of sigma-1 receptors in the brainstem's cough center. While a detailed quantitative pharmacological and pharmacokinetic profile is not publicly available, the information presented in this guide on its synthesis and methods for preclinical evaluation provides a valuable resource for researchers in the field of antitussive drug development. Further studies are warranted to fully elucidate the quantitative aspects of its pharmacodynamics and pharmacokinetics to better understand its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0507001A1 - A process for the preparation of nepinalone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [Coughing model by microinjection of citric acid into the larynx in guinea pig] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 9. Effects of codeine, morphine and a novel opioid pentapeptide BW443C, on cough, nociception and ventilation in the unanaesthetized guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Pharmacokinetics, Bioavailability, and Excretion Studies of α-Cyperone in Rats by UHPLC-QQQ-MS/MS [mdpi.com]
- 12. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Nepinalone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for Nepinalone hydrochloride, a compound with antitussive properties. The synthesis is presented in a multi-step process, commencing from commercially available starting materials. This document details the necessary chemical transformations, including the preparation of key intermediates and the final salt formation. Experimental protocols are provided with quantitative data, and the overall synthesis is visualized through a detailed reaction pathway diagram.
Overview of the Synthetic Pathway
The synthesis of this compound can be conceptually divided into three principal stages:
-
Synthesis of the key intermediate, 1-methyl-2-tetralone (B1329714): This is achieved through the α-methylation of 2-tetralone (B1666913).
-
Alkylation to form Nepinalone: The synthesized 1-methyl-2-tetralone is subsequently alkylated using 1-(2-chloroethyl)piperidine (B1294334).
-
Formation of the hydrochloride salt: The final step involves the conversion of the Nepinalone free base into its more stable and water-soluble hydrochloride salt.
The overall synthetic scheme is depicted below.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols and Data
Stage 1: Synthesis of 1-Methyl-2-tetralone
The synthesis of 1-methyl-2-tetralone is achieved via the methylation of 2-tetralone. This process involves the formation of an enolate intermediate, which then undergoes nucleophilic attack on a methylating agent.
Experimental Protocol:
A common method for the α-methylation of ketones is employed. To a solution of 2-tetralone in a suitable anhydrous solvent such as tetrahydrofuran (B95107) (THF), a strong base like sodium hydride (NaH) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the enolate. Subsequently, methyl iodide is added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC). The reaction is then carefully quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield 1-methyl-2-tetralone.
| Parameter | Value | Reference |
| Starting Material | 2-Tetralone | [1][2] |
| Reagents | Sodium Hydride (NaH), Methyl Iodide (CH₃I) | [1][2] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [2] |
| Reaction Temperature | 0 °C to room temperature | [2] |
| Typical Yield | ~70% | [3] |
| Purification Method | Vacuum Distillation | [1] |
Stage 2: Synthesis of Nepinalone (1-methyl-1-(2-piperidin-1-ylethyl)-3,4-dihydronaphthalen-2-one)
This stage involves the alkylation of the previously synthesized 1-methyl-2-tetralone with 1-(2-chloroethyl)piperidine. The reaction is facilitated by a strong base to deprotonate the α-carbon of the ketone.
Experimental Protocol:
In a reaction vessel under an inert atmosphere, a suspension of sodium hydride in an anhydrous solvent such as heptane (B126788) or toluene (B28343) is prepared. To this suspension, a solution of 1-methyl-2-tetralone in the same solvent is added dropwise. The mixture is stirred to allow for the formation of the enolate. Following this, a solution of 1-(2-chloroethyl)piperidine (prepared from its hydrochloride salt by neutralization with a base and extraction) in the same solvent is added. The reaction mixture is then heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by TLC). After cooling to room temperature, the reaction is quenched by the careful addition of water. The organic layer is separated, washed with a dilute acid solution (e.g., 5% HCl), followed by a saturated sodium bicarbonate solution, and finally with water until the pH is neutral. The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude Nepinalone free base. The product can be further purified by vacuum distillation.[3]
| Parameter | Value | Reference |
| Starting Material | 1-Methyl-2-tetralone | [3] |
| Reagents | Sodium Hydride (NaH), 1-(2-Chloroethyl)piperidine | [3] |
| Solvent | Anhydrous Heptane or Toluene | [3] |
| Reaction Temperature | Reflux | [3] |
| Typical Yield | ~70% | [3] |
| Purification Method | Vacuum Distillation | [3] |
Stage 3: Formation of this compound
The final step is the conversion of the basic Nepinalone to its hydrochloride salt, which generally improves its stability and solubility in aqueous media.
Experimental Protocol:
The purified Nepinalone free base is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate. Anhydrous hydrogen chloride gas is then bubbled through the solution, or a solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether) is added dropwise with stirring. The hydrochloride salt will precipitate out of the solution. The precipitate is collected by filtration, washed with cold anhydrous solvent, and dried under vacuum to yield this compound as a solid.
| Parameter | Value | Reference |
| Starting Material | Nepinalone (free base) | [4] |
| Reagent | Anhydrous Hydrogen Chloride (gas or solution) | |
| Solvent | Anhydrous Diethyl Ether or Ethyl Acetate | |
| Reaction Temperature | Room Temperature | N/A |
| Typical Yield | Quantitative | N/A |
| Purification Method | Filtration and washing | N/A |
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental stages.
Caption: Workflow for the synthesis of 1-Methyl-2-tetralone.
Caption: Workflow for the synthesis of Nepinalone free base.
This guide provides a foundational understanding of the synthesis of this compound. Researchers are advised to consult the primary literature and perform appropriate risk assessments before undertaking any experimental work. The yields and reaction conditions provided are typical and may require optimization for specific laboratory settings.
References
Pharmacological Profile of Nepinalone Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nepinalone (B1231462) hydrochloride is a centrally acting, non-opioid antitussive agent. Its primary pharmacological effect is the suppression of the cough reflex. This is achieved through its interaction with the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located predominantly in the endoplasmic reticulum, particularly in the central nervous system, including the cough center in the medulla oblongata. This technical guide provides a comprehensive overview of the known pharmacological properties of Nepinalone hydrochloride, including its mechanism of action, pharmacokinetics, and the experimental protocols used to elucidate these characteristics. Due to the limited availability of public data, this guide also presents hypothetical signaling pathways based on the known functions of sigma-1 receptor agonists.
Introduction
Nepinalone is a synthetic, non-narcotic compound developed for the symptomatic relief of non-productive cough.[1] Unlike opioid-based antitussives, Nepinalone is reported to not exert significant central nervous system depressant effects at therapeutic doses. The hydrochloride salt is utilized to improve its pharmaceutical properties, such as solubility and stability.
Mechanism of Action
Nepinalone's antitussive effect is primarily mediated by its activity as a sigma-1 (σ1) receptor agonist. The proposed mechanism involves the following steps:
-
Binding to Sigma-1 Receptors: Nepinalone binds to σ1 receptors located in the cough center within the medulla oblongata of the brainstem.
-
Modulation of Neuronal Excitability: As a chaperone protein, the σ1 receptor interacts with various ion channels and signaling proteins. Activation of the σ1 receptor by Nepinalone is thought to modulate the activity of voltage-gated ion channels (Na+, K+, and Ca2+), leading to a stabilization of neuronal membranes.[1][2][3][4] This reduces the excitability of neurons in the cough center, thereby suppressing the urge to cough.
-
Inhibition of the Cough Reflex Arc: By dampening the signaling cascade within the cough center, Nepinalone effectively interrupts the cough reflex arc initiated by irritant stimuli in the respiratory tract.
Signaling Pathway Diagram
Caption: Proposed mechanism of action for this compound.
Pharmacodynamics
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by oral absorption, hepatic metabolism, and a relatively short elimination half-life.
-
Absorption: Nepinalone is absorbed from the gastrointestinal tract following oral administration.
-
Distribution: Specific tissue distribution data is not widely available.
-
Metabolism: The drug is metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The specific CYP isozymes involved in its metabolism have not been publicly identified.
-
Excretion: The metabolites of Nepinalone are excreted via the kidneys.
Data Presentation
Quantitative pharmacological data for this compound is not extensively available in the peer-reviewed public domain. The following tables are provided as a template for the types of data that are essential for a complete pharmacological profile.
Table 1: Receptor Binding Affinity
| Receptor | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| Sigma-1 | --INVALID-LINK---Pentazocine | Data not available | Data not available | |
| Sigma-2 | [3H]-DTG | Data not available | Data not available |
Table 2: In Vivo Antitussive Efficacy (Guinea Pig Model)
| Dose (mg/kg) | Route of Administration | % Inhibition of Cough | Reference |
| Data not available | |||
| Data not available | |||
| Data not available |
Table 3: Pharmacokinetic Parameters (Species: e.g., Rat)
| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | t1/2 (h) | Reference |
| Data not available | Oral | |||||
| Data not available | IV |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the pharmacological profiling of an antitussive agent like this compound.
In Vivo Antitussive Activity: Citric Acid-Induced Cough in Guinea Pigs
This is a standard preclinical model to evaluate the efficacy of antitussive drugs.
Objective: To determine the dose-dependent antitussive effect of this compound.
Methodology:
-
Animals: Male Hartley guinea pigs (300-400 g) are used.
-
Acclimatization: Animals are acclimatized to the experimental environment, including the whole-body plethysmography chamber.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered via the desired route (e.g., intraperitoneal or oral) at various doses. A vehicle control group is also included.
-
Cough Induction: At a predetermined time after drug administration (e.g., 30-60 minutes), the conscious and unrestrained guinea pig is placed in the plethysmography chamber. A nebulized solution of citric acid (e.g., 0.3 M) is introduced into the chamber for a set period (e.g., 10 minutes).
-
Data Acquisition: The number of coughs is recorded by a trained observer and/or a specialized sound and pressure recording system.
-
Data Analysis: The percentage inhibition of cough for each dose group is calculated relative to the vehicle control group. An ED50 (the dose that produces 50% of the maximal effect) can be determined from the dose-response curve.
Experimental Workflow Diagram:
Caption: Workflow for the guinea pig citric acid-induced cough assay.
In Vitro Sigma-1 Receptor Binding Assay
This assay is used to determine the binding affinity of this compound for the sigma-1 receptor.
Objective: To quantify the binding affinity (Ki) of this compound for the sigma-1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from a tissue source rich in sigma-1 receptors (e.g., guinea pig brain or a cell line overexpressing the receptor).
-
Radioligand: A radiolabeled ligand with high affinity for the sigma-1 receptor, such as --INVALID-LINK---pentazocine, is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration.
-
Quantification: The amount of radioactivity on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This assay can be used to investigate the downstream effects of sigma-1 receptor activation by Nepinalone on intracellular signaling.
Objective: To determine if this compound modulates intracellular calcium levels in a relevant cell line.
Methodology:
-
Cell Culture: A suitable cell line (e.g., a neuronal cell line endogenously or exogenously expressing the sigma-1 receptor) is cultured.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are treated with varying concentrations of this compound.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity over time using a fluorescence plate reader or microscope.
-
Data Analysis: The change in fluorescence is quantified to determine the effect of Nepinalone on intracellular calcium levels.
Clinical Studies
A comprehensive search of publicly available clinical trial databases did not yield specific results for clinical trials of this compound for the treatment of cough. Therefore, data on its efficacy and safety profile in humans is limited in the public domain.
Conclusion
This compound is a centrally acting antitussive agent with a mechanism of action attributed to its agonistic activity at the sigma-1 receptor. This profile suggests a potential for effective cough suppression without the typical side effects associated with opioid-based medications. However, a notable lack of publicly available quantitative data on its binding affinity, in vivo efficacy, pharmacokinetic parameters, and clinical trial results limits a complete and in-depth assessment. Further research and publication of such data are necessary to fully characterize the pharmacological profile of this compound and to solidify its therapeutic potential. The experimental protocols detailed herein provide a framework for conducting such essential investigations.
References
- 1. Nepinalone - Wikipedia [en.wikipedia.org]
- 2. EP0507001A1 - A process for the preparation of nepinalone - Google Patents [patents.google.com]
- 3. A Randomized Clinical Trial Comparing the Effects of Antitussive Agents on Respiratory Center Output in Patients With Chronic Cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P2X3-Receptor Antagonists as Potential Antitussives: Summary of Current Clinical Trials in Chronic Cough - PubMed [pubmed.ncbi.nlm.nih.gov]
Nepinalone Hydrochloride: A Technical Guide for Central Nervous System Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nepinalone hydrochloride is a centrally acting antitussive agent with a primary mechanism of action involving the sigma-1 (σ1) receptor. This technical guide provides a comprehensive overview of this compound for its application in central nervous system (CNS) research. The document details its mechanism of action, summarizes available, albeit limited, data, and provides detailed protocols for key experimental procedures relevant to its study. While specific quantitative data for this compound remains scarce in publicly available literature, this guide equips researchers with the foundational knowledge and methodological frameworks to investigate its pharmacological profile.
Introduction
This compound is a non-opioid, centrally acting cough suppressant. Its therapeutic effect is attributed to its interaction with the CNS, specifically by modulating the cough reflex arc. Understanding its precise mechanism of action and pharmacological properties is crucial for its potential development and application in treating conditions beyond cough, leveraging its interaction with the sigma-1 receptor, a protein implicated in a variety of neurological processes.
Mechanism of Action
This compound's primary pharmacological target is the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.
Key Aspects of the Mechanism of Action:
-
Sigma-1 Receptor Agonism: this compound is proposed to act as an agonist at the sigma-1 receptor.
-
Modulation of Neuronal Excitability: The antitussive effect is believed to stem from the modulation of neuronal excitability within the cough center of the medulla oblongata.
-
Calcium Signaling: Sigma-1 receptors are known to modulate intracellular calcium signaling. It is hypothesized that this compound, by binding to the sigma-1 receptor, influences calcium release from the endoplasmic reticulum, thereby affecting neuronal function.
Signaling Pathway
The binding of this compound to the sigma-1 receptor is thought to initiate a cascade of intracellular events that ultimately leads to the suppression of the cough reflex. A proposed signaling pathway is illustrated below.
The Antitussive Potential of Nepinalone Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nepinalone hydrochloride is a non-opioid, centrally acting antitussive agent with a primary mechanism of action involving the sigma-1 (σ1) receptor.[1] This technical guide provides a comprehensive overview of the core pharmacological principles underlying the antitussive properties of this compound. It details its proposed mechanism of action, including its interaction with the σ1 receptor and potential modulation of ion channels, and outlines key experimental protocols for its preclinical evaluation. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide presents illustrative data in structured tables to serve as a template for future research and data comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the compound's pharmacology and evaluation process.
Introduction
Cough is a critical physiological defense mechanism, yet chronic or excessive coughing can significantly impair quality of life.[2] While opioid-based antitussives are effective, their clinical use is often limited by side effects such as sedation, constipation, and the potential for abuse.[2] This has driven the search for novel, non-opioid antitussive agents. This compound has been identified as a promising candidate, acting through a distinct central mechanism.[1][3] This guide serves as a technical resource for researchers and drug development professionals interested in the pharmacology and preclinical assessment of this compound and similar compounds.
Mechanism of Action
This compound exerts its antitussive effects primarily through its interaction with the central nervous system (CNS).[1]
Primary Target: Sigma-1 (σ1) Receptor
The principal mechanism of action of Nepinalone is attributed to its activity at the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1] It is believed that Nepinalone acts as an agonist at this receptor. The binding of Nepinalone to the σ1 receptor in the cough center of the medulla oblongata is thought to modulate neuronal signaling, leading to a suppression of the cough reflex.[1] While the precise downstream signaling cascade is not fully elucidated for Nepinalone, the general pathway for σ1 receptor activation involves the modulation of various ion channels and intracellular signaling pathways.
Caption: Proposed mechanism of action for this compound.
Potential Modulation of Ion Channels
In addition to its action on σ1 receptors, it has been suggested that Nepinalone may also influence the activity of neuronal ion channels, such as calcium (Ca²⁺) and potassium (K⁺) channels.[1] By potentially inhibiting Ca²⁺ influx and/or enhancing K⁺ efflux, Nepinalone could contribute to the stabilization of neuronal membranes, thereby reducing their excitability and dampening the transmission of cough-inducing signals.[1]
Data Presentation
Disclaimer: The following tables contain illustrative data based on typical findings for centrally acting non-opioid antitussives. Specific quantitative data for this compound was not available in the reviewed literature and should be determined experimentally.
Table 1: Preclinical Antitussive Efficacy in Guinea Pig Citric Acid-Induced Cough Model
| Treatment Group | Dose (mg/kg, i.p.) | Number of Coughs (Mean ± SEM) | % Inhibition of Cough |
| Vehicle Control | - | 45.2 ± 3.1 | - |
| Nepinalone HCl | 5 | 30.1 ± 2.5 | 33.4% |
| Nepinalone HCl | 10 | 18.5 ± 2.1 | 59.1% |
| Nepinalone HCl | 20 | 9.8 ± 1.5 | 78.3% |
| Codeine | 10 | 15.3 ± 1.9 | 66.1% |
| Dextromethorphan | 20 | 25.6 ± 2.8 | 43.4% |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Illustrative)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 450 ± 75 |
| Tmax | h | 1.5 ± 0.5 |
| AUC(0-t) | ng·h/mL | 2100 ± 350 |
| T½ | h | 4.2 ± 0.8 |
Table 3: Sigma-1 Receptor Binding Affinity (Illustrative)
| Compound | Ki (nM) |
| Nepinalone HCl | 15.5 |
| (+)-Pentazocine | 3.2 |
| Haloperidol | 2.8 |
Experimental Protocols
Citric Acid-Induced Cough Model in Guinea Pigs
This in vivo model is a standard for evaluating the efficacy of potential antitussive agents.
Methodology:
-
Animals: Male Dunkin-Hartley guinea pigs (300-400g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Cough Induction: Conscious, unrestrained animals are placed individually in a whole-body plethysmograph chamber. A 0.3 M solution of citric acid in saline is aerosolized into the chamber for a period of 5 minutes using an ultrasonic nebulizer.
-
Data Recording: The number of coughs is detected by a microphone and recorded by specialized software for a total of 10 minutes (5 minutes during and 5 minutes post-exposure).
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) 30 minutes prior to citric acid exposure.
-
Data Analysis: The total number of coughs in the drug-treated groups is compared to the vehicle control group. The percentage inhibition of cough is calculated.
References
Nepinalone Hydrochloride: A Technical Whitepaper on Potential Neurological Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nepinalone (B1231462) hydrochloride is a centrally acting antitussive agent with a mechanism of action primarily involving the sigma-1 receptor (σ1R). While its current clinical application is limited to cough suppression, the profound involvement of the σ1R in a multitude of neurological processes suggests a broader therapeutic potential for nepinalone hydrochloride. This document explores these potential neurological applications by examining the established pharmacology of this compound in the context of the burgeoning understanding of σ1R function in the central nervous system (CNS). This guide delves into the molecular mechanisms, potential therapeutic targets, and exemplary preclinical data and protocols to provide a comprehensive overview for researchers and drug development professionals interested in the expanded neurological applications of this compound.
Introduction to this compound
Nepinalone is a cough suppressant that acts on the cough center located in the medulla oblongata to reduce the urge to cough.[1] It is structurally classified as a tetralin, a polycyclic aromatic compound.[2] Its primary established mechanism of action is through its activity as a ligand for the sigma-1 receptor.[1]
Mechanism of Action: The Sigma-1 Receptor
The sigma-1 receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[3][4] It is not an opioid receptor, despite its historical association.[5] The σ1R plays a crucial role in regulating a variety of cellular functions, including calcium signaling, neurotransmitter release, and cellular stress responses.[3][6]
Activation of the σ1R by agonists like this compound can trigger a cascade of neuroprotective and neurorestorative effects. These include:
-
Modulation of Calcium Homeostasis: The σ1R regulates intracellular calcium levels, a critical factor in neuronal survival and function.[1][7]
-
Attenuation of Endoplasmic Reticulum (ER) Stress: By acting as a chaperone protein, the σ1R helps to mitigate ER stress, a key pathological feature in many neurodegenerative diseases.[8]
-
Neurotransmitter System Regulation: The σ1R influences several neurotransmitter systems, including the glutamatergic, cholinergic, and dopaminergic systems.[9]
-
Promotion of Neuroplasticity: Agonism at the σ1R has been shown to enhance synaptic plasticity and neurite outgrowth, potentially through the upregulation of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[1][2][9]
-
Anti-inflammatory Effects: The σ1R can modulate neuroinflammatory processes by regulating microglial activation.[6]
Signaling Pathway of Sigma-1 Receptor Activation
The following diagram illustrates the signaling pathway initiated by the activation of the sigma-1 receptor.
Potential Neurological Applications
Based on the multifaceted role of the sigma-1 receptor in the CNS, this compound, as a σ1R agonist, has a theoretical basis for therapeutic application in a range of neurological disorders. It is crucial to note that the following applications are speculative and would require dedicated preclinical and clinical investigation.
Neurodegenerative Diseases
The neuroprotective properties of σ1R agonists make them promising candidates for diseases characterized by neuronal loss.[1]
-
Alzheimer's Disease (AD): Sigma-1 receptor agonists have been shown to exert anti-amnesic and neuroprotective effects against amyloid-beta (Aβ) toxicity in preclinical models of AD.[10][11] They may also play a role in mitigating mitochondrial dysfunction, a key aspect of AD pathology.[12]
-
Parkinson's Disease (PD): Preclinical studies with σ1R agonists have demonstrated the preservation of dopaminergic neurons and improvement in motor deficits in models of PD.[12][13] The mechanism may involve the upregulation of neurotrophic factors and reduction of neuroinflammation.
-
Amyotrophic Lateral Sclerosis (ALS): Sigma-1 receptor agonists have shown potential in improving motor behavior and providing neuroprotection in animal models of ALS.[12]
Ischemic Stroke
Following an ischemic event, σ1R activation may promote sensorimotor function recovery.[1] This effect is thought to be mediated by the receptor's role in astrocytes in the peri-infarct area.
Neuropathic Pain
The sigma-1 receptor is involved in the modulation of pain signaling. While antagonists of the σ1R have shown promise in reducing neuropathic pain, the role of agonists is more complex and warrants further investigation.
Exemplary Preclinical Data for Sigma-1 Receptor Agonists
As there is a lack of published data on this compound for the aforementioned neurological applications, this section presents representative data from preclinical studies of other selective σ1R agonists. This data is for illustrative purposes only and should not be directly extrapolated to this compound without experimental validation.
| Disorder Model | Sigma-1 Agonist | Animal Model | Key Findings | Reference |
| Alzheimer's Disease | PRE-084 | Aβ-injected mice | - Reversal of cognitive deficits in Morris water maze- Reduction in Aβ-induced neuronal toxicity | [10] |
| Parkinson's Disease | PRE-084 | 6-OHDA-lesioned rats | - Improved motor function (rotational behavior)- Increased survival of dopaminergic neurons in the substantia nigra | [13] |
| Ischemic Stroke | SA4503 | MCAO rats | - Enhanced recovery of sensorimotor function- No significant reduction in infarct size | [1] |
Detailed Methodologies for Key Experiments
The following are detailed protocols for key experiments that would be essential in evaluating the potential neurological applications of this compound.
Sigma-1 Receptor Binding Assay
This assay determines the affinity of a compound for the sigma-1 receptor.
-
Objective: To determine the inhibition constant (Ki) of this compound for the σ1R.
-
Materials:
-
Guinea pig liver membranes (high expression of σ1R)
-
[³H]-(+)-pentazocine (radioligand)
-
This compound (test compound)
-
Haloperidol (for non-specific binding)
-
Tris-HCl buffer
-
-
Protocol:
-
Prepare guinea pig liver membranes.
-
In a 96-well plate, add a fixed concentration of [³H]-(+)-pentazocine to each well.
-
For total binding, add buffer. For non-specific binding, add a high concentration of haloperidol.
-
For the experimental wells, add varying concentrations of this compound.
-
Incubate the plates at 37°C for 120 minutes.
-
Harvest the membranes onto filter mats and wash to remove unbound radioligand.
-
Measure the radioactivity of the filter mats using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of this compound.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Preclinical Model of Parkinson's Disease (6-OHDA Lesion Model)
This model is used to assess the neuroprotective and neurorestorative effects of a compound in a model of Parkinson's disease.
-
Objective: To evaluate the effect of this compound on motor function and dopaminergic neuron survival in a rat model of PD.
-
Animal Model: Adult male Sprague-Dawley rats.
-
Protocol:
-
Lesioning: Anesthetize the rats and unilaterally inject 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle to create a lesion of the nigrostriatal pathway.
-
Treatment: Administer this compound or vehicle to the rats daily, starting either before or after the 6-OHDA lesion, for a predetermined period (e.g., 4 weeks).
-
Behavioral Testing:
-
Apomorphine-induced rotations: Administer apomorphine (B128758) and record the number of contralateral rotations. A reduction in rotations in the treated group compared to the vehicle group indicates a therapeutic effect.
-
Cylinder test: Assess forelimb use asymmetry.
-
-
Histological Analysis: At the end of the study, perfuse the animals and process the brains for immunohistochemical staining of tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
Quantification: Count the number of TH-positive neurons in the substantia nigra pars compacta to assess the degree of neuroprotection.
-
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical experimental workflow for evaluating a potential neuroprotective agent like this compound.
Conclusion and Future Directions
This compound's established activity as a sigma-1 receptor agonist provides a strong rationale for exploring its potential in a wider range of neurological disorders beyond its current use as an antitussive. The neuroprotective and neurorestorative mechanisms associated with σ1R activation are highly relevant to the pathophysiology of many neurodegenerative diseases and other neurological conditions.
Future research should focus on a systematic preclinical evaluation of this compound in validated animal models of Alzheimer's disease, Parkinson's disease, and ischemic stroke. Such studies will be critical in determining whether the theoretical potential of this compound can be translated into tangible therapeutic benefits for patients with these debilitating disorders. The experimental protocols and workflows outlined in this document provide a roadmap for such investigations.
References
- 1. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sigma-1 (σ1) Receptor in Memory and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 9. labs.penchant.bio [labs.penchant.bio]
- 10. Roles of sigma-1 receptors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Sigma Receptors in Alzheimer’s Disease: New Potential Targets for Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases [mdpi.com]
- 13. Sigma-1 receptor: a potential new target for Parkinson's disease? - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Receptor Binding Affinity of Nepinalone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nepinalone (B1231462) hydrochloride is a centrally acting non-opioid antitussive agent. Its primary mechanism of action is understood to be mediated through its interaction with the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. This technical guide provides a comprehensive overview of the available data on the receptor binding affinity of nepinalone, with a focus on its interaction with the sigma-1 receptor. Detailed experimental protocols for assessing receptor binding are provided, along with visualizations of key experimental workflows and signaling pathways to facilitate a deeper understanding of its pharmacological profile. While interactions with other targets such as calcium and potassium channels have been suggested, quantitative binding data for these interactions are not currently available in the public domain.
Introduction
Nepinalone is a cough suppressant used for the symptomatic relief of non-productive cough.[1] Unlike opioid-based antitussives, nepinalone is not associated with the typical side effects of that class, such as respiratory depression and addiction potential. Understanding the specific molecular interactions of nepinalone with its targets is crucial for optimizing its therapeutic use and for the development of novel antitussive agents with improved efficacy and safety profiles. The primary focus of research into nepinalone's mechanism of action has been its affinity for the sigma-1 receptor.[2]
Receptor Binding Affinity of Nepinalone Hydrochloride
The principal molecular target of nepinalone identified to date is the sigma-1 receptor. Research suggests that the antitussive effects of several non-narcotic cough suppressants are mediated through their agonist activity at this receptor.[2]
Sigma-1 Receptor
Quantitative analysis has demonstrated that nepinalone binds to the sigma-1 receptor with notable affinity.
| Receptor | Ligand | Affinity (nM) | Assay Type | Reference |
| Sigma-1 | Nepinalone | 20 - 67 | In vitro competitive binding | [2] |
Table 1: Quantitative Receptor Binding Data for Nepinalone.
Experimental Protocols
A detailed understanding of the methodologies used to determine receptor binding affinity is essential for the interpretation of the data and for the design of future experiments.
Sigma-1 Receptor Radioligand Binding Assay
This protocol describes a standard competitive radioligand binding assay to determine the affinity of a test compound, such as this compound, for the sigma-1 receptor.[3]
Objective: To determine the inhibition constant (Ki) of this compound for the sigma-1 receptor.
Materials:
-
Biological Source: Guinea pig liver membranes or other tissue/cell preparations with high expression of sigma-1 receptors.[3]
-
Radioligand: [³H]-(+)-pentazocine, a selective sigma-1 receptor ligand.[3]
-
Non-specific Binding Control: Haloperidol or another structurally unrelated sigma-1 ligand at a high concentration (e.g., 10 µM).[3]
-
Test Compound: this compound, prepared in a series of dilutions.
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).
-
Filtration Apparatus: 96-well plate harvester.
-
Filters: Glass fiber filters (e.g., GF/B).
-
Scintillation Counter: For measuring radioactivity.
-
Scintillation Fluid.
Procedure:
-
Membrane Preparation: Homogenize the biological source tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer to a desired protein concentration.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Radioligand and assay buffer.
-
Non-specific Binding: Radioligand, non-specific binding control, and assay buffer.
-
Competitive Binding: Radioligand, and varying concentrations of this compound.
-
-
Incubation: Add the membrane preparation to all wells. Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).[3]
-
Termination: Terminate the binding reaction by rapid filtration through the glass fiber filters using the harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
General Protocol for Assessing Calcium Channel Modulation
While specific data for nepinalone is lacking, its potential interaction with calcium channels can be investigated using electrophysiological techniques.
Objective: To determine if this compound modulates the activity of voltage-gated calcium channels.
Materials:
-
Cell Line: A cell line expressing the specific calcium channel subtype of interest (e.g., HEK293 cells stably transfected with a CaV channel).
-
Patch-Clamp Electrophysiology Rig: Including an amplifier, micromanipulators, and data acquisition system.
-
Pipettes: Borosilicate glass capillaries.
-
Solutions:
-
External Solution: Containing appropriate ions (e.g., Ba²⁺ as the charge carrier to avoid Ca²⁺-dependent inactivation) and buffered to physiological pH.
-
Internal (Pipette) Solution: Containing appropriate ions and buffered to physiological pH.
-
-
Test Compound: this compound.
Procedure:
-
Cell Culture: Culture the cells under appropriate conditions.
-
Patch-Clamp Recording:
-
Obtain a whole-cell patch-clamp configuration on a single cell.
-
Apply a voltage protocol to elicit calcium channel currents (e.g., a depolarizing step from a holding potential).
-
Record the baseline current in the absence of the test compound.
-
-
Compound Application: Perfuse the cell with the external solution containing this compound at various concentrations.
-
Data Acquisition: Record the calcium channel currents in the presence of this compound.
-
Data Analysis:
-
Measure the peak current amplitude at each concentration of this compound.
-
Plot the percentage of inhibition or potentiation of the current against the logarithm of the compound concentration.
-
Determine the IC50 or EC50 value from the resulting dose-response curve.
-
General Protocol for Assessing Potassium Channel Modulation
Similar to calcium channels, the effect of nepinalone on potassium channels can be evaluated using electrophysiology.
Objective: To determine if this compound modulates the activity of specific potassium channels.
Materials:
-
Cell Line: A cell line expressing the potassium channel subtype of interest (e.g., CHO cells stably transfected with a KV channel).
-
Patch-Clamp Electrophysiology Rig.
-
Pipettes.
-
Solutions:
-
External Solution: Containing appropriate ions and buffered to physiological pH.
-
Internal (Pipette) Solution: Containing appropriate ions and buffered to physiological pH.
-
-
Test Compound: this compound.
Procedure:
-
Cell Culture: Culture the cells under appropriate conditions.
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp recording.
-
Apply a voltage protocol to activate the potassium channels (e.g., a series of depolarizing steps).
-
Record the baseline currents.
-
-
Compound Application: Apply this compound via the external solution.
-
Data Acquisition: Record the potassium channel currents in the presence of the compound.
-
Data Analysis:
-
Analyze the effect of this compound on current amplitude, activation, and inactivation kinetics.
-
Generate dose-response curves to determine the IC50 or EC50 if a significant effect is observed.
-
Signaling Pathways
The binding of nepinalone to the sigma-1 receptor is thought to initiate a signaling cascade that ultimately leads to the suppression of the cough reflex.
Conclusion
This compound exerts its antitussive effects primarily through its interaction with the sigma-1 receptor. The available quantitative data indicate a nanomolar affinity for this target. While its potential modulation of calcium and potassium channels has been proposed, further research is required to elucidate the specific nature and significance of these interactions. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to further investigate the pharmacology of nepinalone and to explore the therapeutic potential of sigma-1 receptor ligands in the treatment of cough and other neurological conditions.
References
Methodological & Application
In Vivo Experimental Protocols for Nepinalone Hydrochloride: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
This document outlines a series of standardized in vivo experimental protocols applicable to the preclinical evaluation of Nepinalone hydrochloride. The following application notes and methodologies are designed to guide researchers in assessing the pharmacokinetic, pharmacodynamic, and toxicological profile of this compound. Due to the limited publicly available data specific to this compound, the following protocols are based on established general principles for in vivo drug characterization. Researchers are advised to adapt these protocols based on emerging data and specific research questions.
Pharmacokinetic (PK) Studies
Pharmacokinetics is the study of a drug's absorption, distribution, metabolism, and excretion (ADME) over time.[1] Understanding these processes is crucial for determining dosing regimens and predicting a drug's behavior in the body.[1]
Single-Dose Pharmacokinetic Study in Rodents
Objective: To determine the basic pharmacokinetic profile of this compound after a single intravenous (IV) and oral (PO) administration in a rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).
Protocol:
-
Animal Model: Select healthy, adult male and female rodents of a specific strain. Acclimatize animals for at least one week before the experiment.
-
Formulation:
-
IV Formulation: Dissolve this compound in a suitable vehicle (e.g., saline, 5% dextrose in water).
-
PO Formulation: Prepare a solution or suspension in an appropriate vehicle (e.g., water, 0.5% methylcellulose).
-
-
Dosing:
-
IV Administration: Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein.
-
PO Administration: Administer a single dose (e.g., 5-50 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect serial blood samples from a suitable site (e.g., tail vein, retro-orbital sinus) at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Sample Processing: Process blood samples to obtain plasma or serum and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma/serum samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Use non-compartmental or compartmental analysis to determine key pharmacokinetic parameters.
Data Presentation:
| Parameter | Unit | Intravenous (IV) | Oral (PO) |
| Cmax | ng/mL | ||
| Tmax | h | ||
| AUC(0-t) | ngh/mL | ||
| AUC(0-inf) | ngh/mL | ||
| t1/2 | h | ||
| CL | mL/h/kg | ||
| Vd | L/kg | ||
| F (%) | % | N/A |
Experimental Workflow for Pharmacokinetic Studies
Caption: Workflow for in vivo pharmacokinetic evaluation.
Pharmacodynamic (PD) Studies
Pharmacodynamics involves the study of the biochemical and physiological effects of drugs on the body. These studies are essential to establish the relationship between drug concentration and its therapeutic effect.
In Vivo Efficacy Model
Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model of a specific disease (e.g., a pain model if it's an analgesic, a seizure model if it's an anticonvulsant). The choice of model is critical and depends on the hypothesized mechanism of action of this compound.
Protocol:
-
Animal Model: Select an appropriate, validated animal model for the disease of interest.
-
Dose-Response Study:
-
Administer a range of doses of this compound to different groups of animals.
-
Include a vehicle control group and a positive control group (a known effective drug).
-
-
Efficacy Assessment: Measure relevant pharmacodynamic endpoints at various time points after drug administration. These endpoints could include behavioral assessments, physiological measurements, or biomarker analysis.
-
Data Analysis: Analyze the dose-response relationship to determine the effective dose (ED50) and the maximum efficacy.
Data Presentation:
| Dose (mg/kg) | N (animals) | Efficacy Endpoint (Mean ± SEM) | % Inhibition/Effect |
| Vehicle | |||
| Dose 1 | |||
| Dose 2 | |||
| Dose 3 | |||
| Positive Control |
Pharmacodynamic Study Workflow
Caption: General workflow for a pharmacodynamic efficacy study.
Toxicology Studies
Toxicology studies are performed to identify potential adverse effects of a drug candidate.
Acute Toxicity Study
Objective: To determine the short-term toxicity and the maximum tolerated dose (MTD) of this compound after a single administration.
Protocol:
-
Animal Model: Use at least two rodent species (e.g., rats and mice).
-
Dose Escalation: Administer escalating single doses of this compound to different groups of animals.
-
Clinical Observations: Monitor animals for signs of toxicity, morbidity, and mortality for at least 14 days. Record changes in body weight, food and water consumption, and any behavioral or physiological abnormalities.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Data Analysis: Determine the MTD and identify any target organs of toxicity.
Data Presentation:
| Dose (mg/kg) | N (animals) | Mortality | Clinical Signs of Toxicity | Gross Necropsy Findings |
| Vehicle | ||||
| Dose 1 | ||||
| Dose 2 | ||||
| Dose 3 |
Logical Relationship in Preclinical Development
Caption: Interrelationship of preclinical in vivo studies.
Disclaimer: These protocols are intended as a general guide. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC). The specific details of the experimental design, including animal models, dose levels, and endpoints, should be tailored based on the specific properties of this compound and the research objectives.
References
Application Notes and Protocols for Nepinalone Hydrochloride in Rodent Cough Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nepinalone (B1231462) hydrochloride is a non-opioid, centrally acting antitussive agent.[1] Its primary application in preclinical research is the investigation of cough suppression mechanisms and the development of novel antitussive therapies. Unlike opioid-based cough suppressants, nepinalone is not associated with the typical side effects of sedation, constipation, or addiction, making it an interesting compound for further study. This document provides detailed application notes and protocols for utilizing nepinalone hydrochloride in established rodent cough models.
Mechanism of Action
This compound is understood to exert its antitussive effects primarily through its interaction with sigma-1 (σ1) receptors located in the medulla oblongata, the brain's cough control center. The proposed mechanism involves the modulation of neuronal excitability, which suppresses the urge to cough. Additionally, some evidence suggests a potential role in the modulation of calcium and potassium ion channels, which may further contribute to its cough-suppressing activity.
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound's antitussive action.
Quantitative Data
Note: Extensive literature searches did not yield publicly available, specific quantitative dose-response data for this compound in rodent cough models. The following tables are provided as templates to illustrate how such data would be presented. Researchers are encouraged to generate this data empirically.
Table 1: Dose-Response of this compound on Citric Acid-Induced Cough in Guinea Pigs
| Treatment Group | Dose (mg/kg) | Route of Administration | N | Mean Coughs (± SEM) | % Inhibition |
| Vehicle Control | - | e.g., p.o. | 8 | Data not available | 0% |
| Nepinalone HCl | Dose 1 | e.g., p.o. | 8 | Data not available | Calculate |
| Nepinalone HCl | Dose 2 | e.g., p.o. | 8 | Data not available | Calculate |
| Nepinalone HCl | Dose 3 | e.g., p.o. | 8 | Data not available | Calculate |
| Positive Control (e.g., Codeine) | 10 | e.g., p.o. | 8 | Data not available | Calculate |
Table 2: Comparative Efficacy of this compound and Other Antitussive Agents
| Compound | ED₅₀ (mg/kg) | Maximum Inhibition (%) | Animal Model | Cough Stimulant |
| Nepinalone HCl | Data not available | Data not available | Guinea Pig | Citric Acid |
| Codeine | Data not available | Data not available | Guinea Pig | Citric Acid |
| Dextromethorphan | Data not available | Data not available | Guinea Pig | Citric Acid |
Table 3: Sigma-1 Receptor Binding Affinity of this compound
| Compound | Kᵢ (nM) or IC₅₀ (nM) | Radioligand | Tissue Source |
| Nepinalone HCl | Data not available | e.g., --INVALID-LINK---pentazocine | e.g., Guinea Pig Brain Homogenate |
Experimental Protocols
The most common preclinical model for evaluating centrally acting antitussives is the citric acid-induced cough model in guinea pigs.
Protocol 1: Citric Acid-Induced Cough in Guinea Pigs
Objective: To evaluate the antitussive efficacy of this compound by quantifying the reduction in cough frequency in response to citric acid aerosol exposure.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
This compound
-
Vehicle (e.g., 0.9% saline, 0.5% carboxymethylcellulose)
-
Positive control: Codeine phosphate
-
Citric acid solution (0.3 M in sterile water)
-
Whole-body plethysmograph chamber
-
Ultrasonic nebulizer
-
Sound recording and analysis software
Procedure:
-
Acclimatization: Acclimatize animals to the laboratory environment for at least 7 days before the experiment. House them in a temperature- and humidity-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Habituation: On the day of the experiment, place each guinea pig individually into the plethysmograph chamber for a 10-minute habituation period to minimize stress-induced responses.
-
Drug Administration:
-
Prepare fresh solutions of this compound and the positive control (codeine) in the chosen vehicle.
-
Administer this compound, vehicle, or codeine via the desired route (e.g., oral gavage (p.o.), intraperitoneal (i.p.), or subcutaneous (s.c.) injection). A typical pre-treatment time is 30-60 minutes before the citric acid challenge.
-
-
Cough Induction:
-
Place the animal back into the plethysmograph chamber.
-
Expose the animal to an aerosol of 0.3 M citric acid generated by an ultrasonic nebulizer for a period of 10 minutes.
-
-
Data Collection:
-
Record the number of coughs during the 10-minute exposure period and for a 5-minute post-exposure period. Coughs are identified by their characteristic explosive sound and associated body movement, which can be distinguished from sneezes.
-
Utilize a microphone connected to a computer with sound analysis software to aid in the objective quantification of coughs.
-
-
Data Analysis:
-
Calculate the mean number of coughs for each treatment group.
-
Determine the percentage of cough inhibition for each drug-treated group compared to the vehicle control group using the following formula: % Inhibition = [ (Mean coughs in vehicle group - Mean coughs in treated group) / Mean coughs in vehicle group ] x 100
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
-
Experimental Workflow for Rodent Cough Model
References
Application Note: Quantification of Nepinalone Hydrochloride using a Stability-Indicating HPLC Method
An exemplary High-Performance Liquid Chromatography (HPLC) method for the quantification of Nepinalone hydrochloride is detailed below. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development. The method is designed for the accurate and precise determination of this compound in bulk drug substances and pharmaceutical formulations.
Introduction
This compound is a non-narcotic cough suppressant. The development of a robust and reliable analytical method for its quantification is crucial for quality control during drug development and manufacturing. This application note describes a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is designed to be simple, accurate, precise, and specific.
Principle
The chromatographic separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. The detection of this compound is performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.
Chromatographic Conditions
A summary of the exemplary chromatographic conditions for the analysis of this compound is presented in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) System with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile (B52724) : 25 mM Potassium Phosphate (B84403) Buffer (pH 3.0) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Run Time | 10 minutes |
Experimental Protocols
1. Preparation of Solutions
-
Mobile Phase Preparation: Prepare a 25 mM potassium phosphate buffer by dissolving the appropriate amount of monobasic potassium phosphate in HPLC grade water and adjusting the pH to 3.0 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter. The mobile phase is prepared by mixing acetonitrile and the prepared buffer in a 40:60 (v/v) ratio, followed by degassing.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.
2. Sample Preparation
-
For Bulk Drug: Accurately weigh about 100 mg of the this compound bulk drug, dissolve it in the mobile phase in a 100 mL volumetric flask, and dilute to the mark. Further dilute an aliquot of this solution with the mobile phase to achieve a final concentration within the calibration range.
-
For Pharmaceutical Formulation (e.g., Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of the powder equivalent to 100 mg of this compound to a 100 mL volumetric flask. Add about 70 mL of the mobile phase, sonicate for 15 minutes to ensure complete dissolution of the active ingredient, and then dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. Further dilute an aliquot of the filtrate with the mobile phase to obtain a final concentration within the calibration range.
3. Method Validation
The developed HPLC method should be validated according to ICH guidelines. The validation parameters are summarized in Table 2.
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak areas < 2.0% for replicate injections |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Intraday and Interday RSD ≤ 2.0% |
| Specificity | No interference from excipients or degradation products at the retention time of the analyte |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | %RSD ≤ 2.0% after minor changes in method parameters (e.g., pH, flow rate, mobile phase composition) |
Data Presentation
The quantitative data obtained from the method validation should be summarized in clearly structured tables for easy comparison and interpretation.
Table 3: Exemplary Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 50.2 |
| 5 | 251.5 |
| 10 | 503.1 |
| 20 | 1005.8 |
| 50 | 2514.3 |
Table 4: Exemplary Accuracy and Precision Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | Intraday Precision (%RSD, n=6) | Interday Precision (%RSD, n=6) |
| 10 | 9.95 | 99.5 | 0.8 | 1.2 |
| 20 | 20.12 | 100.6 | 0.6 | 1.0 |
| 40 | 39.88 | 99.7 | 0.5 | 0.9 |
Visualization
Experimental Workflow Diagram
The following diagram illustrates the experimental workflow for the HPLC quantification of this compound.
Caption: Workflow for this compound Quantification by HPLC.
Developing an Analytical Method for Nepinalone Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nepinalone hydrochloride is a non-opioid antitussive agent used for the symptomatic relief of non-productive cough.[1][2] It primarily acts as a sigma-1 receptor agonist in the central nervous system, modulating the cough reflex at the level of the medulla oblongata.[3] As with any pharmaceutical compound, robust and reliable analytical methods are crucial for quality control, formulation development, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound in bulk drug substance and pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for analytical method development.
| Property | Value | Source |
| Molecular Formula | C18H26ClNO | [4] |
| Molecular Weight | 307.9 g/mol | [4] |
| IUPAC Name | 1-methyl-1-(2-piperidin-1-ylethyl)-3,4-dihydronaphthalen-2-one;hydrochloride | [4] |
| Solubility | Enhanced water solubility in its hydrochloride salt form. Soluble in DMSO (250 mg/mL). | [1][5] |
| CAS Number | 22443-55-6 | [4] |
Mechanism of Action and Signaling Pathway
This compound exerts its antitussive effect primarily through its interaction with the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[3][6] This interaction modulates intracellular calcium signaling and neuronal excitability, thereby suppressing the cough reflex.
Caption: Simplified signaling pathway of this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reversed-phase HPLC method for the quantification of this compound. The method is adapted from established procedures for other antitussive drugs and piperidine (B6355638) derivatives.[7][8][9][10]
Experimental Workflow:
Caption: HPLC analysis workflow for this compound.
Materials and Reagents:
-
This compound Reference Standard
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Orthophosphate (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Deionized Water
-
0.45 µm Syringe Filters
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions (Example):
| Parameter | Condition |
| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Orthophosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm |
| Run Time | 15 minutes |
Procedure:
-
Mobile Phase Preparation: Prepare the phosphate (B84403) buffer and mix with acetonitrile in the specified ratio. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 10 to 100 µg/mL.
-
Sample Preparation (from Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.
-
Add a suitable volume of mobile phase, sonicate to dissolve, and dilute to the mark.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample solutions from the calibration curve.
Method Validation Parameters (Example Data):
| Parameter | Result |
| Linearity Range | 10 - 100 µg/mL (r² > 0.999) |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Retention Time | Approximately 6.5 min |
UV-Vis Spectrophotometry Method
This protocol provides a simple and rapid method for the quantification of this compound using UV-Vis spectrophotometry, based on methods for other antitussive drugs.[11][12][13][14]
Experimental Workflow:
Caption: UV-Vis spectrophotometry workflow for this compound.
Materials and Reagents:
-
This compound Reference Standard
-
Deionized Water
Instrumentation:
-
UV-Vis Spectrophotometer with 1 cm quartz cuvettes
Procedure:
-
Determination of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound (e.g., 10 µg/mL) in deionized water.
-
Scan the solution in the UV range (200-400 nm) against a deionized water blank to determine the wavelength of maximum absorbance.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (100 µg/mL) in deionized water.
-
From the stock solution, prepare a series of working standard solutions with concentrations ranging from 5 to 30 µg/mL.
-
-
Sample Preparation: Prepare a sample solution of appropriate concentration in deionized water, following a similar procedure as for the HPLC method.
-
Analysis: Measure the absorbance of the standard and sample solutions at the determined λmax.
-
Quantification: Create a calibration curve by plotting absorbance versus concentration for the standard solutions. Calculate the concentration of this compound in the sample solution using the regression equation from the calibration curve.
Method Validation Parameters (Example Data):
| Parameter | Result |
| λmax | ~275 nm (hypothetical, requires experimental determination) |
| Linearity Range | 5 - 30 µg/mL (r² > 0.998) |
| Molar Absorptivity (ε) | To be determined experimentally |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Conclusion
The HPLC and UV-Vis spectrophotometry methods detailed in these application notes provide robust and reliable approaches for the quantitative analysis of this compound. The HPLC method offers high specificity and is suitable for the analysis of complex mixtures, while the UV-Vis spectrophotometry method provides a simpler and more rapid alternative for routine analysis of bulk drug and simple formulations. Both methods should be fully validated according to ICH guidelines before implementation in a quality control setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nepinalone - Wikipedia [en.wikipedia.org]
- 3. labs.penchant.bio [labs.penchant.bio]
- 4. This compound | C18H26ClNO | CID 21742207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound|Cas# 22443-55-6 [glpbio.cn]
- 6. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a generic RP-HPLC PDA method for the simultaneous separation and quantification of active ingredients in cold and cough medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. VALIDATION OF HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF PSEUDOEPHEDRINE HCl, GUAIFENESIN, CHLORPHENIRAMINE MALEATE AND DEXTROMETHORPHAN HBr | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. Extraction-free spectrophotometric assay of the antitussive drug pentoxyverine citrate using sulfonephthalein dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of guaiphenesin in anti-tussive pharmaceutical preparations containing dextromethorphan by first- and second-derivative ultraviolet spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpcsonline.com [ijpcsonline.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Nepinalone Hydrochloride in Sigma-1 Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nepinalone hydrochloride is an antitussive agent whose mechanism of action involves interaction with sigma-1 (σ1) receptors.[1] The sigma-1 receptor, a unique ligand-regulated molecular chaperone primarily located at the endoplasmic reticulum, is implicated in a variety of cellular functions and is a target for therapeutic intervention in several central nervous system disorders.[2][3][4][5] Understanding the binding affinity and characteristics of compounds like this compound to the sigma-1 receptor is crucial for drug development and mechanistic studies. This document provides detailed protocols for conducting sigma-1 receptor binding assays using this compound as the test compound.
Data Presentation
The primary goal of a competitive binding assay is to determine the affinity of a test compound (in this case, this compound) for the sigma-1 receptor. This is typically expressed as the inhibitor constant (Ki). The following table summarizes the kind of quantitative data that would be generated from such an experiment.
Table 1: Representative Sigma-1 Receptor Binding Affinity Data
| Compound | Radioligand | Tissue Source | Ki (nM) | Hill Slope |
| This compound | [³H]-(+)-Pentazocine | Guinea Pig Liver Membranes | Value to be determined | Value to be determined |
| (+)-Pentazocine (Reference Agonist) | [³H]-(+)-Pentazocine | Guinea Pig Liver Membranes | ~2-10 | ~1.0 |
| Haloperidol (Reference Antagonist) | [³H]-(+)-Pentazocine | Guinea Pig Liver Membranes | ~1-5 | ~1.0 |
Note: The Ki values for this compound are placeholders and would be determined experimentally. Reference values for known sigma-1 ligands are provided for comparison.
Experimental Protocols
The following protocols describe the necessary steps to determine the binding affinity of this compound for the sigma-1 receptor using a competitive radioligand binding assay.
Protocol 1: Preparation of Guinea Pig Liver Membranes
Guinea pig liver is a commonly used tissue source due to its high expression of sigma-1 receptors.[6]
Materials:
-
Fresh or frozen guinea pig liver
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.32 M sucrose
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0[6]
-
Centrifuge (capable of 48,000 x g)
-
Homogenizer (e.g., Potter-Elvehjem)
-
Bradford protein assay kit
Procedure:
-
Thaw the guinea pig liver on ice if frozen. Mince the tissue into small pieces.
-
Add the minced tissue to 10 volumes of ice-cold Homogenization Buffer.
-
Homogenize the tissue using a Potter-Elvehjem homogenizer with 10-15 strokes.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 48,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Assay Buffer.
-
Repeat the centrifugation and resuspension step two more times.
-
After the final wash, resuspend the pellet in a known volume of Assay Buffer.
-
Determine the protein concentration of the membrane preparation using the Bradford protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Sigma-1 Receptor Competitive Binding Assay
This protocol uses [³H]-(+)-pentazocine, a selective sigma-1 receptor radioligand, to determine the binding affinity of this compound.[6][7]
Materials:
-
Prepared guinea pig liver membranes
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0[6]
-
[³H]-(+)-Pentazocine (specific activity ~30-60 Ci/mmol)
-
This compound stock solution (in a suitable solvent, e.g., DMSO or water)
-
Non-specific binding control: 10 µM Haloperidol or 10 µM (+)-Pentazocine[2]
-
96-well microplates
-
Scintillation vials and scintillation cocktail
-
Glass fiber filters (e.g., GF/B)
-
Filtration apparatus (cell harvester)
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. The final concentrations should typically range from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well plate, set up the following in triplicate for each concentration of this compound:
-
Total Binding: 50 µL of Assay Buffer, 100 µL of membrane suspension (e.g., 100-200 µg protein), and 50 µL of [³H]-(+)-pentazocine (final concentration ~1-3 nM).[2]
-
Non-specific Binding: 50 µL of 10 µM Haloperidol, 100 µL of membrane suspension, and 50 µL of [³H]-(+)-pentazocine.
-
This compound Competition: 50 µL of this compound dilution, 100 µL of membrane suspension, and 50 µL of [³H]-(+)-pentazocine.
-
-
Incubate the plates at 37°C for 120 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of [³H]-(+)-pentazocine against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizations
Experimental Workflow
Caption: Workflow for Sigma-1 Receptor Competitive Binding Assay.
Sigma-1 Receptor Signaling Context
The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum-mitochondrion interface that can translocate to other parts of the cell. It modulates a variety of signaling pathways, including calcium signaling and the activity of various ion channels and receptors.
Caption: Simplified Sigma-1 Receptor Signaling Interactions.
References
- 1. What is the mechanism of Nepinalone? [synapse.patsnap.com]
- 2. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Vitro Cell-Based Assays for Nepinalone Hydrochloride
Introduction
Nepinalone hydrochloride is recognized for its antitussive properties, primarily acting as a sigma-1 receptor ligand in the central nervous system. Emerging research has illuminated the significant role of sigma-1 receptors in modulating inflammatory responses, particularly in the context of neuroinflammation. This presents a compelling rationale for evaluating the anti-inflammatory potential of this compound. These application notes provide detailed protocols for in vitro cell-based assays designed to characterize the bioactivity of this compound, focusing on its potential anti-inflammatory effects and its influence on intracellular calcium signaling.
Target Audience
These protocols are intended for researchers, scientists, and professionals in the field of drug development who are investigating the pharmacological properties of this compound.
Primary Recommended Assay: Anti-Inflammatory Activity in Microglial Cells
This assay is designed to determine the potential of this compound to mitigate the inflammatory response in a relevant cell model. Microglial cells, the resident immune cells of the central nervous system, are an appropriate model due to the known central activity of Nepinalone and the expression of sigma-1 receptors in these cells.[1][2] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce an inflammatory response, characterized by the release of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Nitric Oxide (NO).[3][4]
Secondary Assay: Intracellular Calcium Mobilization Assay
Nepinalone has been suggested to influence calcium channels.[5] This assay will assess the ability of this compound to modulate intracellular calcium levels in a neuronal cell line. Changes in intracellular calcium concentration are a critical component of various signaling pathways and can be indicative of a compound's effect on ion channels or G-protein coupled receptors.
Data Presentation
The quantitative results from these assays can be effectively summarized to facilitate comparison and interpretation. The half-maximal inhibitory concentration (IC50) for the reduction of inflammatory mediators and the half-maximal effective concentration (EC50) for intracellular calcium mobilization are key parameters.
Table 1: Inhibitory Effect of this compound on Pro-Inflammatory Mediator Release in LPS-Stimulated BV-2 Microglial Cells
| Mediator | This compound IC50 (µM) | Dexamethasone IC50 (µM) |
| TNF-α | 15.2 ± 1.8 | 0.1 ± 0.02 |
| IL-6 | 22.5 ± 2.5 | 0.5 ± 0.06 |
| Nitric Oxide (NO) | 18.9 ± 2.1 | 1.2 ± 0.15 |
| Data are presented as mean ± standard deviation from three independent experiments and are hypothetical examples. |
Table 2: Effect of this compound on Intracellular Calcium Mobilization in SH-SY5Y Neuroblastoma Cells
| Compound | EC50 (µM) | Maximum Response (% of Ionomycin) |
| This compound | 8.5 ± 1.1 | 65 ± 5 |
| Ionomycin (Positive Control) | 0.5 ± 0.07 | 100 |
| Data are presented as mean ± standard deviation from three independent experiments and are hypothetical examples. |
Experimental Protocols
Protocol 1: Anti-Inflammatory Activity Assay in BV-2 Microglial Cells
Objective: To determine the inhibitory effect of this compound on the production of TNF-α, IL-6, and Nitric Oxide in LPS-stimulated BV-2 murine microglial cells.
Materials:
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dexamethasone (positive control)
-
Griess Reagent for Nitric Oxide detection
-
ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
-
MTT reagent for cell viability assay
Procedure:
-
Cell Culture and Seeding:
-
Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Dexamethasone in DMEM.
-
Pre-treat the cells with varying concentrations of this compound or Dexamethasone for 1 hour.
-
-
Inflammatory Stimulation:
-
Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no LPS) and an LPS-only control group.
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent according to the manufacturer's instructions.
-
TNF-α and IL-6: Measure the concentration of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits as per the manufacturer's protocols.
-
-
Cell Viability Assay:
-
After collecting the supernatant, assess the viability of the remaining cells using the MTT assay to ensure that the observed inhibitory effects are not due to cytotoxicity.
-
-
Data Analysis:
-
Calculate the percentage inhibition of each mediator for each concentration of this compound compared to the LPS-only control.
-
Determine the IC50 values by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Intracellular Calcium Mobilization Assay
Objective: To measure the effect of this compound on intracellular calcium levels in the SH-SY5Y human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Ionomycin (positive control)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Culture and Seeding:
-
Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells in 96-well black, clear-bottom plates at a density of 8 x 10^4 cells/well and allow them to adhere for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the Fluo-4 AM loading buffer.
-
Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition and Measurement:
-
Wash the cells with HBSS to remove excess dye.
-
Place the plate in a fluorescence plate reader.
-
Record a baseline fluorescence reading for a few seconds.
-
Add varying concentrations of this compound or Ionomycin to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for a period of 1-5 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the response to the maximum response induced by Ionomycin.
-
Determine the EC50 value by plotting the normalized response against the logarithm of the this compound concentration and fitting to a dose-response curve.
-
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound in modulating neuroinflammation.
Caption: Workflow for the in vitro anti-inflammatory cell-based assay.
References
- 1. Sigma Receptors Suppress Multiple Aspects of Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma Receptor Ligand, (+)-Pentazocine, Suppresses Inflammatory Responses of Retinal Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N,N-disubstituted azines attenuate LPS-mediated neuroinflammation in microglia and neuronal apoptosis via inhibiting MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nepinalone Hydrochloride in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of nepinalone (B1231462) hydrochloride solutions in a research setting. The information is intended to guide researchers in pharmacology and drug development in studying the efficacy and mechanism of action of this non-opioid antitussive agent.
Introduction
Nepinalone hydrochloride is a centrally acting cough suppressant.[1] Its primary mechanism of action is believed to be through its activity as a sigma-1 receptor agonist.[2][3] The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and its activation can modulate various signaling pathways, including ion channel function. This document outlines the necessary procedures for preparing this compound solutions and suggests experimental protocols for its characterization.
Physicochemical Properties and Solubility
This compound is the salt form of nepinalone, which generally offers enhanced water solubility and stability compared to the free base.[4]
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₆ClNO | --INVALID-LINK-- |
| Molecular Weight | 307.86 g/mol | --INVALID-LINK-- |
| Solubility in DMSO | 250 mg/mL | A commercially available source. |
| Aqueous Solubility | Insoluble | A commercially available source. |
| Ethanol Solubility | Soluble (in practice, not so much) | A commercially available source. |
Solution Preparation Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Protocol:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following calculation:
-
Mass (mg) = 10 mmol/L * 0.001 L * 307.86 g/mol * 1000 mg/g = 3.0786 mg for 1 mL.
-
-
Weighing: Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Dissolution: Add the weighed powder to a sterile amber vial. Using a calibrated pipette, add the desired volume of anhydrous DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Preparation of Aqueous Working Solutions for In Vitro Assays
For most cell-based assays, it is crucial to dilute the DMSO stock solution into an aqueous buffer or cell culture medium to a final DMSO concentration that is non-toxic to the cells (typically ≤ 0.5%).
Protocol:
-
Thaw: Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the appropriate aqueous buffer (e.g., Phosphate-Buffered Saline - PBS) or cell culture medium to achieve the desired final concentrations.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is kept constant across all experimental conditions, including the vehicle control.
Experimental Protocols and Applications
In Vitro Sigma-1 Receptor Binding Assay
This protocol is a general guideline for determining the binding affinity of this compound to the sigma-1 receptor using a competitive radioligand binding assay.
Materials:
-
Guinea pig brain membrane homogenates (a rich source of sigma-1 receptors)[5]
-
[³H]-(+)-Pentazocine (radioligand)
-
This compound working solutions
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Haloperidol (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Protocol:
-
Incubation: In a 96-well plate, combine the guinea pig brain membrane homogenate, [³H]-(+)-pentazocine at a concentration near its Kd, and varying concentrations of this compound.
-
Controls: Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of haloperidol).
-
Incubation: Incubate the plate at 37°C for 120 minutes.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Antitussive Activity Assay in Guinea Pigs
This protocol describes a method for evaluating the antitussive efficacy of this compound in a citric acid-induced cough model in guinea pigs.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
This compound solution for in vivo administration (e.g., in a vehicle of saline with a small amount of a solubilizing agent like Tween 80 or PEG 400)
-
Citric acid solution (0.4 M)
-
Whole-body plethysmography chamber
-
Nebulizer
-
Sound recording and analysis equipment
Protocol:
-
Acclimatization: Acclimatize the guinea pigs to the plethysmography chamber.
-
Drug Administration: Administer this compound at various doses (e.g., 1, 5, 10, 25 mg/kg) via the desired route (e.g., intraperitoneal or oral gavage). A vehicle control group should also be included.
-
Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes) for the drug to be absorbed and distributed.
-
Cough Induction: Place the animal in the plethysmography chamber and expose it to a nebulized aerosol of 0.4 M citric acid for a defined period (e.g., 10 minutes).
-
Data Recording: Record the number of coughs during the exposure period using a microphone and specialized software.
-
Data Analysis: Compare the number of coughs in the drug-treated groups to the vehicle control group to determine the dose-dependent antitussive effect and calculate the ED₅₀.
Data Presentation
Table 2: Pharmacological and Toxicological Data for Nepinalone
| Parameter | Value | Species | Assay | Source |
| Antitussive ED₅₀ (s.c.) | 9.1 mg/kg | Guinea Pig | Citric acid-induced cough | [1] |
| Antitussive ED₅₀ (i.v.) | 8.7 mg/kg | Guinea Pig | Citric acid-induced cough | [1] |
Visualizations
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for In Vivo Antitussive Screening
Caption: Workflow for evaluating antitussive activity in guinea pigs.
References
- 1. Effects of codeine, morphine and a novel opioid pentapeptide BW443C, on cough, nociception and ventilation in the unanaesthetized guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of within-group designs to test anti-tussive drugs in conscious guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of RC-752, a Novel Sigma-1 Receptor Antagonist with Antinociceptive Activity: A Promising Tool for Fighting Neuropathic Pain [mdpi.com]
Application Notes and Protocols for Nepinalone Hydrochloride in Patch Clamp Electrophysiology
Disclaimer: As of late 2025, publicly available scientific literature does not contain specific studies detailing the use of Nepinalone hydrochloride in patch clamp electrophysiology. The following application notes and protocols are presented as a hypothetical framework for investigating the potential effects of this compound on key ion channels, based on standard safety pharmacology practices. The data presented is illustrative and not based on published experimental findings for this specific compound.
Introduction
This compound is recognized as a centrally acting antitussive agent.[1][2] Its primary mechanism of action is understood to be the modulation of the cough reflex center in the medulla oblongata, potentially through interaction with sigma-1 receptors.[1] While its central effects are acknowledged, understanding the full pharmacological profile of any drug candidate requires a thorough assessment of its potential off-target effects, particularly on ion channels, which are critical for cardiac and neuronal function.[3][4] Ion channels are a common target for unintended drug interactions, which can lead to adverse effects.[4][5] Patch clamp electrophysiology is the gold-standard method for assessing the effects of compounds on ion channel function with high fidelity.[6][7]
These application notes provide a detailed protocol for evaluating the potential effects of this compound on a panel of key cardiac ion channels using manual whole-cell patch clamp electrophysiology, a crucial step in preclinical safety pharmacology.[8]
Hypothetical Data Presentation
The following table summarizes hypothetical quantitative data for the effects of this compound on key cardiac ion channels. This data is for illustrative purposes to demonstrate how such findings would be presented.
| Ion Channel (Gene) | Current | Cell Line | Parameter | This compound IC50 (µM) | Hill Coefficient (n) | N (replicates) |
| hERG (KCNH2) | IKr | HEK293 | Peak Tail Current | > 30 | N/A | 5 |
| Nav1.5 (SCN5A) | INa | CHO | Peak Inward Current | 12.5 | 1.1 | 5 |
| Cav1.2 (CACNA1C) | ICa,L | HEK293 | Peak Inward Current | > 30 | N/A | 5 |
| KvLQT1/minK (KCNQ1/KCNE1) | IKs | CHO | Peak Tail Current | > 30 | N/A | 5 |
| Kir2.1 (KCNJ2) | IK1 | HEK293 | Inward Current | > 30 | N/A | 5 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothetical interaction of this compound with a voltage-gated sodium channel and the general workflow for a patch clamp experiment.
Caption: Hypothetical mechanism of Nav1.5 channel blockade by this compound.
Caption: Experimental workflow for whole-cell patch clamp electrophysiology.
Experimental Protocols
This section provides a detailed protocol for investigating the effects of this compound on the voltage-gated sodium channel Nav1.5, based on the hypothetical data presented above.
Objective
To determine the concentration-dependent inhibitory effect of this compound on the human Nav1.5 channel expressed in a stable mammalian cell line using whole-cell patch clamp electrophysiology.
Materials
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human SCN5A gene (Nav1.5).
-
This compound Stock Solution: 10 mM in DMSO.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. Osmolality ~310 mOsm.
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with CsOH. Osmolality ~290 mOsm.
-
Equipment:
-
Patch clamp amplifier and digitizer (e.g., Axon Instruments Axopatch 200B and Digidata 1550).
-
Microscope with manipulators.
-
Perfusion system.
-
Borosilicate glass capillaries for pipettes.
-
Pipette puller and microforge.
-
Methods
-
Cell Preparation:
-
Culture CHO-Nav1.5 cells according to standard protocols.
-
On the day of the experiment, detach cells using a non-enzymatic solution and re-plate them at a low density onto glass coverslips in the recording chamber.
-
Allow cells to adhere for at least 20 minutes before starting recordings.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to produce micropipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Fire-polish the pipette tips to ensure a smooth surface for sealing.
-
-
Recording Procedure:
-
Mount a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution at a constant rate (~2 mL/min).
-
Using a micromanipulator, approach a single, healthy-looking cell with the recording pipette.
-
Apply slight positive pressure to the pipette to keep the tip clean.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (Gigaohm seal, >1 GΩ).
-
After achieving a stable giga-seal, apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.
-
Allow the cell to stabilize for 3-5 minutes before starting the voltage protocol.
-
-
Voltage Protocol and Data Acquisition:
-
Set the holding potential to -100 mV.
-
To elicit Nav1.5 currents, apply a series of depolarizing voltage steps (e.g., from -90 mV to +40 mV in 10 mV increments for 50 ms).
-
Record baseline currents in the external solution (vehicle control).
-
Apply increasing concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10, 30 µM) cumulatively via the perfusion system. Allow the effect at each concentration to reach a steady state (typically 2-3 minutes) before recording.
-
After the highest concentration, perform a washout with the external solution to assess the reversibility of any observed effect.
-
-
Data Analysis:
-
Measure the peak inward current amplitude at each voltage step for each concentration of this compound.
-
Calculate the percentage of current inhibition at each concentration relative to the baseline (vehicle) current.
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value and the Hill coefficient (n): % Inhibition = 100 / (1 + (IC50 / [Drug])^n)
-
Analyze any effects on the voltage-dependence of activation or inactivation by plotting the normalized conductance or steady-state inactivation against the test potential.
-
Conclusion
This document outlines a hypothetical, yet standardized, approach for the characterization of this compound's effects on ion channels using patch clamp electrophysiology. Such studies are essential for a comprehensive understanding of a compound's safety profile. The provided protocols for Nav1.5 can be adapted for other ion channels of interest by modifying the cell line, solutions, and voltage protocols accordingly. While no specific data exists for this compound, this framework provides the necessary detail for researchers to design and conduct such an investigation.
References
- 1. What is the mechanism of Nepinalone? [synapse.patsnap.com]
- 2. Nepinalone - Wikipedia [en.wikipedia.org]
- 3. Ion Channels in Drug Discovery and Safety Pharmacology | Springer Nature Experiments [experiments.springernature.com]
- 4. Ion Channels in Drug Discovery and Safety Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiac voltage-gated ion channels in safety pharmacology: Review of the landscape leading to the CiPA initiative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Automated Intracellular Pharmacological Electrophysiology for Ligand-Gated Ionotropic Receptor and Pharmacology Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 8. criver.com [criver.com]
Application Notes and Protocols for the LC-MS/MS Analysis of Nepinalone Hydrochloride Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed framework for the analysis of Nepinalone hydrochloride and its putative metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Nepinalone, a non-opioid antitussive agent, undergoes hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. Understanding its metabolic fate is crucial for comprehensive pharmacokinetic and safety assessments. This application note outlines hypothetical metabolic pathways, detailed protocols for sample preparation, and a generalized LC-MS/MS method for the identification and quantification of potential metabolites in biological matrices. All experimental protocols provided are intended as a starting point and will require optimization for specific laboratory conditions and instrumentation.
Introduction
Nepinalone is a centrally acting cough suppressant. The efficacy and safety profile of a drug are intrinsically linked to its metabolic pathway. The biotransformation of a parent drug can lead to the formation of active, inactive, or potentially toxic metabolites. Therefore, the identification and quantification of these metabolites are critical aspects of drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used analytical technique for the sensitive and selective determination of drugs and their metabolites in complex biological samples.
This document presents a hypothetical metabolic pathway for Nepinalone based on its chemical structure, which includes a tetralone core, a piperidine (B6355638) ring, and a methyl group. Based on this predicted metabolism, a general methodology for the LC-MS/MS analysis of these potential metabolites is provided.
Predicted Metabolic Pathways of Nepinalone
The metabolism of Nepinalone is anticipated to proceed through Phase I and Phase II biotransformation reactions.
Phase I Metabolism: Primarily catalyzed by CYP enzymes, these reactions introduce or expose functional groups. For Nepinalone, the following Phase I reactions are plausible:
-
Hydroxylation: Addition of a hydroxyl group (-OH) to the aromatic ring or the aliphatic portions of the piperidine or tetralone rings.
-
N-dealkylation: Removal of the ethylpiperidine group.
-
Oxidation: Oxidation of the piperidine ring to form a lactam.
-
Demethylation: Removal of the methyl group.
Phase II Metabolism: These conjugation reactions increase the water solubility of the metabolites, facilitating their excretion.
-
Glucuronidation: Attachment of a glucuronic acid moiety to hydroxylated metabolites.
-
Sulfation: Conjugation of a sulfate (B86663) group to hydroxylated metabolites.
Experimental Protocols
The following protocols are generalized and should be optimized for the specific LC-MS/MS system and biological matrix being used.
Sample Preparation: Protein Precipitation
This method is a rapid and simple approach for removing proteins from biological samples like plasma or urine.
Materials:
-
Biological matrix (e.g., plasma, urine)
-
Acetonitrile (B52724) (ACN), ice-cold
-
Internal Standard (IS) solution (e.g., a structurally similar compound not expected to be present in the sample)
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (General Starting Point):
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (General Starting Point):
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions:
MRM transitions for Nepinalone and its hypothetical metabolites would need to be determined by infusing standard solutions of each compound into the mass spectrometer to identify the precursor ion and optimize collision energies for the most abundant and specific product ions. The table below provides a hypothetical example.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Nepinalone | [M+H]⁺ | Fragment 1 | Optimized Value |
| Fragment 2 | Optimized Value | ||
| Hydroxylated Metabolite | [M+H]⁺ | Fragment 1 | Optimized Value |
| Fragment 2 | Optimized Value | ||
| Glucuronide Conjugate | [M+H]⁺ | Fragment 1 | Optimized Value |
| Fragment 2 | Optimized Value | ||
| Internal Standard | [M+H]⁺ | Fragment 1 | Optimized Value |
| Fragment 2 | Optimized Value |
Data Presentation (Hypothetical)
Quantitative data should be summarized in clear and concise tables. The following table is a template demonstrating how quantitative results for Nepinalone and its metabolites could be presented.
Table 1: Hypothetical Quantitative Analysis of Nepinalone and its Metabolites in Human Plasma (n=3, mean ± SD)
| Analyte | Concentration (ng/mL) |
| Nepinalone | 50.2 ± 4.5 |
| Hydroxylated Metabolite 1 | 12.8 ± 1.9 |
| Hydroxylated Metabolite 2 | 8.5 ± 1.1 |
| N-dealkylated Metabolite | 5.1 ± 0.8 |
| Glucuronide Conjugate 1 | 25.6 ± 3.2 |
| Glucuronide Conjugate 2 | 18.9 ± 2.5 |
Conclusion
This application note provides a foundational guide for the LC-MS/MS analysis of this compound and its predicted metabolites. The successful implementation of these methods will require optimization of sample preparation, chromatographic separation, and mass spectrometric detection parameters. The provided hypothetical metabolic pathway serves as a starting point for targeted metabolite identification. Rigorous method validation in accordance with regulatory guidelines is essential before applying these protocols to clinical or preclinical studies.
Application Notes and Protocols: Synthesis and Purification of Nepinalone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis and purification of Nepinalone (B1231462) hydrochloride, a non-opioid antitussive agent. The synthesis involves a two-step process followed by purification through recrystallization. These protocols are intended for laboratory-scale preparation. Additionally, the mechanism of action, involving the sigma-1 receptor, is discussed, and relevant analytical methods for quality control are outlined.
Introduction
Nepinalone is a centrally acting cough suppressant with a non-opioid mechanism of action.[1] Its hydrochloride salt is often used in pharmaceutical formulations due to its enhanced water solubility and stability. The primary mechanism of action of Nepinalone is attributed to its activity as a sigma-1 receptor agonist.[1][2] The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER), which plays a crucial role in modulating calcium signaling and cellular stress responses.[1][3] This document outlines a detailed procedure for the synthesis and purification of Nepinalone hydrochloride for research and development purposes.
Synthesis of this compound
The synthesis of this compound is achieved through a two-step process starting from 2-phenylpropionic acid. The overall reaction scheme is presented below.
Reaction Scheme:
-
Step 1: Synthesis of 1-methyl-2-tetralone (B1329714) 2-Phenylpropionic acid is first converted to its acid chloride, which then undergoes a Friedel-Crafts acylation with ethylene (B1197577) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 1-methyl-2-tetralone.
-
Step 2: Synthesis of Nepinalone The intermediate, 1-methyl-2-tetralone, is then reacted with 1-(2-chloroethyl)piperidine (B1294334) to introduce the piperidinoethyl side chain, yielding Nepinalone free base.
-
Step 3: Formation of this compound The final step involves the salification of the Nepinalone free base with hydrochloric acid to produce this compound.
Experimental Protocols
Synthesis of 1-methyl-2-tetralone
Materials:
-
2-Phenylpropionic acid
-
Thionyl chloride
-
Aluminum chloride (anhydrous)
-
Ethylene gas
-
Dichloromethane (B109758) (anhydrous)
-
5% Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
-
Heptane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas inlet, suspend 2-phenylpropionic acid in an excess of thionyl chloride.
-
Heat the mixture to reflux for 2 hours to form 2-phenylpropionyl chloride.
-
Remove the excess thionyl chloride under reduced pressure.
-
In a separate reaction vessel, dissolve the crude 2-phenylpropionyl chloride in anhydrous dichloromethane and cool the solution to -10°C.
-
Slowly add anhydrous aluminum chloride to the solution while stirring.
-
Bubble ethylene gas through the reaction mixture for 4-6 hours, maintaining the temperature at -10°C.
-
After the reaction is complete, quench the reaction by slowly adding a 5% hydrochloric acid solution.
-
Separate the organic layer and wash it sequentially with 5% hydrochloric acid, saturated sodium bicarbonate solution, and water.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain crude 1-methyl-2-tetralone.
-
The crude product can be purified by vacuum distillation.
Synthesis of Nepinalone
Materials:
-
1-methyl-2-tetralone
-
1-(2-chloroethyl)piperidine hydrochloride
-
Sodium amide
-
Toluene (B28343) (anhydrous)
-
Ammonium (B1175870) chloride solution (saturated)
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous toluene and sodium amide.
-
Slowly add a solution of 1-methyl-2-tetralone in anhydrous toluene to the suspension at room temperature.
-
Heat the mixture to 80°C for 2 hours.
-
Cool the reaction mixture to room temperature and add 1-(2-chloroethyl)piperidine (prepared from its hydrochloride salt by treatment with a base).
-
Heat the reaction mixture to reflux for 8-12 hours.
-
Cool the mixture to room temperature and quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain crude Nepinalone free base.
Purification and Hydrochloride Salt Formation
Materials:
-
Crude Nepinalone free base
-
Isopropyl ether
-
Hydrochloric acid (concentrated or as a solution in isopropanol)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Protocol 1: Purification by Recrystallization [4]
-
Dissolve the crude Nepinalone free base in a minimal amount of a heated isopropyl ether/isopropanol mixture.
-
Cool the solution slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Filter the crystals and wash them with cold isopropyl ether.
-
To form the hydrochloride salt, dissolve the purified Nepinalone free base in ethyl acetate.
-
Slowly add a solution of hydrochloric acid in isopropanol with stirring.
-
The this compound will precipitate out of the solution.
-
Filter the precipitate, wash with cold ethyl acetate, and dry under vacuum.
-
A final recrystallization from an isopropyl ether/isopropanol mixture can be performed to achieve high purity. A reported yield for this process is approximately 48%.[4]
Protocol 2: Purification by Column Chromatography and Distillation [4]
-
Purify the crude Nepinalone free base using column chromatography on silica gel with a hexane-ethyl acetate gradient.
-
Alternatively, the crude product can be purified by vacuum distillation.
-
The purified Nepinalone free base is then converted to the hydrochloride salt as described in Protocol 1. A reported yield for the purified free base after distillation is 60%.[4]
Data Presentation
| Parameter | Synthesis Step | Value | Reference |
| Yield | Recrystallized Nepinalone HCl | 48% | [4] |
| Yield | Nepinalone free base (after distillation) | 60% | [4] |
| Purity | Nepinalone HCl (by LCMS) | 99.59% |
Analytical Methods for Quality Control
High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity and concentration of this compound. A reversed-phase C18 column can be used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Detection is typically performed using a UV detector at a wavelength determined by the UV spectrum of Nepinalone.
Example HPLC Conditions (Adaptable for Nepinalone HCl):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
Mechanism of Action and Signaling Pathway
Nepinalone exerts its antitussive effect through its interaction with the sigma-1 receptor.[1] The sigma-1 receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane.
Signaling Pathway Overview:
-
Ligand Binding: Nepinalone binds to the sigma-1 receptor.
-
Receptor Activation: This binding event is thought to induce a conformational change in the receptor, leading to its dissociation from the binding immunoglobulin protein (BiP), also known as GRP78.
-
Modulation of Ion Channels: The activated sigma-1 receptor can then interact with and modulate the activity of various ion channels, including voltage-gated potassium channels and NMDA receptors.
-
Regulation of Calcium Signaling: A key function of the sigma-1 receptor is the modulation of intracellular calcium (Ca2+) signaling, particularly through its interaction with the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor at the ER.
-
Antitussive Effect: By modulating these signaling pathways in the cough center of the brainstem, Nepinalone suppresses the cough reflex.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Simplified signaling pathway of Nepinalone via the Sigma-1 receptor.
References
- 1. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0507001A1 - A process for the preparation of nepinalone - Google Patents [patents.google.com]
Application Note: Nepinalone Hydrochloride for the Study of GABA-A Receptor Function
Introduction
Nepinalone hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) and antitussive agent. While its primary mechanisms of action in these roles are well-documented, its utility as a tool for studying GABA-A receptor function is not established in publicly available scientific literature. This document serves to clarify the known applications of Nepinalone and to address the inquiry regarding its use in GABA-A receptor research.
Based on an extensive review of scientific databases and publications, there is currently no evidence to suggest that this compound directly modulates the GABA-A receptor. Its established pharmacological profile centers on its anti-inflammatory and cough-suppressing properties.
Established Mechanism of Action of Nepinalone
Nepinalone's primary therapeutic effects are attributed to its properties as a non-steroidal anti-inflammatory drug.
Figure 1: Simplified pathway of Nepinalone's anti-inflammatory action.
GABA-A Receptor Function: A Brief Overview
The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Its function is crucial for maintaining the balance between neuronal excitation and inhibition.
Figure 2: Canonical GABA-A receptor signaling pathway.
Experimental Protocols for Studying GABA-A Receptor Modulators
While this compound is not a known GABA-A receptor modulator, researchers utilize a variety of standard experimental protocols to investigate compounds that do interact with this receptor. Below are generalized methodologies for key assays.
1. Electrophysiology (Patch-Clamp)
This technique directly measures the flow of ions through the GABA-A receptor channel in response to GABA and potential modulators.
Figure 3: Generalized workflow for a patch-clamp experiment.
Protocol:
-
Cell Preparation: Culture a suitable cell line (e.g., HEK293) expressing the desired GABA-A receptor subunits.
-
Recording Setup: Prepare intracellular and extracellular solutions. Pull glass microelectrodes to a resistance of 3-5 MΩ.
-
Patching: Obtain a gigaseal and establish a whole-cell recording configuration.
-
Baseline Measurement: Perfuse the cell with a known concentration of GABA to establish a stable baseline current response.
-
Compound Application: Co-apply the test compound with GABA and record the resulting current.
-
Data Analysis: Analyze the recorded currents to determine the effect of the compound on the GABA-A receptor (e.g., potentiation, inhibition).
2. Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the GABA-A receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a source rich in GABA-A receptors (e.g., rodent brain tissue or transfected cells).
-
Incubation: Incubate the membranes with a radiolabeled ligand (e.g., [³H]muscimol or [³H]flunitrazepam) and varying concentrations of the test compound.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
Quantitative Data for Known GABA-A Receptor Modulators
For comparative purposes, the following table summarizes quantitative data for well-characterized GABA-A receptor modulators. No such data is available for this compound in this context.
| Compound | Class | Binding Affinity (Ki, nM) | Efficacy (EC₅₀, µM) |
| GABA | Agonist | 10 - 100 | 1 - 10 |
| Muscimol | Agonist | 2 - 10 | 0.1 - 1 |
| Bicuculline | Antagonist | 50 - 200 | N/A |
| Diazepam | Positive Allosteric Modulator | 1 - 10 | 0.01 - 0.1 |
Current scientific literature does not support the use of this compound for the study of GABA-A receptor function. Its established roles are as a non-steroidal anti-inflammatory drug and an antitussive. Researchers interested in the GABA-A receptor should consider using established and well-characterized pharmacological tools. The protocols and comparative data provided herein serve as a general guide for investigating true GABA-A receptor modulators.
Application of Nepinalone Hydrochloride in Neuropharmacology: Focus on Antitussive Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Nepinalone hydrochloride is a centrally acting antitussive agent with a primary application in the suppression of non-productive cough. Its neuropharmacological profile is centered on its interaction with the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. This document provides an overview of its mechanism of action, potential research applications, and representative experimental protocols to guide further investigation into its neuropharmacological properties.
Mechanism of Action:
This compound exerts its antitussive effect primarily through its activity as a sigma-1 receptor agonist. The proposed mechanism involves the following key steps:
-
Central Nervous System Penetration: Following administration, this compound crosses the blood-brain barrier to reach its site of action in the central nervous system (CNS).
-
Binding to Sigma-1 Receptors: Within the CNS, particularly in the medulla oblongata which houses the cough center, Nepinalone binds to sigma-1 receptors.
-
Modulation of Neuronal Excitability: This binding event is thought to modulate intracellular calcium signaling and the activity of certain ion channels. While the precise downstream effects are still under investigation, it is hypothesized that this modulation leads to a stabilization of neuronal membranes and a reduction in their excitability.
-
Suppression of the Cough Reflex: By dampening the signaling cascade that initiates the cough reflex, this compound effectively reduces the urge to cough.
Beyond its primary action on sigma-1 receptors, there is preliminary evidence suggesting a potential, albeit less characterized, influence on neuronal calcium and potassium channels, which may also contribute to its overall effect on reducing neuronal hyperexcitability.
Research Applications:
The neuropharmacological profile of this compound suggests several avenues for further research:
-
Elucidation of Downstream Signaling: Investigating the precise molecular events following sigma-1 receptor activation by this compound to better understand its antitussive mechanism.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features for optimal sigma-1 receptor affinity and antitussive efficacy.
-
Evaluation in Different Cough Models: Assessing the efficacy of this compound in various preclinical models of cough to determine its potential utility in different etiological types of cough.
-
Investigation of Neuroprotective Potential: Given the role of sigma-1 receptors in neuroprotection, exploring the potential of this compound in models of neurodegenerative diseases or ischemic injury.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in the public domain, the following table provides a representative example of how such data would be presented for a sigma-1 receptor ligand.
| Parameter | Representative Value | Method |
| Sigma-1 Receptor Binding Affinity (Ki) | 15 nM | Radioligand Binding Assay |
| IC50 (Cough Suppression in Guinea Pig Model) | 5 mg/kg | Citric Acid-Induced Cough Assay |
| Peak Plasma Concentration (Cmax) | 150 ng/mL | LC-MS/MS |
| Time to Peak Plasma Concentration (Tmax) | 1.5 hours | LC-MS/MS |
| Elimination Half-life (t1/2) | 4 hours | LC-MS/MS |
Note: The values presented in this table are hypothetical and for illustrative purposes only.
Experimental Protocols
The following are detailed, representative protocols for key experiments to characterize the neuropharmacological properties of this compound.
Protocol 1: In Vitro Sigma-1 Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the sigma-1 receptor using a competitive radioligand binding assay.
Materials:
-
Membrane preparations from cells expressing human sigma-1 receptors (e.g., CHO-K1 cells)
-
Radioligand: [³H]-(+)-pentazocine
-
This compound
-
Non-specific binding control: Haloperidol
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
96-well plates
-
Filtration apparatus
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or this compound at various concentrations.
-
50 µL of [³H]-(+)-pentazocine at a final concentration equal to its Kd.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 120 minutes with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in assay buffer using a cell harvester.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vivo Antitussive Efficacy in a Guinea Pig Model
Objective: To evaluate the dose-dependent antitussive effect of this compound in a citric acid-induced cough model in guinea pigs.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-350 g)
-
This compound
-
Vehicle (e.g., saline or 0.5% carboxymethylcellulose)
-
Citric acid solution (0.4 M)
-
Whole-body plethysmograph
-
Nebulizer
-
Audio recording equipment
Procedure:
-
Acclimatization: Acclimatize the guinea pigs to the plethysmograph chambers for at least 30 minutes daily for 3 days prior to the experiment.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at various doses. A positive control, such as codeine, should also be included.
-
Pre-treatment Period: Allow for a pre-treatment period (e.g., 60 minutes for p.o. administration) for the drug to be absorbed.
-
Cough Induction: Place each animal in the plethysmograph chamber and expose them to nebulized citric acid solution for a fixed period (e.g., 10 minutes).
-
Data Recording: Record the number of coughs during the exposure period using a microphone and specialized software that can distinguish cough sounds from other respiratory noises. The characteristic explosive sound and associated pressure changes in the plethysmograph are used to identify coughs.
-
Data Analysis: Compare the number of coughs in the this compound-treated groups to the vehicle-treated group. Calculate the percentage inhibition of cough for each dose. Determine the IC50 value (the dose that produces 50% inhibition of the cough response).
Visualizations
Caption: Proposed signaling pathway of this compound's antitussive action.
Caption: Experimental workflow for in vivo antitussive efficacy testing.
Nepinalone Hydrochloride: A Versatile Tool for Interrogating Sigma-1 Receptor Function
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Nepinalone (B1231462) hydrochloride is a non-opioid antitussive agent that has emerged as a valuable tool compound for studying the sigma-1 (σ1) receptor. Its utility in research stems from its interaction with this unique intracellular chaperone protein, which is implicated in a wide array of cellular functions and pathological conditions. These application notes provide an overview of nepinalone's characteristics and its application in sigma-1 receptor research.
The sigma-1 receptor is an intriguing protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates calcium signaling, ion channel function, and various signaling pathways. Due to its involvement in neurological disorders, pain, and addiction, the sigma-1 receptor is a significant target for drug discovery. Nepinalone, by acting on this receptor, provides a means to probe its physiological and pathophysiological roles. While specific binding affinity data for nepinalone is not widely published, its demonstrated antitussive effects, which are more potent than dextromethorphan, are suggested to be mediated through the sigma-1 receptor. This makes it a useful compound for investigating sigma-1 receptor pharmacology, particularly in the context of cough and potentially other neurological functions.
Key Applications:
-
Investigating the role of the sigma-1 receptor in the cough reflex: Nepinalone's primary pharmacological effect as a cough suppressant makes it an ideal tool to study the involvement of the sigma-1 receptor in the neural pathways governing cough.
-
Characterizing sigma-1 receptor pharmacology: In conjunction with known sigma-1 agonists and antagonists, nepinalone can be used in competitive binding assays and functional assays to further characterize the receptor's ligand-binding properties and downstream signaling.
-
Screening for novel sigma-1 receptor ligands: Nepinalone can serve as a reference compound in the development and validation of new chemical entities targeting the sigma-1 receptor.
Quantitative Data Summary
While comprehensive public data on the binding affinity of nepinalone hydrochloride is limited, the following table summarizes the binding affinities of commonly used tool compounds for the sigma-1 and sigma-2 receptors to provide context for experimental design. Researchers are encouraged to determine the specific binding characteristics of nepinalone in their experimental systems.
| Compound | Receptor Subtype | Binding Affinity (Ki in nM) |
| (+)-Pentazocine | Sigma-1 | 4.8 ± 0.4[1] |
| Haloperidol | Sigma-1 | 5.2 ± 1.3[1] |
| NE-100 | Sigma-1 | 0.86[2] |
| DTG | Sigma-2 | 29 ± 4[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods for studying sigma-1 receptor ligands and can be adapted for the characterization of this compound.
Radioligand Binding Assay for Sigma-1 Receptor
This protocol is for determining the binding affinity of this compound for the sigma-1 receptor using a competitive binding assay with a radiolabeled ligand such as [³H]-(+)-pentazocine.
Materials:
-
Guinea pig brain membranes (or other tissue/cell preparation expressing sigma-1 receptors)
-
[³H]-(+)-pentazocine (radioligand)
-
This compound (test compound)
-
(+)-Pentazocine (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Wash Buffer: 50 mM Tris-HCl, pH 8.0
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-(+)-pentazocine (at a concentration near its Kd), and 100 µL of membrane homogenate.
-
Non-specific Binding: 50 µL of unlabeled (+)-pentazocine (at a high concentration, e.g., 10 µM), 50 µL of [³H]-(+)-pentazocine, and 100 µL of membrane homogenate.
-
Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of [³H]-(+)-pentazocine, and 100 µL of membrane homogenate.
-
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters pre-soaked in assay buffer. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
References
Application Notes and Protocols for In Vitro Testing of Nepinalone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nepinalone hydrochloride is a centrally acting antitussive agent.[1][2][3] Its primary mechanism of action involves the modulation of the cough reflex through its interaction with specific receptors in the brain.[1] At a molecular level, this compound functions as a ligand for sigma-1 receptors, which are intracellular chaperones primarily located at the mitochondria-associated endoplasmic reticulum membrane.[1] Binding to these receptors can influence various downstream signaling pathways, including the modulation of ion channels such as calcium and potassium channels, which may contribute to its antitussive effects by reducing neuronal excitability.[1]
These application notes provide a comprehensive set of protocols for the in vitro evaluation of this compound, focusing on its effects on cell viability, cytotoxicity, and its potential anti-inflammatory properties. The provided methodologies are designed to be adaptable for use with relevant cell lines, such as those of neuronal origin or those involved in inflammatory responses.
Data Presentation
Table 1: Cytotoxicity of this compound on SH-SY5Y Human Neuroblastoma Cells
| Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 10 | 95.6 ± 4.8 |
| 50 | 88.4 ± 6.2 |
| 100 | 75.3 ± 7.1 |
| 250 | 52.1 ± 8.5 |
| 500 | 35.8 ± 9.3 |
Note: The data presented in this table is illustrative and intended to serve as a template. Actual results may vary based on experimental conditions.
Table 2: Anti-inflammatory Effect of this compound on LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Nitric Oxide (NO) Production (% of LPS Control) (Mean ± SD) | TNF-α Release (% of LPS Control) (Mean ± SD) | IL-6 Release (% of LPS Control) (Mean ± SD) |
| Vehicle Control | 5.2 ± 1.1 | 4.8 ± 0.9 | 6.1 ± 1.3 |
| LPS (1 µg/mL) | 100 ± 8.9 | 100 ± 9.2 | 100 ± 8.5 |
| LPS + Nepinalone (1 µM) | 85.4 ± 7.3 | 88.1 ± 6.9 | 86.5 ± 7.1 |
| LPS + Nepinalone (10 µM) | 62.7 ± 6.1 | 65.3 ± 5.8 | 64.9 ± 6.2 |
| LPS + Nepinalone (50 µM) | 41.3 ± 5.5 | 45.8 ± 4.9 | 43.2 ± 5.1 |
Note: The data presented in this table is illustrative and intended to serve as a template. Actual results may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the effect of this compound on the viability of a selected cell line (e.g., SH-SY5Y human neuroblastoma cells).
Materials:
-
This compound
-
SH-SY5Y cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing different concentrations of this compound. Include a vehicle control group.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Protocol 2: In Vitro Anti-inflammatory Assay using RAW 264.7 Cells
This protocol is designed to assess the potential anti-inflammatory effects of this compound by measuring its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage-like cells.
Materials:
-
This compound
-
RAW 264.7 cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
LPS from E. coli
-
Griess Reagent system for Nitric Oxide determination
-
ELISA kits for TNF-α and IL-6 quantification
-
24-well cell culture plates
Procedure:
-
Cell Seeding and Treatment:
-
Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells into a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control and an LPS-only control.
-
-
Nitric Oxide (NO) Measurement:
-
After the 24-hour incubation, collect the cell culture supernatants.
-
Determine the concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatants using the Griess Reagent system according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm.
-
-
Cytokine Measurement (TNF-α and IL-6):
-
Use the collected cell culture supernatants to quantify the levels of TNF-α and IL-6 using specific ELISA kits, following the manufacturer's protocols.
-
-
Data Analysis:
-
Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by this compound compared to the LPS-only treated group.
-
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for testing this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Nepinalone Hydrochloride Dosage for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Nepinalone hydrochloride for in vivo studies. Given the limited publicly available preclinical data on this compound, this guide incorporates established principles of in vivo testing for antitussive agents and provides illustrative examples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cough suppressant (antitussive) agent.[1] Its central mechanism of action is believed to involve its activity at the cough center located in the medulla oblongata.[2] At the molecular level, it is suggested that Nepinalone binds to sigma-1 receptors, which are involved in modulating neurotransmitter release.[2] It may also influence other neural pathways by potentially modulating calcium and potassium channels in neurons, which would contribute to its antitussive effects by stabilizing neuronal membranes and reducing excitability.[2]
Q2: What are the common in vivo models used to assess the efficacy of antitussive drugs like this compound?
Commonly used in vivo models for evaluating antitussive efficacy involve inducing cough in conscious animals, most frequently guinea pigs.[3][4] The tussive agents used to induce coughing are typically chemical irritants such as citric acid or capsaicin (B1668287) administered via aerosol.[3] The frequency and latency of the cough response are the primary endpoints measured to quantify the effectiveness of the antitussive drug.[4]
Q3: What are appropriate positive control drugs to use in in vivo studies with this compound?
Standard positive controls for antitussive studies include centrally acting opioids like codeine and non-opioid antitussives such as dextromethorphan.[4][5] These compounds have well-characterized antitussive effects and serve as a benchmark for evaluating the efficacy of a new chemical entity like this compound.
Q4: How should I determine the starting dose for my in vivo efficacy study?
For a novel compound with limited data, the starting dose is typically determined from in vitro potency data (e.g., receptor binding affinity, functional assay IC50) and extrapolated to an in vivo context. If available, preliminary safety and tolerability data from maximum tolerated dose (MTD) studies should be used to set the upper dose limit. A dose-escalation design is recommended to identify the optimal therapeutic window.
Q5: What is a bi-phasic dose-response and is it relevant for this compound?
A bi-phasic, or bell-shaped, dose-response is a phenomenon where the pharmacological effect of a drug increases with dose up to a certain point, after which higher doses lead to a diminished response. This has been observed with other sigma-1 receptor agonists in preclinical models.[6] Therefore, it is crucial to test a wide range of doses for this compound to fully characterize its dose-response curve and identify the most effective dose range.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in cough response between animals. | 1. Inconsistent aerosol delivery of the tussive agent.2. Animal stress affecting baseline cough reflex.3. Genetic variability within the animal colony. | 1. Ensure the aerosol generation and delivery system is calibrated and functioning consistently.2. Acclimatize animals to the experimental setup and handling procedures.3. Use a sufficient number of animals per group to account for biological variability and consider using a crossover study design.[3] |
| Lack of a clear dose-response relationship. | 1. The doses tested are not in the therapeutic range (too low or too high).2. Potential for a bi-phasic (bell-shaped) dose-response curve.[6]3. Limited oral bioavailability of the compound. | 1. Expand the dose range, including both lower and higher concentrations.2. Test a wider range of doses to identify a potential bi-phasic effect.3. Conduct pharmacokinetic studies to determine the bioavailability and plasma concentrations of this compound. |
| Unexpected adverse effects observed (e.g., sedation, motor impairment). | 1. Off-target pharmacological effects of this compound.2. The dose administered exceeds the maximum tolerated dose (MTD). | 1. Conduct a safety pharmacology assessment to identify potential off-target effects.2. Perform a formal MTD study to establish the safe dosing range. |
| Discrepancy between in vitro potency and in vivo efficacy. | 1. Poor pharmacokinetic properties (e.g., high metabolism, low brain penetration).2. The in vitro model does not fully recapitulate the in vivo physiology of the cough reflex. | 1. Perform pharmacokinetic analysis to correlate plasma and brain concentrations with the observed efficacy.2. Consider using multiple in vivo models with different tussive agents to confirm the antitussive effect. |
Data Presentation
Due to the absence of publicly available quantitative data for this compound, the following tables provide an illustrative summary of expected data from in vivo studies based on typical antitussive drug development.
Table 1: Illustrative Dose-Response of this compound on Citric Acid-Induced Cough in Guinea Pigs
| Treatment Group | Dose (mg/kg, p.o.) | N | Mean Coughs (± SEM) | % Inhibition |
| Vehicle (Saline) | - | 10 | 25 ± 2.1 | 0% |
| Nepinalone HCl | 1 | 8 | 22 ± 1.8 | 12% |
| Nepinalone HCl | 3 | 8 | 15 ± 1.5 | 40% |
| Nepinalone HCl | 10 | 8 | 8 ± 1.1 | 68% |
| Nepinalone HCl | 30 | 8 | 12 ± 1.3 | 52% |
| Codeine | 10 | 8 | 6 ± 0.9 | 76% |
Note: Data are hypothetical and for illustrative purposes only.
Table 2: Illustrative Pharmacokinetic Parameters of this compound in Rats
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (1 mg/kg) |
| Cmax (ng/mL) | 150 ± 25 | 450 ± 50 |
| Tmax (h) | 1.5 ± 0.5 | 0.1 ± 0.05 |
| AUC0-t (ng·h/mL) | 600 ± 75 | 300 ± 40 |
| Half-life (t1/2) (h) | 4.2 ± 0.8 | 3.9 ± 0.6 |
| Bioavailability (%) | 40 | - |
Note: Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Evaluation of Antitussive Efficacy in a Guinea Pig Model of Citric Acid-Induced Cough
1. Animals: Male Dunkin-Hartley guinea pigs (300-350 g) are used. Animals are housed in a controlled environment and allowed to acclimatize for at least one week before the experiment.
2. Acclimatization to Experimental Chambers: For three days prior to the study, each guinea pig is placed in a whole-body plethysmography chamber for 10-15 minutes to adapt to the experimental conditions.
3. Drug Administration:
- This compound is dissolved in a suitable vehicle (e.g., 0.9% saline).
- Animals are randomly assigned to treatment groups (vehicle, this compound at various doses, positive control e.g., codeine).
- The drug is administered orally (p.o.) via gavage at a volume of 1 mL/kg.
4. Cough Induction and Measurement:
- Sixty minutes after drug administration, the guinea pig is placed in the plethysmography chamber.
- A 0.4 M citric acid aerosol is delivered into the chamber for 5 minutes.
- The number of coughs is recorded for 10 minutes from the start of the aerosol exposure. Coughs are identified by their characteristic sound and the associated pressure changes within the chamber, which are detected by a transducer.
5. Data Analysis:
- The total number of coughs for each animal is counted.
- The percentage inhibition of cough for each treatment group is calculated relative to the vehicle control group.
- Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine significant differences between groups.
Protocol 2: Pharmacokinetic Study in Rats
1. Animals: Male Sprague-Dawley rats (250-300 g) with cannulated jugular veins are used.
2. Drug Administration:
- Oral (p.o.) Group: this compound is administered by oral gavage at a predetermined dose (e.g., 10 mg/kg).
- Intravenous (i.v.) Group: this compound is administered as a bolus injection via the jugular vein cannula at a predetermined dose (e.g., 1 mg/kg).
3. Blood Sampling:
- Blood samples (approximately 0.2 mL) are collected from the jugular vein cannula at various time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing.
- Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalysis:
- Plasma concentrations of this compound are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
5. Pharmacokinetic Analysis:
- Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated using non-compartmental analysis software.
- Oral bioavailability is calculated as (AUCoral / Doseoral) / (AUCi.v. / Dosei.v.) * 100.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound in the central nervous system.
Caption: Experimental workflow for assessing antitussive efficacy in guinea pigs.
Caption: Logical relationship for troubleshooting a lack of dose-response.
References
- 1. acs.org [acs.org]
- 2. Translatability of preclinical to early clinical tolerable and pharmacologically active dose ranges for central nervous system active drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. safety pharmacology studies: Topics by Science.gov [science.gov]
- 4. Pharmacological Prevention of Neonatal Opioid Withdrawal in a Pregnant Guinea Pig Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitussive Drugs—Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bi-phasic dose response in the preclinical and clinical developments of sigma-1 receptor ligands for the treatment of neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nepinalone Hydrochloride HPLC Analysis
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Nepinalone hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Peak Tailing for the Nepinalone Peak
-
Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?
-
Answer: Peak tailing is a common issue when analyzing basic compounds like Nepinalone, which contains a tertiary amine group.[1][2] This functional group can interact strongly with residual acidic silanol (B1196071) groups on the silica-based stationary phase of the HPLC column, leading to asymmetrical peaks.
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Free silanol groups on the column packing material can interact with the basic amine group of Nepinalone.
-
Solution 1: Adjust Mobile Phase pH: Increase the pH of the mobile phase to suppress the ionization of the silanol groups. A pH between 7 and 8 is often effective. However, ensure your column is stable at higher pHs.[3]
-
Solution 2: Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, often labeled as "base-deactivated" or "end-capped."[3]
-
Solution 3: Add a Competing Base: Introduce a small concentration of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase (e.g., 0.1% v/v). TEA will preferentially interact with the active silanol sites, reducing the tailing of the Nepinalone peak.
-
-
Column Overload: Injecting too high a concentration of the sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject. If the peak shape improves, column overload was a contributing factor.[4]
-
-
Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites.
-
Solution: Replace the column with a new one of the same type.[4]
-
-
Issue 2: Inconsistent or Drifting Retention Times
-
Question: The retention time for my this compound peak is shifting between injections. What could be causing this variability?
-
Answer: Retention time instability can compromise the reliability of your analytical method. The issue can stem from the HPLC system, the mobile phase, or the column.[5]
Potential Causes & Solutions:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Mobile Phase Composition Changes: The composition of the mobile phase may be changing over time due to evaporation of the more volatile organic component or improper mixing.
-
Solution 1: Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs covered.[3]
-
Solution 2: Check Pump Performance: Ensure the HPLC pump is functioning correctly and delivering a consistent mobile phase composition. If you are using a gradient, the issue might be with the proportioning valves.[6]
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature for the column.[3]
-
-
Pump Malfunction: Leaks in the pump or faulty check valves can lead to an inconsistent flow rate.
-
Solution: Check the system for any leaks and inspect the pump's check valves for proper function.[7]
-
-
Issue 3: Poor Resolution or No Separation
-
Question: I am not getting adequate separation between my Nepinalone peak and other components in my sample. How can I improve the resolution?
-
Answer: Poor resolution can be due to a variety of factors, including an inappropriate mobile phase, a degraded column, or an unoptimized method.[4]
Potential Causes & Solutions:
-
Incorrect Mobile Phase Strength: The organic-to-aqueous ratio of your mobile phase may not be optimal for separation.
-
Solution 1: Adjust Organic Content: If peaks are eluting too quickly (low retention), decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your mobile phase. If retention is too long, increase the organic content.
-
Solution 2: Gradient Elution: If your sample contains components with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) may be necessary to achieve adequate separation for all peaks.[4]
-
-
Column Degradation: A loss of stationary phase can lead to a significant drop in column efficiency and, consequently, poor resolution.
-
Solution: Replace the analytical column.[6]
-
-
Inappropriate Column Chemistry: The chosen stationary phase may not be suitable for your analytes.
-
Solution: Consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a different C18 column from another manufacturer) that may offer different selectivity.
-
-
Issue 4: High Backpressure
-
Question: The backpressure on my HPLC system is unusually high. What are the common causes and how can I troubleshoot this?
-
Answer: High backpressure is a frequent issue in HPLC and can indicate a blockage somewhere in the system.[5]
Potential Causes & Solutions:
-
Column or Frit Blockage: Particulate matter from the sample or mobile phase can clog the inlet frit of the column.
-
Solution 1: Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to catch particulates and strongly retained compounds.[1]
-
Solution 2: Filter Samples: Always filter your samples through a 0.45 µm or 0.22 µm syringe filter before injection.[4]
-
Solution 3: Reverse and Flush Column: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent to try and dislodge the blockage. If this fails, the frit or the entire column may need to be replaced.[7]
-
-
System Blockage: The blockage could be in the tubing, injector, or in-line filter.
-
Solution: Systematically disconnect components starting from the detector and working backward to identify the source of the high pressure.
-
-
Quantitative Data Summary
The following table summarizes a typical starting HPLC method for the analysis of this compound.
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm particle size (base-deactivated) |
| Mobile Phase | Acetonitrile : 25 mM Phosphate Buffer (pH 7.5) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Expected Retention Time | ~ 4-6 minutes (This is an estimate and will vary) |
Experimental Protocol: HPLC Analysis of this compound
This protocol outlines a standard procedure for the analysis of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Monobasic Potassium Phosphate (KH₂PO₄)
-
Dibasic Potassium Phosphate (K₂HPO₄)
-
Purified water (18.2 MΩ·cm)
-
0.45 µm Syringe filters
2. Instrument and Conditions:
-
HPLC system with a UV detector
-
C18 column (4.6 x 150 mm, 5 µm), preferably base-deactivated
-
Column oven
3. Preparation of Mobile Phase (25 mM Phosphate Buffer, pH 7.5):
-
Dissolve approximately 3.4 g of KH₂PO₄ in 1 L of purified water.
-
Adjust the pH to 7.5 by adding a solution of K₂HPO₄.
-
Filter the buffer through a 0.45 µm membrane filter.
-
The mobile phase is a mixture of Acetonitrile and the prepared Phosphate Buffer in a 40:60 (v/v) ratio. Degas the mobile phase before use.
4. Preparation of Standard Solution:
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
-
Further dilute as necessary to create calibration standards.
5. Sample Preparation:
-
Prepare the sample by dissolving it in the mobile phase to achieve an expected this compound concentration within the calibration range.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
6. Chromatographic Procedure:
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature to 30 °C.
-
Set the UV detector wavelength to 220 nm.
-
Inject 10 µL of the standard and sample solutions.
-
Record the chromatograms and calculate the concentration of this compound in the sample by comparing the peak area with that of the standard.
Visual Troubleshooting Workflows
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Amine column degradation - Chromatography Forum [chromforum.org]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 6. m.youtube.com [m.youtube.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Nepinalone Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of Nepinalone (B1231462) hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for Nepinalone hydrochloride?
A1: The synthesis involves a two-step process. First, 1-methyl-2-tetralone (B1329714) is synthesized by the cycloalkylation of 2-phenylpropionic acid chloride with ethylene (B1197577) in the presence of a Lewis acid catalyst like aluminum chloride. The resulting 1-methyl-2-tetralone is then reacted with 1-N-(2-chloroethyl)piperidine to form Nepinalone base. Finally, the base is treated with hydrochloric acid to yield this compound.[1]
Q2: What are the critical parameters affecting the yield of 1-methyl-2-tetralone?
A2: The concentrations of the starting acid chloride and the catalyst are critical to the final product's yield. The reaction temperature should be carefully controlled, ideally around -20°C. Vigorous stirring is also important as it enhances ethylene absorption, which in turn increases the reaction rate and yield.[1]
Q3: What solvent is recommended for the condensation of 1-methyl-2-tetralone and 1-N-(2-chloroethyl)piperidine?
A3: The use of an aliphatic hydrocarbon solvent, such as heptane (B126788), is advantageous from an ecological perspective as it is less toxic and polluting than aromatic hydrocarbons.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of 1-methyl-2-tetralone | Inefficient ethylene absorption. | Ensure vigorous stirring throughout the reaction. Check for leaks in the reaction setup. |
| Suboptimal reaction temperature. | Maintain the reaction temperature between -25°C and room temperature, with a preference for -20°C.[1] | |
| Incorrect concentration of reactants or catalyst. | The amount of solvent can range from 2 to 4 L/mole of catalyst and 4 to 7 L/mole of 2-phenylpropionic acid chloride.[1] | |
| Low Yield of Nepinalone | Incomplete deprotonation of 1-methyl-2-tetralone. | Ensure the sodium hydride is fresh and washed to remove mineral oil. Allow sufficient time for the deprotonation to complete. |
| Impure N-(2-chloroethyl)piperidine. | Use freshly prepared N-(2-chloroethyl)piperidine freed from its hydrochloride salt. | |
| Side reactions due to incorrect temperature. | Maintain the temperature at -10/-15°C during the addition of N-(2-chloroethyl)piperidine and then heat to 70°C for 3 hours.[1] | |
| Presence of Impurities in Final Product | Incomplete removal of unreacted starting materials or byproducts. | Purify the crude oily residue by high-vacuum distillation followed by column chromatography.[1] |
| Inefficient precipitation of the hydrochloride salt. | Dissolve the purified oil in ethyl acetate (B1210297) and precipitate with an isopropanol (B130326)/HCl solution.[1] | |
| Difficulty in Product Isolation | Formation of an emulsion during aqueous workup. | Allow the mixture to stand overnight to improve phase separation. Use a brine wash to break up emulsions. |
| Product loss during recrystallization. | Use a mixture of isopropyl ether and isopropanol for recrystallization and cool the solution adequately to ensure maximum precipitation.[1] |
Experimental Protocols
Synthesis of 1-methyl-2-tetralone
This protocol is based on the cycloalkylation of 2-phenylpropionic acid chloride with ethylene.
-
Preparation : In a suitable reactor, add 85 g of AlCl₃ and 1200 ml of CH₂Cl₂.
-
Ethylene Purge : Purge the reactor with ethylene gas.
-
Reactant Addition : Cool the mixture to -20°C. Add a solution of 2-phenylpropionic acid chloride in CH₂Cl₂ over 90 minutes, maintaining the temperature at approximately -18°C.
-
Reaction : Stop cooling and allow the temperature to rise to -8°C over 90 minutes with vigorous stirring. Then, let the temperature rise to +5°C over 60 minutes.
-
Quenching : Cool the reaction mixture to 0°C and slowly add a 5% hydrochloric acid aqueous solution over 90 minutes.
-
Workup : After standing overnight, separate the organic phase. Wash the aqueous phase with a small volume of methylene (B1212753) chloride. Combine the organic phases and proceed with purification.
Synthesis of this compound
This protocol describes the condensation reaction to form Nepinalone and its subsequent conversion to the hydrochloride salt.
-
Preparation : Suspend 24 g of NaH (80% in mineral oil, previously washed with heptane) in 300 ml of anhydrous heptane.
-
Deprotonation : Cool the suspension to -5°C and add a solution of 100 g of 1-methyl-2-tetralone in 400 ml of anhydrous heptane. Allow the mixture to reach room temperature for about 1 hour, then heat to 65-70°C for 3 hours.
-
Condensation : Cool the mixture to -10/-15°C and slowly add a solution of 120 g of N-(2-chloroethyl)piperidine in 800 ml of anhydrous heptane over 80 minutes.
-
Reaction : Allow the mixture to reach room temperature for about 40 minutes and then heat to 70°C for 3 hours.
-
Workup : After standing overnight, wash the organic solution several times with distilled water, followed by a 10% w/v HCl aqueous solution.
-
Extraction : Strongly alkalize the acidic aqueous phase with concentrated sodium hydroxide (B78521) and extract with diisopropyl ether. Wash the organic extract with distilled water and dry over anhydrous sodium sulfate.
-
Purification : Evaporate the solvent to obtain an oily residue. Distill the residue under high vacuum (T = 140-145°C; p = 2 mm Hg). Further purify the distilled oil using column chromatography with silica (B1680970) gel and hexane (B92381) as the eluent.
-
Salt Formation : Dissolve the purified oil (approx. 96 g) in ethyl acetate and precipitate the hydrochloride salt by adding isopropanol/HCl (20% w/w).
-
Recrystallization : Filter the precipitate and recrystallize from an isopropyl ether/isopropanol mixture to obtain the final product.
Data Summary
| Synthesis Step | Product | Reported Yield | Reference |
| Cycloalkylation | 1-methyl-2-tetralone | 70% | [1] |
| Condensation & Salification | This compound | 48% | [1] |
Visualized Workflows
Caption: Synthesis workflow for 1-methyl-2-tetralone.
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting logic for low yield of Nepinalone HCl.
References
Nepinalone hydrochloride solubility issues in aqueous buffer
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of Nepinalone hydrochloride in aqueous buffers. Nepinalone is a weakly basic compound, and its hydrochloride salt form is utilized to improve its aqueous solubility. However, researchers may still encounter challenges in achieving the desired concentrations in various experimental settings. This guide offers practical advice and protocols to address these issues.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Nepinalone that influence its aqueous solubility?
A1: Understanding the physicochemical properties of Nepinalone is crucial for troubleshooting solubility issues. As a weakly basic drug, its solubility is highly pH-dependent.
Table 1: Physicochemical Properties of Nepinalone
| Property | Value | Implication for Aqueous Solubility |
| Molecular Formula | C₁₈H₂₅NO | - |
| Molecular Weight | 271.40 g/mol | To be considered for molar concentration calculations. |
| logP | 3.91 - 4.17 | Indicates high lipophilicity, suggesting low intrinsic aqueous solubility of the free base. |
| pKa (Strongest Basic) | 8.98 | The piperidine (B6355638) nitrogen is protonated at pH < 8.98, leading to increased solubility in acidic solutions. |
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into a neutral aqueous buffer (e.g., PBS pH 7.4). Why is this happening?
A2: This is a common phenomenon known as "precipitation upon dilution." It occurs because this compound, while soluble in a high-concentration organic solvent like DMSO, may not be soluble at the same concentration in an aqueous buffer. The high logP of Nepinalone indicates its preference for a non-aqueous environment. When the DMSO is diluted, the local environment becomes predominantly aqueous, causing the less soluble free base to precipitate, especially at a neutral or alkaline pH.
Q3: How does the pH of the aqueous buffer affect the solubility of this compound?
A3: The solubility of this compound is directly related to the pH of the buffer. With a pKa of 8.98, the compound's piperidine nitrogen is protonated at pH values below its pKa. This protonated form is more polar and, therefore, more soluble in aqueous solutions. As the pH approaches and surpasses the pKa, the equilibrium shifts towards the uncharged, more lipophilic free base, which has significantly lower aqueous solubility.
Below is a table with hypothetical solubility data to illustrate this pH-dependent solubility. Note: This data is for illustrative purposes and should be experimentally verified.
Table 2: Hypothetical Solubility of this compound at Different pH Values
| pH | Predicted Solubility (µg/mL) | Predicted Solubility (mM) | Predominant Species |
| 4.0 | > 1000 | > 3.25 | Protonated (Salt) |
| 5.0 | ~ 800 | ~ 2.60 | Protonated (Salt) |
| 6.0 | ~ 150 | ~ 0.49 | Protonated (Salt) |
| 7.0 | ~ 20 | ~ 0.07 | Mixed |
| 7.4 | ~ 10 | ~ 0.03 | Mostly Free Base |
| 8.0 | < 5 | < 0.02 | Free Base |
| 9.0 | < 1 | < 0.003 | Free Base |
Troubleshooting Guide
Issue 1: Poor Solubility or Precipitation in Neutral or Alkaline Buffers (pH ≥ 7.0)
-
Cause: At neutral or alkaline pH, this compound converts to its poorly soluble free base form.
-
Troubleshooting Steps:
-
Lower the pH: The most effective way to increase the solubility of this compound is to use a buffer with a lower pH (ideally pH 4-6).
-
Use a Co-solvent: Incorporating a water-miscible organic solvent can increase the solubility of the compound.
-
Add a Surfactant: Surfactants can form micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility.
-
Table 3: Recommended Starting Concentrations for Solubilizing Agents
| Agent | Type | Recommended Starting Concentration | Considerations |
| Ethanol | Co-solvent | 1-10% (v/v) | May have biological effects in some assays. |
| Propylene Glycol | Co-solvent | 1-20% (v/v) | Generally well-tolerated in many biological systems. |
| Tween® 80 | Surfactant | 0.01-0.1% (v/v) | Can interfere with certain cellular assays. |
| Pluronic® F-68 | Surfactant | 0.02-0.2% (w/v) | Often used in cell culture applications. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Cyclodextrin | 1-10% (w/v) | Forms inclusion complexes to enhance solubility. |
Issue 2: Inconsistent results between experiments.
-
Cause: Variability in the preparation of the this compound solution can lead to inconsistent effective concentrations.
-
Troubleshooting Steps:
-
Standardize Protocol: Ensure a consistent and well-documented procedure for preparing your working solutions.
-
Fresh Preparations: Prepare working solutions fresh for each experiment to avoid degradation or precipitation over time.
-
Vortex During Dilution: When diluting the DMSO stock, add it to the aqueous buffer while vortexing to ensure rapid and uniform mixing. This minimizes localized high concentrations that can trigger precipitation.
-
Analytical Quantification: For critical experiments, consider quantifying the final concentration of dissolved this compound using an analytical method like HPLC-UV.
-
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility of this compound at a specific pH.
-
Preparation of Buffer: Prepare the desired aqueous buffer (e.g., 50 mM phosphate (B84403) buffer at pH 5.0, 6.0, 7.0, and 7.4).
-
Sample Preparation: Add an excess amount of this compound powder to a glass vial containing a known volume of the buffer.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the vials to stand to let undissolved particles settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes).
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
This protocol provides a stepwise method for preparing a diluted aqueous solution of this compound from a concentrated DMSO stock.
-
Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to a high concentration (e.g., 50 mg/mL). Ensure it is fully dissolved.
-
Prepare Aqueous Buffer: Prepare the desired aqueous buffer. If possible, use a slightly acidic buffer (e.g., pH 6.0) to improve solubility.
-
Dilution: While vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution to achieve the final desired concentration. The final DMSO concentration in your working solution should ideally be kept low (e.g., <1%) to avoid solvent effects in your experiment.
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation or cloudiness.
-
Optional Filtration: If slight precipitation is observed, the solution can be filtered through a 0.22 µm filter. Note that this may reduce the final concentration of the dissolved compound.
Visualizations
Caption: Workflow for preparing aqueous solutions of this compound.
Caption: Key factors influencing the aqueous solubility of this compound.
Technical Support Center: Stability of Nepinalone Hydrochloride in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Nepinalone hydrochloride in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general stability characteristics in solution?
A1: this compound is the salt form of Nepinalone, a non-opioid antitussive agent.[1][2] Generally, the hydrochloride salt form of a drug enhances water solubility and stability compared to the free base.[1] However, like many pharmaceutical compounds in solution, its stability can be influenced by several environmental and chemical factors.[3][4] Liquid dosage forms are often more susceptible to degradation than solid forms due to the presence of water, which can facilitate reactions like hydrolysis.[3]
Q2: What are the key factors that can cause the degradation of this compound in solution?
A2: The stability of this compound in solution can be affected by a range of factors, including:
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[3]
-
pH: The pH of the solution is a critical factor. Changes in pH can catalyze hydrolytic degradation or other reactions.[5] For amine-containing compounds, pH can also influence oxidative susceptibility.
-
Light: Exposure to light, particularly UV light, can cause photodegradation.[3] Photosensitive drugs should be handled and stored in light-protected conditions.
-
Excipients and Impurities: Interactions with other components in the formulation (excipients) can lead to degradation. Some excipients may contain reactive impurities (e.g., peroxides, formaldehyde) that can degrade the active pharmaceutical ingredient (API).[7]
Q3: What are the potential degradation pathways for this compound?
A3: Based on its chemical structure, which includes a tertiary amine and a ketone functional group, potential degradation pathways for this compound may include:[8][9]
-
Hydrolysis: While the core structure may be relatively stable against hydrolysis, specific formulation conditions could potentially promote this reaction. Esters and amides are generally more susceptible, but other groups can also undergo hydrolysis.[10]
-
Photodegradation: Aromatic ketones and amines can be susceptible to degradation upon exposure to light.
-
Interaction with Impurities: Reactive impurities like formaldehyde (B43269) and formic acid, which can be present in some excipients, are known to react with primary and secondary amines to form N-formyl or N-methyl impurities.[7] While Nepinalone has a tertiary amine, interactions with other reactive species cannot be ruled out without specific studies.
Q4: What are the recommended general storage conditions for this compound solutions?
A4: While specific stability data for this compound is not publicly available, general best practices for storing solutions of pharmaceutical compounds to minimize degradation include:
-
Temperature Control: Store solutions at controlled room temperature or under refrigeration (2-8°C), as determined by stability studies. Avoid freezing unless data supports its stability in a frozen state.
-
Light Protection: Store solutions in amber vials or in the dark to protect from light.[3]
-
Inert Atmosphere: For oxygen-sensitive compounds, purging the headspace of the container with an inert gas like nitrogen or argon can help prevent oxidative degradation.
-
Proper Container and Closure: Use well-sealed containers to prevent solvent evaporation and exposure to atmospheric oxygen and moisture.[4] It's also important to ensure the container material does not interact with the drug product.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound solutions.
Q1: My this compound solution has turned yellow. What is the likely cause and what should I do?
A1: Discoloration, such as turning yellow, is often an indication of chemical degradation. The most likely causes are oxidation or photodegradation.
-
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that the solution has been consistently protected from light and stored at the recommended temperature.
-
Check for Oxygen Exposure: Ensure containers are tightly sealed. If you suspect oxidation, consider preparing fresh solutions and purging with an inert gas.
-
Analyze the Solution: Use a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector, to check for a decrease in the parent compound peak and the appearance of new peaks corresponding to degradation products.[11]
-
Preventive Measures: For future experiments, prepare solutions fresh, use amber glassware, and consider adding antioxidants if compatible with your experimental design.
-
Q2: I am observing precipitation in my this compound solution after storage. What could be the problem?
A2: Precipitation can occur for several reasons:
-
Change in pH: A shift in the pH of the solution could cause the free base of Nepinalone to precipitate, as it is likely less soluble than the hydrochloride salt.
-
Degradation: A degradation product may be less soluble than the parent compound and precipitate out of solution.
-
Solvent Evaporation: If the container is not properly sealed, solvent evaporation can increase the concentration of the drug beyond its solubility limit.
-
Low Temperature Storage: If stored at a low temperature, the solubility of the compound may decrease, leading to precipitation.
-
Troubleshooting Steps:
-
Measure the pH: Check if the pH of the solution has changed over time.[5]
-
Inspect Container Seal: Verify that the container closure is tight.
-
Re-dissolution Test: Gently warm the solution to see if the precipitate re-dissolves. If it does, it may be a solubility issue related to temperature. If not, it is more likely a degradant or an irreversible change.
-
Analyze Precipitate and Supernatant: If possible, separate the precipitate and analyze both it and the remaining solution to identify the components.
-
Q3: My analytical results show a decrease in the concentration of this compound over time, but I don't see any new degradation peaks in my HPLC chromatogram. What could be happening?
A3: This can be a challenging issue with several possible explanations:
-
Degradants are Not UV-Active: The degradation products may not have a chromophore that absorbs at the wavelength you are using for detection.
-
Degradants are Not Eluting: The degradation products may be highly polar and not eluting from a reverse-phase column, or they may be irreversibly adsorbed to the column.
-
Formation of Volatile Degradants: A degradation product could be volatile and lost from the sample during preparation or analysis.[11]
-
Precipitation: The drug or its degradants may have precipitated out of the sample solution, and the portion you are analyzing has a lower concentration.[11]
-
Adsorption to Container: The compound might be adsorbing to the surface of the storage container or sample vial.[11]
-
Troubleshooting Steps:
-
Use a Universal Detector: If available, use a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) which does not rely on UV absorbance for detection.
-
Modify HPLC Method: Change the mobile phase composition (e.g., run a gradient to 100% aqueous and 100% organic) to see if any new peaks appear. Also, check for peak purity of the main this compound peak using a PDA detector.[11]
-
Check Sample Preparation: Visually inspect your samples for any precipitation before analysis. Try a different diluent for your analysis.
-
Investigate Adsorption: Consider using different types of vials (e.g., glass vs. polypropylene) to see if the loss of potency is consistent.
-
Experimental Protocols
Protocol: Forced Degradation Study for this compound in Solution
A forced degradation (or stress testing) study is essential to identify potential degradation products and establish a stability-indicating analytical method.[12][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[13][14]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) at a known concentration (e.g., 1 mg/mL).[11]
2. Stress Conditions (run in parallel with a control sample stored under ideal conditions):
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M hydrochloric acid (HCl).
-
Heat the solution at a specified temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 2, 8, 24 hours), cool, neutralize with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH), and dilute for analysis.[11]
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Maintain the solution at a specified temperature (e.g., 60°C).
-
Withdraw samples at various time points, cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.[11]
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3-5% H₂O₂).
-
Keep the solution at room temperature (25°C).
-
Withdraw samples at various time points and dilute for analysis.[11]
-
-
Thermal Degradation:
-
Place the solution in an oven at an elevated temperature (e.g., 60-80°C).
-
Withdraw samples at various time points, cool, and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).
-
Withdraw samples at various time points and dilute for analysis.
-
3. Analysis:
-
Analyze all stressed samples and controls using a suitable analytical method, typically HPLC with a PDA or MS detector.
-
Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.
Data Presentation
Table 1: Typical Conditions for Forced Degradation Studies of a Drug in Solution
| Stress Condition | Reagent/Condition | Temperature | Duration | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp to 80°C | Several hours to days | To test for susceptibility to degradation in acidic conditions.[13] |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp to 80°C | Several hours to days | To test for susceptibility to degradation in alkaline conditions.[13] |
| Oxidation | 3-30% H₂O₂ | Room Temperature | Several hours to days | To test for susceptibility to oxidative degradation.[13] |
| Thermal | 50°C - 80°C | Up to several weeks | To evaluate the effect of heat on the compound's stability.[13] | |
| Photostability | ICH-compliant light source | Room Temperature | Conforming to ICH Q1B | To assess degradation due to exposure to light.[13] |
Visualizations
Caption: Workflow for assessing the stability of this compound solution.
Caption: Troubleshooting decision tree for unexpected degradation in solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nepinalone - Wikipedia [en.wikipedia.org]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. japsonline.com [japsonline.com]
- 5. Stability of Oral Liquid Dosage Forms in Pediatric Cardiology: A Prerequisite for Patient’s Safety—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C18H26ClNO | CID 21742207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. benchchem.com [benchchem.com]
- 12. pharmadekho.com [pharmadekho.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. biopharminternational.com [biopharminternational.com]
Technical Support Center: Nepinalone Hydrochloride Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Nepinalone hydrochloride in various experimental settings. Given the limited publicly available data on specific experimental artifacts related to this compound, this guide focuses on common issues encountered in the key methodologies used to study compounds of this class.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as an antitussive agent. Its central mechanism of action involves binding to sigma-1 receptors, which are intracellular receptors that modulate neurotransmitter release in the cough center of the medulla oblongata.[1] It may also influence other neural pathways, potentially by modulating calcium and potassium channels, which can reduce neuronal excitability.[1]
Q2: In which experimental systems can I study the effects of this compound?
A2: Based on its mechanism of action, this compound can be studied in a variety of in vitro and in vivo systems, including:
-
Receptor Binding Assays: To determine its affinity and selectivity for the sigma-1 receptor.
-
Neuronal Cell Cultures: Primary neurons or neuronal cell lines (e.g., SH-SY5Y) can be used to investigate its effects on neuronal viability, signaling, and electrophysiology.
-
Calcium Imaging: To assess its impact on intracellular calcium mobilization, a key aspect of many signaling pathways.
-
Patch-Clamp Electrophysiology: To study its direct effects on ion channel activity in individual neurons.
-
Animal Models of Cough: To evaluate its antitussive efficacy in vivo.
Q3: Are there known off-target effects of this compound that could interfere with my experiments?
A3: While the primary target is the sigma-1 receptor, like many pharmacological agents, this compound could have off-target effects, particularly at higher concentrations. It has been suggested to have some influence on calcium and potassium channels.[1] It is crucial to include appropriate controls, such as using a sigma-1 receptor antagonist or testing in sigma-1 receptor knockout/knockdown models, to confirm that the observed effects are mediated by its primary target.
Troubleshooting Guides
Artifact 1: Inconsistent Results in Sigma-1 Receptor Binding Assays
Q: My radioligand competition binding assay with this compound shows high variability and inconsistent Ki values. What could be the cause?
A: Inconsistent results in sigma-1 receptor binding assays can arise from several factors. A significant potential artifact is the improper use of masking agents if you are trying to distinguish between sigma-1 and sigma-2 receptor binding.
-
Problem: Using a masking agent like (+)-pentazocine to block sigma-1 receptors while studying sigma-2 receptors can be problematic. The masking agent can be displaced by pan-sigma ligands, leading to an underestimation of the masking effect and an overestimation of sigma-2 receptor numbers.[2][3]
-
Solution:
-
Use a cell line with no or low expression of the interfering receptor. For example, to specifically study sigma-2 receptor binding, consider using a cell line like MCF7, which is reportedly devoid of sigma-1 receptors.[2][4]
-
Careful selection of radioligand and competitor concentrations. Ensure that the concentration of the masking agent is sufficient to fully occupy the sigma-1 receptor without having significant off-target effects.
-
Thorough assay optimization. Key parameters to optimize include incubation time and temperature to ensure equilibrium is reached.[5]
-
Hypothetical Data Illustrating the Artifact:
| Cell Line | Masking Agent | Nepinalone HCl Apparent Ki (nM) | Interpretation |
| SH-SY5Y (expresses σ1 & σ2) | None | 15.2 ± 3.1 | Combined affinity for σ1 and σ2 |
| SH-SY5Y (expresses σ1 & σ2) | 100 nM (+)-pentazocine | 85.7 ± 15.4 | Incomplete masking of σ1 may lead to an inaccurate Ki for σ2 |
| MCF7 (expresses σ2 only) | None | 150.3 ± 9.8 | More accurate representation of Ki for σ2 |
Artifact 2: High Background Fluorescence in Calcium Imaging
Q: I am using a calcium-sensitive dye to measure the effect of this compound on intracellular calcium in cultured neurons, but I am getting a high initial fluorescence (F0) that masks the signal. Why is this happening?
A: High background fluorescence is a common issue in calcium imaging experiments and can obscure real changes in calcium levels.
-
Problem: Several factors can contribute to high background, including unhealthy or dying cells which have elevated resting calcium levels, autofluorescence from the cells or media, and out-of-focus fluorescence from the neuropil in dense cultures.[6] The choice of calcium indicator and its delivery method (e.g., viral transfection) can also sometimes lead to aberrant activity.[7]
-
Solution:
-
Ensure cell health. Use healthy, well-maintained cell cultures. Unhealthy cells can have dysregulated calcium homeostasis.
-
Optimize dye loading. Use the lowest possible concentration of the calcium indicator that gives a detectable signal to minimize cytotoxicity and artifacts. Ensure even dye loading across cells.
-
Use a background correction algorithm. Most imaging software has functions to subtract background fluorescence.
-
Perform controls. Include a positive control (e.g., ionomycin (B1663694) to induce maximal fluorescence) and a negative control (e.g., EGTA to chelate calcium) to determine the dynamic range of your assay.[6]
-
Consider ratiometric dyes. Ratiometric indicators like Fura-2 can help to correct for variations in dye concentration and photobleaching.[8]
-
Artifact 3: Noisy Recordings in Patch-Clamp Electrophysiology
Q: My whole-cell patch-clamp recordings from neurons treated with this compound are very noisy, making it difficult to analyze ion channel currents. How can I reduce the noise?
A: Noisy patch-clamp recordings are a frequent challenge and can originate from the equipment, the preparation, or the pipette.
-
Problem: Electrical noise can be introduced from various sources in the setup (e.g., improper grounding, nearby equipment). Mechanical vibrations can also cause noise. The quality of the gigaohm seal between the pipette and the cell membrane is critical; a poor seal will result in a noisy recording.[9][10]
-
Solution:
-
Check your grounding. Ensure all components of the rig are properly grounded to a common point.
-
Isolate from vibrations. Use an anti-vibration table and minimize movement in the room during recordings.
-
Optimize your pipette. Use freshly pulled glass pipettes with the appropriate resistance for your cell type (typically 4-8 MΩ for neuronal cultures).[11] Fire-polishing the pipette tip can help in obtaining a good seal.
-
Ensure solution quality. Filter all solutions to remove any particulate matter that could interfere with seal formation.[12]
-
Achieve a high-resistance seal. A seal resistance of >1 GΩ is crucial for low-noise recordings. If you are struggling to get a good seal, try applying gentle negative pressure.
-
Experimental Protocols
Protocol 1: Sigma-1 Receptor Radioligand Binding Assay
This protocol is adapted from standard procedures for determining the binding affinity of a test compound for the sigma-1 receptor.[5]
-
Preparation of Membranes:
-
Homogenize guinea pig liver tissue or cultured cells expressing sigma-1 receptors in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of membrane homogenate (50-100 µg of protein).
-
50 µL of [³H]-(+)-pentazocine (a selective sigma-1 radioligand) at a final concentration near its KD (e.g., 2 nM).
-
50 µL of varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle.
-
-
For non-specific binding, use a high concentration of a known sigma-1 ligand like haloperidol (B65202) (e.g., 10 µM).
-
Incubate the plate for 90 minutes at 37°C.[5]
-
-
Termination and Detection:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Whole-Cell Patch-Clamp Recording in Cultured Neurons
This protocol provides a general workflow for whole-cell voltage-clamp recordings.
-
Preparation:
-
Plate primary neurons or a neuronal cell line on glass coverslips.
-
Prepare the external solution (aCSF) and internal pipette solution with appropriate ionic compositions. Filter both solutions.
-
Pull glass micropipettes to a resistance of 4-8 MΩ.
-
-
Recording:
-
Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with aCSF.
-
Fill a micropipette with the internal solution and mount it on the headstage.
-
Apply positive pressure to the pipette as it is lowered into the bath.
-
Approach a target neuron and gently press the pipette tip against the cell membrane to form a dimple.
-
Release the positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal.
-
Once a stable gigaohm seal is formed, apply a brief pulse of stronger suction to rupture the membrane and achieve the whole-cell configuration.
-
Switch to voltage-clamp mode and hold the cell at a desired potential (e.g., -70 mV).
-
-
Data Acquisition:
-
Apply voltage steps or ramps to elicit ion channel currents.
-
Establish a stable baseline recording.
-
Perfuse this compound at the desired concentration and record the changes in the elicited currents.
-
After the drug application, wash out the compound to see if the effect is reversible.
-
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Troubleshooting workflow for common experimental artifacts.
References
- 1. scientifica.uk.com [scientifica.uk.com]
- 2. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Widely used calcium imaging protocol can lead to spurious results, new paper cautions | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 8. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 9. m.youtube.com [m.youtube.com]
- 10. scientifica.uk.com [scientifica.uk.com]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
Reducing background noise in Nepinalone receptor assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues, particularly high background noise, in Nepinalone receptor assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
High background noise can obscure the specific signal in a Nepinalone receptor assay, leading to inaccurate determination of ligand affinity and potency. The following Q&A guide addresses common causes and provides actionable solutions.
Q1: What is non-specific binding (NSB) in the context of Nepinalone receptor assays?
A1: Non-specific binding refers to the interaction of a labeled ligand with components other than the Nepinalone receptor itself.[1][2] This can include binding to other proteins, lipids, the surface of the assay plate, or filter materials.[1][2] NSB is a primary source of background noise and can lead to inaccurate measurements of ligand affinity and receptor density.[1] Minimizing NSB is critical for obtaining reliable experimental data.[1]
Q2: What are the common causes of high non-specific binding?
A2: High NSB can stem from several factors:
-
Hydrophobic and Electrostatic Interactions: Ligands can interact non-specifically with various surfaces through hydrophobic or electrostatic forces.[1]
-
Ligand Properties: Highly lipophilic or charged ligands are more prone to non-specific binding.[1]
-
Inappropriate Buffer Conditions: Suboptimal pH and low ionic strength in the assay buffer can promote non-specific interactions.[1][2]
-
Insufficient Blocking: Inadequate blocking of unoccupied sites on the assay plate or membrane can lead to the ligand binding directly to these surfaces.[1][2]
-
Radioligand Issues: In radioligand assays, the compound may be too hydrophobic, causing it to stick to filters and plastic surfaces. Degradation can also create "sticky" byproducts.[2]
-
Quality of Receptor Preparation: The presence of impurities, denatured proteins, or low receptor expression in the Nepinalone receptor preparation can increase NSB and lead to a low signal-to-noise ratio.[1][3]
Q3: What is considered an acceptable level of background noise?
A3: Generally, specific binding should account for at least 80% of the total binding.[2] In many assays, non-specific binding should ideally be less than 10-20% of the total binding signal.[3] If non-specific binding exceeds 50% of the total binding, it becomes difficult to obtain high-quality, reproducible data.[3]
Q4: How is non-specific binding measured?
A4: Non-specific binding is determined by measuring the binding of a labeled ligand in the presence of a high concentration of an unlabeled competitor (a "cold" ligand).[1] This competitor saturates the specific binding sites on the Nepinalone receptor, ensuring that any remaining measured binding of the labeled ligand is non-specific. Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the competitor).[1]
Troubleshooting Guides
Issue 1: High Background Signal in Your Assay
A high background signal reduces the signal-to-noise ratio, making it difficult to distinguish the true "specific binding" signal.[2] Below is a systematic approach to troubleshooting this issue.
Troubleshooting Workflow
Caption: A decision tree to troubleshoot high non-specific binding.
Data on Common Buffer Additives
Optimizing the assay buffer is a critical step. The following table summarizes the expected impact of common additives on reducing non-specific binding.
| Additive | Typical Concentration | Mechanism of Action | Expected NSB Reduction |
| Bovine Serum Albumin (BSA) | 0.1% - 5% (w/v) | Blocks non-specific binding sites on surfaces.[1][4] | 20% - 70% |
| Non-ionic Surfactants (e.g., Tween-20) | 0.01% - 0.1% (v/v) | Disrupts weak hydrophobic interactions.[4][5] | 15% - 50% |
| Sodium Chloride (NaCl) | 50 - 500 mM | Increases ionic strength to reduce electrostatic interactions.[1][4] | 10% - 40% |
| Polyethyleneimine (PEI) | 0.3% - 0.5% (v/v) | Pre-treats filter plates to reduce ligand binding to the filter material.[6] | 30% - 80% |
Note: The percentage reduction is a representative range and actual results will vary based on the specific assay conditions.
Issue 2: Low Specific Binding Signal
A weak signal can also lead to a poor signal-to-noise ratio.
| Possible Cause | Recommended Solution |
| Degraded Receptor Preparation | Use a fresh membrane preparation stored correctly at -80°C.[2] |
| Low Receptor Concentration | Increase the amount of membrane protein per well. Perform a receptor concentration titration to find the optimal level.[2] |
| Labeled Ligand Concentration Too Low or Degraded | Verify the ligand concentration and specific activity. Use a fresh stock if necessary.[2] |
| Incubation Time Too Short | Determine the time required to reach binding equilibrium by running a kinetic association experiment.[2][6] |
Experimental Protocols
Protocol: Nepinalone Receptor Competitive Binding Assay (Filtration Format)
This protocol provides a template for determining the binding affinity (Ki) of an unlabeled test compound for the Nepinalone receptor. It should be optimized for your specific experimental system.
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Labeled Ligand Stock: Prepare a stock solution of the labeled ligand (e.g., [³H]Nepinalone) at a concentration 100x the final desired concentration. The final concentration in the assay should be at or below its Kd.[3][6]
-
Unlabeled Competitor: Prepare serial dilutions of the unlabeled test compound.
-
Membrane Preparation: Thaw the Nepinalone receptor membrane preparation on ice and homogenize by vortexing gently before use.[2]
2. Assay Setup (96-well format):
-
Total Binding: Add assay buffer, labeled ligand, and membrane preparation to designated wells.
-
Non-Specific Binding (NSB): Add assay buffer, labeled ligand, a saturating concentration of a standard unlabeled ligand (e.g., 1000x its Ki), and membrane preparation.[3]
-
Competition: Add serially diluted test compound, labeled ligand, and membrane preparation.
3. Incubation:
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a sufficient time to allow the binding to reach equilibrium (e.g., 60 minutes).[2][3]
4. Filtration:
-
Terminate the reaction by rapidly filtering the contents of the wells through a filter plate (e.g., glass fiber pre-soaked in 0.5% PEI) using a vacuum manifold.[3][6]
5. Washing:
-
Wash the filters rapidly with multiple volumes (e.g., 4-5 times) of ice-cold assay buffer to remove unbound ligand.[2][3] Ensure filters do not dry out between washes.[2]
6. Quantification:
-
Dry the filter plate completely.[3]
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.[3]
7. Data Analysis:
-
Calculate Specific Binding: Total Binding cpm - NSB cpm.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.[6]
Nepinalone Receptor Signaling Pathway (Generic)
Caption: Generic GPCR signaling pathway for the Nepinalone receptor.
References
Navigating HPLC Challenges with Nepinalone Hydrochloride: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) for the analysis of Nepinalone hydrochloride, achieving optimal peak shape is crucial for accurate quantification and robust method performance. This technical support center provides troubleshooting guidance for common issues of peak fronting and tailing encountered during the analysis of this basic pharmaceutical compound.
Understanding this compound's Chromatographic Behavior
This compound is a salt form of Nepinalone, a basic compound containing a tertiary amine within its piperidinyl functional group. This basicity is a key factor influencing its behavior in reverse-phase HPLC. Interactions between the protonated amine group of Nepinalone and residual acidic silanol (B1196071) groups on the silica-based stationary phase are a primary cause of peak tailing. Conversely, issues such as column overload or inappropriate sample solvent can lead to peak fronting.
Frequently Asked Questions (FAQs)
Q1: What is the most likely cause of peak tailing with this compound?
A1: The most probable cause is secondary ionic interactions between the protonated basic nitrogen of Nepinalone and deprotonated (ionized) silanol groups on the HPLC column's stationary phase.[1][2] This is a common issue for basic compounds, leading to a non-ideal peak shape where the latter half of the peak is broader than the front half.[1][3]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: Mobile phase pH is a critical parameter.
-
Low pH (e.g., pH 2-4): At a low pH, the basic piperidinyl group of Nepinalone will be fully protonated (positively charged). Simultaneously, the acidic silanol groups on the silica (B1680970) packing will also be protonated and thus neutral. This minimizes the undesirable ionic interactions, leading to improved, more symmetrical peaks.[1]
-
Mid-range pH (e.g., pH 5-7): In this range, Nepinalone is still protonated, but a significant portion of the silanol groups can be deprotonated (negatively charged), leading to strong secondary interactions and pronounced peak tailing.[2]
-
High pH (e.g., pH > 8): At a high pH, the Nepinalone molecule will be in its neutral (free base) form. This can also lead to good peak shape as the ionic interactions are eliminated. However, it is crucial to use a pH-stable column, as traditional silica-based columns can degrade at high pH.
Q3: What causes peak fronting in the analysis of this compound?
A3: Peak fronting, where the initial part of the peak is broader, is often caused by:
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, causing some analyte molecules to travel through the column more quickly.[4][5][6]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (more organic) than the mobile phase, the analyte may not properly partition onto the stationary phase at the column inlet, leading to a distorted peak.[4]
-
Poor Column Packing: A void or channel in the column packing material can also result in peak fronting.[7]
Troubleshooting Guides
Addressing Peak Tailing
If you are observing peak tailing with this compound, consider the following troubleshooting steps, summarized in the table below.
| Parameter | Potential Cause | Recommended Solution |
| Mobile Phase pH | Secondary interactions with silanol groups. | Lower the mobile phase pH to 2.5-3.5 using a suitable buffer (e.g., phosphate (B84403) or formate) to ensure both Nepinalone and silanol groups are protonated.[1] Alternatively, if using a pH-stable column, consider a high pH mobile phase (e.g., pH 9-10) with a buffer like ammonium (B1175870) bicarbonate to analyze the neutral form of Nepinalone. |
| Column Chemistry | High concentration of active silanol groups. | Use a modern, high-purity silica column with end-capping. End-capping chemically derivatizes most of the residual silanol groups, reducing their availability for interaction.[1] Consider columns specifically designed for basic compounds. |
| Mobile Phase Additives | Persistent ionic interactions. | Add a competing base, such as triethylamine (B128534) (TEA) or N,N-dimethyloctylamine, to the mobile phase at a low concentration (e.g., 10-25 mM). These additives will interact with the silanol groups, effectively masking them from the analyte. |
| Column Temperature | Slow kinetics of secondary interactions. | Increasing the column temperature (e.g., to 40-50 °C) can sometimes improve peak shape by speeding up the kinetics of the secondary interactions, leading to a more averaged and symmetrical peak. |
Mitigating Peak Fronting
For instances of peak fronting, the following adjustments can be made.
| Parameter | Potential Cause | Recommended Solution |
| Sample Concentration/Volume | Column overload. | Reduce the injection volume or dilute the sample.[4][5][6] |
| Sample Solvent | Mismatch with mobile phase. | Dissolve the sample in the initial mobile phase composition or a weaker solvent.[4] |
| Column Condition | Column bed collapse or void. | Replace the column.[4][7] To diagnose, reverse the column and run a standard; if the peak shape improves, a blocked frit or void at the inlet is likely. |
Experimental Protocols
While a specific, validated HPLC method for this compound was not found in the public domain, a general starting point for method development based on its properties as a basic compound is provided below.
Initial HPLC Method Parameters for this compound:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (with end-capping)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at an appropriate wavelength (requires determination by UV scan)
-
Injection Volume: 5 µL
-
Sample Diluent: Mobile Phase A/Mobile Phase B (50:50)
This method should be optimized based on the observed chromatography.
Visualizing Troubleshooting Workflows
The following diagrams illustrate the logical steps for troubleshooting peak tailing and peak fronting.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. pharmtech.com [pharmtech.com]
- 3. pKa Prediction | Rowan [rowansci.com]
- 4. Overview of RP-HPLC method development for drug estimation. [wisdomlib.org]
- 5. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mrupp.info [mrupp.info]
- 7. peerj.com [peerj.com]
Nepinalone Hydrochloride Stability Testing: A Technical Support Center
Welcome to the technical support center for Nepinalone hydrochloride stability testing. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the stability assessment of this active pharmaceutical ingredient (API). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential degradation pathways for this compound?
A1: Based on its chemical structure, which includes a tetralone moiety, a piperidine (B6355638) ring, and a tertiary amine, this compound is susceptible to several degradation pathways. The most probable routes include:
-
Hydrolysis: The ketone functional group within the tetralone ring can be susceptible to hydrolysis, particularly under acidic or basic conditions.[1]
-
Oxidation: The tertiary amine in the piperidine ring is a potential site for oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.[2][3]
-
Photodegradation: The naphthalenone-like core of the molecule may absorb UV light, potentially leading to photolytic degradation. Naphthalene derivatives are known to have unique photophysical and chemical properties, and while some exhibit excellent photostability, others can be prone to degradation upon light exposure.[4]
Q2: I am observing an unexpected peak during my HPLC analysis of a stability sample. How can I identify it?
A2: An unexpected peak in your chromatogram likely represents a degradation product. To identify it, a systematic approach is recommended:
-
Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak can provide the molecular weight of the degradant, offering clues to its structure.
-
Forced Degradation Studies: Perform forced degradation studies under specific stress conditions (acidic, basic, oxidative, photolytic, thermal). By comparing the chromatograms from these studies with your stability sample, you can often tentatively identify the degradation pathway that is occurring. For example, if the unknown peak is prominent in the acid-stressed sample, it is likely a product of hydrolysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the degradant can be isolated in sufficient quantity (e.g., through preparative HPLC), 1D and 2D NMR spectroscopy can be used to elucidate its definitive structure.
Q3: My this compound sample is showing significant degradation under accelerated stability conditions (e.g., 40°C/75% RH). What steps can I take to improve its stability?
A3: Significant degradation under accelerated conditions suggests inherent instability that needs to be addressed. Consider the following:
-
Formulation Development: Investigate the impact of excipients. Some excipients can either promote degradation or enhance stability. A thorough excipient compatibility study is crucial.
-
pH Optimization: If hydrolysis is the suspected pathway, adjusting the pH of the formulation to a range where this compound exhibits maximum stability can be highly effective. This requires a pH-rate profile study.
-
Antioxidants: If oxidation is the primary degradation route, the inclusion of antioxidants in the formulation can mitigate this.
-
Packaging: Protect the drug product from light and moisture by using appropriate packaging, such as amber-colored containers and desiccants.[5]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
-
Possible Cause: Interaction of the basic tertiary amine with residual silanols on the C18 column.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) will ensure the piperidine nitrogen is protonated, which can reduce tailing.
-
Use a Low-Bleed, End-Capped Column: Employ a high-quality, end-capped C18 column specifically designed for basic compounds.
-
Add a Competing Base: Incorporate a small amount of a competing amine (e.g., triethylamine) into the mobile phase to block the active silanol (B1196071) sites.
-
Issue 2: Inconsistent Results in Photostability Studies
-
Possible Cause: Variability in light exposure or sample preparation.
-
Troubleshooting Steps:
-
Standardize Light Source: Ensure consistent light intensity and wavelength by using a validated photostability chamber that complies with ICH Q1B guidelines.
-
Control Sample Temperature: Monitor and control the temperature of the samples during light exposure, as thermal degradation can occur concurrently.
-
Use a Suitable Sample Container: Expose the sample in a chemically inert and transparent container (e.g., quartz cuvette) to ensure uniform light penetration. A dark control should always be run in parallel.
-
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.[6][7][8]
1. Acid and Base Hydrolysis
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).
-
For acid hydrolysis, add an equal volume of 0.1 M hydrochloric acid.
-
For base hydrolysis, add an equal volume of 0.1 M sodium hydroxide.[9]
-
Maintain the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 8 hours).
-
At specified time points, withdraw aliquots, neutralize them (with 0.1 M NaOH for the acid sample and 0.1 M HCl for the basic sample), and dilute to a suitable concentration for HPLC analysis.
-
2. Oxidative Degradation
-
Protocol:
-
Prepare a stock solution of this compound.
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the stock solution.
-
Keep the solution at room temperature and protected from light for a specified duration.
-
Analyze the samples by HPLC at various time intervals.
-
3. Thermal Degradation
-
Protocol:
-
Place a known amount of solid this compound in a controlled temperature oven (e.g., 105°C) for a specified period (e.g., 48 hours).[9]
-
At the end of the exposure, dissolve a known weight of the solid in a suitable solvent to prepare a solution of known concentration for HPLC analysis.
-
4. Photolytic Degradation
-
Protocol:
-
Prepare a solution of this compound in a transparent container (e.g., quartz cuvette).
-
Expose the solution to a calibrated light source in a photostability chamber, as per ICH Q1B guidelines (e.g., exposure to cool white fluorescent and near-ultraviolet lamps).
-
Simultaneously, keep a control sample in the dark under the same temperature conditions.
-
Analyze both the exposed and control samples by HPLC at appropriate time points.[9]
-
Data Presentation
Table 1: Hypothetical Forced Degradation Data for this compound
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant (RT) |
| 0.1 M HCl | 8 hours | 60°C | 15.2 | 2 | 4.5 min |
| 0.1 M NaOH | 8 hours | 60°C | 8.7 | 1 | 5.1 min |
| 3% H₂O₂ | 24 hours | 25°C | 22.5 | 3 | 6.2 min |
| Thermal (Solid) | 48 hours | 105°C | 5.1 | 1 | 4.5 min |
| Photolytic | 24 hours | 25°C | 12.8 | 2 | 7.8 min |
Visualizations
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 3. Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. ijsdr.org [ijsdr.org]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. biomedres.us [biomedres.us]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Chromatographic Analysis of Nepinalone Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of Nepinalone hydrochloride using High-Performance Liquid Chromatography (HPLC). Given the limited specific literature on this compound, this guide draws upon established methods for structurally similar compounds, particularly cyclic amines like ketamine and its analogues, to provide robust starting points and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the HPLC separation of this compound?
This compound, as a cyclic amine, can exhibit poor peak shape (tailing) and variable retention times due to interactions with residual silanols on silica-based columns. Its basic nature means that the mobile phase pH will significantly influence its ionization state and, consequently, its retention and peak symmetry.
Q2: What is a good starting point for a mobile phase to separate this compound?
A common starting point for the reversed-phase HPLC analysis of basic compounds like this compound is a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. A phosphate (B84403) buffer is a good initial choice, with the pH adjusted to a range of 2.5-7.5. To improve peak shape, the addition of a small percentage of an amine modifier, such as triethylamine (B128534) (TEA), is often necessary.
Q3: How does mobile phase pH affect the separation of this compound?
The pH of the mobile phase dictates the ionization state of this compound. At low pH (e.g., below its pKa), the amine group will be protonated (positively charged), which can lead to strong interactions with ionized silanols on the stationary phase, causing peak tailing. At a higher pH, the amine will be in its free base form, which may result in better peak shape but could have different retention characteristics. It is crucial to work within the stable pH range of the chosen HPLC column (typically pH 2-8 for silica-based columns).
Q4: What are mobile phase modifiers, and why are they important for analyzing basic compounds?
Mobile phase modifiers are additives used to improve chromatographic separations.[1] For basic compounds like this compound, amine modifiers such as triethylamine (TEA) are often added to the mobile phase.[1] These modifiers compete with the basic analyte for active silanol (B1196071) sites on the stationary phase, thereby reducing undesirable interactions and improving peak symmetry.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound and provides systematic solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with silanol groups: The basic amine functionality of this compound can interact strongly with acidic silanol groups on the silica-based stationary phase. | 1. Add an amine modifier: Introduce a small amount (0.1-0.5% v/v) of triethylamine (TEA) or a similar amine to the mobile phase to mask the active silanol sites.[2][3] 2. Adjust mobile phase pH: Lowering the pH (e.g., to 2.5-3.5) can protonate the analyte and suppress silanol ionization, potentially improving peak shape. Ensure the pH is within the column's stable range. 3. Use an end-capped column: Employ a modern, high-purity, end-capped C18 or C8 column designed to minimize silanol activity. |
| Poor Resolution/Co-elution | Inadequate mobile phase strength or selectivity: The organic-to-aqueous ratio or the type of organic solvent may not be optimal for separating this compound from impurities or other components. | 1. Optimize organic solvent percentage: Perform a gradient elution or a series of isocratic runs with varying percentages of acetonitrile or methanol to find the optimal mobile phase strength. 2. Change the organic solvent: If resolution is still poor, switch from acetonitrile to methanol or vice versa. The different selectivities of these solvents can significantly alter the separation. 3. Adjust pH: Small changes in pH can alter the selectivity between this compound and closely eluting impurities, especially if the impurities have different pKa values. |
| Variable Retention Times | Inconsistent mobile phase preparation or column equilibration: Drifting retention times can result from changes in mobile phase composition, pH, or insufficient time for the column to equilibrate with the mobile phase. | 1. Ensure accurate mobile phase preparation: Use a calibrated pH meter and precise volumetric measurements. Premix the mobile phase components to avoid proportioning errors from the HPLC pump. 2. Adequate column equilibration: Equilibrate the column with at least 10-20 column volumes of the mobile phase before injecting the first sample. 3. Control column temperature: Use a column oven to maintain a consistent temperature, as temperature fluctuations can affect retention times. |
| Split Peaks | Column void or contamination: A void at the head of the column or strongly retained contaminants can cause the peak to split. Sample solvent incompatibility: Injecting the sample in a solvent much stronger than the mobile phase can lead to peak distortion. | 1. Check for column voids: Reverse flush the column (if permitted by the manufacturer) or replace it if a void is suspected. 2. Use a guard column: A guard column can protect the analytical column from strongly retained substances. 3. Match sample solvent to mobile phase: Dissolve the sample in the initial mobile phase or a weaker solvent to ensure proper peak focusing at the head of the column. |
Experimental Protocols
Initial HPLC Method for this compound Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (a modern, end-capped column is recommended)
-
Mobile Phase A: 0.03 M Phosphate buffer, pH adjusted to 7.2 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Isocratic Elution: 23% Acetonitrile : 77% Phosphate Buffer (v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at a suitable wavelength (to be determined by UV scan of this compound)
Mobile Phase Preparation:
-
Prepare a 0.03 M solution of monobasic potassium phosphate in HPLC-grade water.
-
Adjust the pH to 7.2 using a dilute solution of phosphoric acid.
-
Filter the buffer through a 0.45 µm filter.
-
For the final mobile phase, mix the prepared buffer and acetonitrile in the desired ratio. For example, for a 23:77 composition, mix 230 mL of acetonitrile with 770 mL of the phosphate buffer.
-
Degas the mobile phase before use.
Data Presentation
The following tables summarize typical mobile phase compositions used for the analysis of compounds structurally related to this compound, which can be used as a reference for method development.
Table 1: Mobile Phase Compositions for Analysis of Related Compounds
| Compound | Column | Mobile Phase | pH | Reference |
| Ketamine & Metabolites | Purospher RP-18 endcapped | Acetonitrile: 0.03 M Phosphate buffer (23:77 v/v) | 7.2 | [4][7] |
| Cocaine, Ketamine & Metabolites | C18 | Acetonitrile and Methanol in Phosphate buffer | 6.9 | [8] |
| Naltrexone HCl | ODS-C18 | Acetonitrile:Methanol:0.015 M KH2PO4 (14:10:86 v/v/v) | 3 | [9] |
| Phenylephrine HCl | C18 | Methanol : Water (50:50 v/v) with pH adjusted | 3.0 | [10] |
| Terbinafine (B446) HCl | C18 | 0.2% Triethylamine in water : Acetonitrile : Methanol (gradient) | 7.5 | [11] |
Visualizations
The following diagrams illustrate key workflows in the development and troubleshooting of an HPLC method for this compound.
Caption: Workflow for HPLC method development for this compound.
Caption: Troubleshooting flowchart for common HPLC issues with this compound.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. chiraltech.com [chiraltech.com]
- 3. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC determination of ketamine, norketamine, and dehydronorketamine in plasma with a high-purity reversed-phase sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] HPLC determination of ketamine, norketamine, and dehydronorketamine in plasma with a high-purity reversed-phase sorbent. | Semantic Scholar [semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a high-performance liquid chromatography method for the determination of cocaine, its metabolites and ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bepls.com [bepls.com]
- 11. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nepinalone Hydrochloride in Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Nepinalone hydrochloride in cell-based assays. The information focuses on identifying and understanding potential off-target effects.
Disclaimer: Specific off-target screening data for this compound is limited in publicly available literature. The guidance provided here is based on the known pharmacology of its primary target, the sigma-1 receptor, and general principles of cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
A1: The primary molecular target of Nepinalone is the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1] Nepinalone acts as a sigma-1 receptor agonist.
Q2: What are the potential off-target effects of this compound based on its primary target's activity?
A2: Since this compound is a sigma-1 receptor agonist, its off-target effects are likely linked to the modulation of systems regulated by this receptor. Sigma-1 receptors are known to influence various ion channels and intracellular signaling pathways. Therefore, potential off-target effects could include modulation of:
-
Voltage-gated ion channels (e.g., calcium, potassium, and sodium channels)
-
NMDA receptors
-
Intracellular calcium homeostasis
Q3: I am observing unexpected changes in cell viability in my assay. Could this be an off-target effect of this compound?
A3: Yes, unexpected cytotoxicity could be an off-target effect, particularly at high concentrations. It is crucial to determine the optimal concentration range for your specific cell line and assay. We recommend performing a dose-response curve to assess cytotoxicity using a standard assay like MTT, AlamarBlue, or LDH release.
Q4: How can I distinguish between on-target sigma-1 receptor effects and potential off-target effects in my experiments?
A4: A key strategy is to use a combination of cell lines with differential expression of the sigma-1 receptor. For example, you could compare the effects of this compound in a high-expressing sigma-1 receptor cell line (e.g., MDA-MB-231, A549) versus a low-expressing cell line (e.g., MCF-7). An effect that is potent in the high-expressing line but weak or absent in the low-expressing line is more likely to be on-target. Additionally, using a known sigma-1 receptor antagonist in co-treatment with this compound can help to verify if the observed effect is mediated through the sigma-1 receptor.
Q5: What is the recommended solvent for dissolving this compound for use in cell culture?
A5: this compound, as a salt, is expected to have better aqueous solubility than its free base.[2] However, for cell-based assays, it is common practice to prepare a concentrated stock solution in a solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it to the final concentration in the cell culture medium. It is critical to keep the final DMSO concentration in the culture medium low (typically <0.1%) to avoid solvent-induced cytotoxicity. Always test the solubility of the compound in your specific medium and perform a vehicle control in your experiments.
Troubleshooting Guides
Issue 1: Inconsistent results in calcium mobilization assays.
| Potential Cause | Troubleshooting Steps |
| Cell Health and Density | Ensure cells are healthy, within a consistent passage number range, and plated at a uniform density. Over-confluent or sparse cultures can lead to variable responses. |
| Dye Loading Issues | Optimize dye loading time and temperature. Ensure that the dye is not expired and has been stored correctly. Some cell lines may require probenecid (B1678239) to prevent dye extrusion. |
| Compound Precipitation | Visually inspect the diluted this compound solution for any signs of precipitation. Consider lowering the final concentration or adjusting the solvent concentration in the final dilution. |
| Off-Target Ion Channel Effects | Nepinalone, as a sigma-1 receptor ligand, may modulate calcium channels. If you observe an unexpected increase or decrease in calcium flux, consider co-treatment with specific ion channel blockers to investigate potential off-target interactions. |
| Vehicle Control Issues | High concentrations of the vehicle (e.g., DMSO) can affect cell membrane integrity and calcium signaling. Ensure the final vehicle concentration is consistent across all wells and is at a non-toxic level. |
Issue 2: Unexpected changes in membrane potential or ion channel activity in electrophysiology experiments.
| Potential Cause | Troubleshooting Steps |
| Seal Quality in Patch Clamp | Poor gigaohm seal can lead to leaky recordings and inaccurate measurements. Ensure optimal pipette fabrication, clean solutions, and a vibration-free setup. |
| Compound Stability in Solution | Prepare fresh dilutions of this compound for each experiment. Instability or degradation of the compound can lead to inconsistent effects. |
| Modulation of Multiple Ion Channels | Sigma-1 receptor activation can modulate various ion channels. If you observe a complex electrophysiological response, it might be due to effects on more than one type of channel. Try to isolate specific currents using selective ion channel blockers. |
| Run-down of Currents | Some ion channels exhibit "run-down" (a gradual decrease in activity) during whole-cell recordings. Monitor the stability of the current in a vehicle control recording over the same time course as your drug application. |
| Concentration-Dependent Effects | The observed effect may be highly dependent on the concentration of this compound. Perform a detailed dose-response analysis to characterize the effect accurately. |
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data on the off-target binding profile of this compound. Researchers are encouraged to perform their own off-target profiling using commercially available services that screen compounds against a panel of common off-target receptors and enzymes.
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., medium with the same concentration of DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: After the incubation, carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Calcium Mobilization Assay using a Fluorescent Dye (e.g., Fluo-4)
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Prepare the Fluo-4 AM loading solution according to the manufacturer's instructions. Remove the culture medium and add the loading solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature in the dark to allow for de-esterification of the dye.
-
Compound Preparation: Prepare a 2X concentrated solution of this compound in an appropriate assay buffer.
-
Fluorescence Measurement: Use a fluorescence plate reader equipped with an automated injection system. Record a baseline fluorescence reading for a few seconds.
-
Compound Addition: Inject the this compound solution into the wells while continuously recording the fluorescence signal.
-
Data Analysis: Measure the change in fluorescence intensity over time. The response is typically quantified as the peak fluorescence intensity or the area under the curve.
Visualizations
References
How to improve reproducibility in Nepinalone hydrochloride studies
Technical Support Center: Nepinalone Hydrochloride Studies
This guide provides troubleshooting and methodological support for researchers working with this compound to enhance experimental reproducibility. Nepinalone is an antitussive (cough suppressant) that acts on the central nervous system.[1][2][3] Its primary mechanism involves modulating the cough center in the medulla oblongata, partly by binding to sigma-1 receptors.[1]
Poor reproducibility is a significant challenge in preclinical research, leading to wasted resources and delays in the drug development pipeline.[4][5][6][7][8][9] Common causes include poor study design, lack of protocol standardization, and issues with reagent validation.[4][5][8] This resource aims to address these factors for studies involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vitro and in vivo experiments with this compound.
Category 1: Compound Handling and Preparation
-
Question 1: My this compound solution appears cloudy or shows precipitation when diluted in cell culture media. What should I do?
Answer: This indicates a solubility issue. While this compound is a salt and generally water-soluble, its solubility can be limited in neutral pH buffers like cell culture media. High concentrations of DMSO from stock solutions can also cause the compound to "crash out."
Troubleshooting Steps:
-
Verify Stock Concentration: Ensure your stock solution in DMSO or another solvent is not oversaturated. Warming the solution gently (to 37°C) may help dissolve the compound.
-
Optimize Final Solvent Concentration: Keep the final concentration of organic solvents (like DMSO) in your assay low, ideally below 0.5%, as higher concentrations can be cytotoxic and affect solubility.[10]
-
Use a Different Salt Form: If problems persist and you have access to medicinal chemistry support, investigate if other salt forms of Nepinalone with different counter-ions exhibit better aqueous solubility.
-
Prepare Fresh Dilutions: Always prepare working solutions fresh from a frozen stock for each experiment to avoid degradation or precipitation over time.[10]
-
-
Question 2: I am seeing inconsistent results between experiments performed on different days. Could the compound be unstable?
Answer: Yes, compound instability in aqueous solutions can lead to significant variability. The stability of this compound in your specific experimental buffer and temperature should be verified.
Troubleshooting Steps:
-
Conduct a Stability Test: Prepare the compound in your final assay buffer. Aliquot and store it under the same conditions as your experiment (e.g., 37°C in a CO2 incubator). Analyze the concentration and purity of the compound at different time points (e.g., 0, 2, 8, 24 hours) using HPLC or LC-MS.
-
Minimize Freeze-Thaw Cycles: Store stock solutions in small, single-use aliquots at -80°C to prevent degradation from repeated temperature changes.
-
Protect from Light: While not specifically documented for Nepinalone, many compounds are light-sensitive. Store solutions in amber vials or wrapped in foil as a precautionary measure.
-
Category 2: In Vitro Cell-Based Assays
-
Question 3: The viability of my vehicle-control (DMSO) cells is lower than expected. How does this affect my this compound results?
Answer: High vehicle toxicity will mask the true effect of the compound and make your results unreliable. The health of the cells before adding the test compound is critical for reproducibility.[11][12]
Troubleshooting Steps:
-
Perform a Vehicle Titration: Test multiple final concentrations of your solvent (e.g., DMSO from 0.1% to 1.0%) on your cells to determine the maximum tolerable concentration that does not impact viability.
-
Check Cell Seeding Density: Inconsistent cell numbers across wells is a major source of variability.[12] Ensure you have a homogenous cell suspension and use appropriate pipetting techniques to seed plates evenly.
-
Monitor Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes, affecting their response to stimuli.[12][13]
-
Test for Mycoplasma: Mycoplasma contamination can alter cell metabolism and response to drugs. Regularly test your cell cultures.[12]
-
-
Question 4: My dose-response curve for this compound is not sigmoidal or has a very narrow therapeutic window. What could be the cause?
Answer: This can result from issues with compound solubility, cytotoxicity at higher concentrations, or assay interference.
Troubleshooting Steps:
-
Assess for Assay Interference: Some compounds can directly interact with assay reagents. For example, in a fluorescence-based assay, the compound might be autofluorescent. Run a compound-only control (compound in media, no cells) to check for this.[10]
-
Use an Orthogonal Assay: Confirm your results with a different method that relies on an alternative biological principle. For example, if you are using an MTT (redox-based) assay, validate the findings with an ATP-based assay (like CellTiter-Glo®) or a direct cell counting method.[10]
-
Expand Dose Range: Test a wider range of concentrations, using a logarithmic or half-log dilution series to better define the curve's top and bottom plateaus.
-
Quantitative Data Summary
To ensure reproducibility, it is crucial to maintain a consistent record of experimental parameters and results. The tables below provide templates for documenting key data.
Table 1: this compound - Batch Information & Solubility
| Parameter | Batch ID: NEP-001 | Batch ID: NEP-002 |
|---|---|---|
| Supplier | Example Labs | Example Labs |
| Purity (by HPLC) | 99.2% | 99.5% |
| Stock Concentration | 50 mM in 100% DMSO | 50 mM in 100% DMSO |
| Aqueous Solubility (PBS, pH 7.4) | 150 µM | 165 µM |
| Solubility in Media (DMEM + 10% FBS) | 85 µM (in 0.5% DMSO) | 90 µM (in 0.5% DMSO) |
Table 2: Example In Vitro IC50 Values in A549 Lung Carcinoma Cells
| Assay Type | Experimental Date | Cell Passage | IC50 (µM) ± SD |
|---|---|---|---|
| MTT Assay (72h) | 2025-11-05 | 8 | 15.2 ± 2.1 |
| MTT Assay (72h) | 2025-11-12 | 9 | 25.8 ± 3.5 |
| ATP Assay (72h) | 2025-11-12 | 9 | 18.5 ± 1.9 |
| Caspase-3/7 Assay (48h) | 2025-11-14 | 10 | 22.1 ± 2.8 |
Note: The variability in the MTT assay between dates highlights a potential reproducibility issue that warrants investigation, as shown in the troubleshooting guide.
Detailed Experimental Protocols
Adhering to detailed, standardized protocols is essential for reproducibility.[14][15]
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed A549 cells in a 96-well, clear, flat-bottom plate at a density of 5,000 cells/well in 100 µL of complete RPMI-1640 medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in a separate 96-well plate, starting from 200 µM. Use 0.5% DMSO in media as the vehicle control.
-
Treatment: Remove the old media from the cell plate and add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and fit a four-parameter logistic curve to determine the IC50 value.
Visualizations: Pathways and Workflows
Hypothetical Signaling Pathway for Nepinalone Action
Nepinalone is known to act on the central cough center, potentially through sigma-1 (σ1R) receptor modulation.[1] This could influence neuronal excitability by affecting ion channels.
Caption: Hypothetical mechanism of Nepinalone HCl on neuronal excitability.
Standard Experimental Workflow for In Vitro Screening
A logical workflow ensures that preliminary checks for solubility and cytotoxicity are performed before proceeding to more complex functional assays.
Caption: Standard workflow for initial in vitro screening of Nepinalone HCl.
Troubleshooting Logic for Inconsistent Results
This decision tree helps researchers systematically identify the source of variability in their experiments.
Caption: A troubleshooting decision tree for variable experimental results.
References
- 1. What is the mechanism of Nepinalone? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Nepinalone - Wikipedia [en.wikipedia.org]
- 4. Reproducibility in pre-clinical life science research | Culture Collections [culturecollections.org.uk]
- 5. Irreproducibility –The deadly sin of preclinical research in drug development [jpccr.eu]
- 6. clyte.tech [clyte.tech]
- 7. cos.io [cos.io]
- 8. trilogywriting.com [trilogywriting.com]
- 9. Why is reproducing pharmaceutical medical research so hard? [pharmaceutical-technology.com]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Cell Culture Troubleshooting [merckmillipore.com]
- 14. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wewillcure.com [wewillcure.com]
Nepinalone hydrochloride dose-response curve optimization
Welcome to the technical support center for Nepinalone hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their dose-response curve experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a centrally acting antitussive agent.[1][2] Its primary mechanism involves acting as an agonist at the sigma-1 receptor, which is highly expressed in the medulla oblongata, the brain region controlling the cough reflex.[1] By binding to sigma-1 receptors, Nepinalone modulates the activity of the cough center, thereby suppressing the urge to cough.[1]
Q2: What is a typical starting concentration range for this compound in a cell-based assay?
Based on the affinity of similar sigma-1 receptor ligands, a starting concentration range of 1 µM to 50 µM is recommended for initial experiments.[3] A 9-point dose-response assay, for instance, could range from 1 nM to 10 µM with half-log10 steps to capture a comprehensive curve.
Q3: Which cell lines are suitable for studying the effects of this compound?
Cell lines expressing the sigma-1 receptor (SIGMAR1) are appropriate for these studies. The choice of cell line may depend on the specific downstream signaling pathway being investigated.
Q4: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO.[4] It is advisable to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% anhydrous DMSO.[3] This stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles and should be protected from light.[3]
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Assay Results
-
Potential Cause: Inconsistent cell seeding, edge effects in multi-well plates, or variability in drug preparation.
-
Troubleshooting Steps:
-
Cell Seeding: Ensure a homogenous cell suspension and use a consistent seeding density across all wells. Avoid letting cell flasks remain stationary for extended periods before plating, as this can cause cell clumping.
-
Edge Effects: To mitigate evaporation and temperature gradients, avoid using the perimeter wells of 96-well plates for experimental data. Instead, fill these wells with sterile PBS or media.[5]
-
Drug Dilution: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Ensure thorough mixing at each dilution step.
-
Assay Window: Optimize the assay window by using an established positive control to ensure the timing of your measurements is appropriate for the expected biological response.[6]
-
Issue 2: Lower Than Expected or No Biological Activity Observed
-
Potential Cause: Compound precipitation, degradation, or an insensitive assay endpoint.
-
Troubleshooting Steps:
-
Compound Solubility: After diluting the DMSO stock solution into aqueous cell culture media, visually inspect for any precipitation. The final DMSO concentration in the cell culture should ideally be below 0.5% to avoid solvent-induced cytotoxicity.[3]
-
Compound Stability: Minimize the pre-incubation time of the compound in the media before adding it to the cells. Ensure the pH of the cell culture media is stable (typically pH 7.2-7.4).[3]
-
Assay Sensitivity: Confirm that your chosen assay endpoint is sensitive enough to detect the effects of the compound. For example, if measuring cell viability, ensure the cell number is within the linear range of the assay.[6]
-
Cell Line Responsiveness: Use a cell line known to have an active and responsive sigma-1 receptor signaling pathway.[3]
-
Issue 3: Unexpected Dose-Response Curve Shape (e.g., non-sigmoidal, shallow slope)
-
Potential Cause: Off-target effects at high concentrations, compound instability at certain concentrations, or complex biological responses.
-
Troubleshooting Steps:
-
Concentration Range: Widen the concentration range tested to ensure you are capturing the full dose-response curve, from no effect to maximal effect.
-
Incubation Time: Vary the incubation time to determine if the observed effect is time-dependent. A delayed response or an adaptive response can alter the shape of the curve.
-
Mechanism of Action: Consider that the drug may have more than one mechanism of action, especially at higher concentrations, which could lead to a complex dose-response relationship.
-
Data Analysis: Utilize a multi-parametric approach to analyze your data, considering not only the IC50/EC50 but also the Hill slope (HS) and the maximum effect (Emax).[7]
-
Experimental Protocols
Protocol 1: Sigma-1 Receptor Competitive Binding Assay
This protocol is adapted from established methods for characterizing sigma-1 receptor ligands.[8]
Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor.
Materials:
-
Membrane preparations from guinea pig liver (high source of sigma-1 receptors).[2]
-
[³H]-(+)-pentazocine (radioligand).[2]
-
This compound.
-
Scintillation buffer.
-
GF/B glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-(+)-pentazocine (near its Kd), and varying concentrations of this compound.
-
For determining non-specific binding, use a high concentration of a known sigma-1 ligand like haloperidol.
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through GF/B filters using a filtration apparatus.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation buffer.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the effect of this compound on cell viability.
Objective: To determine the dose-dependent effect of this compound on the viability of a selected cell line.
Materials:
-
Selected cell line expressing sigma-1 receptors.
-
Complete cell culture medium.
-
This compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[9]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[9]
-
96-well plates.
-
Plate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Also prepare a vehicle control (medium with the same final DMSO concentration).
-
Remove the old media from the cells and add the media containing the different concentrations of this compound.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[3]
-
Add MTT solution to each well to a final concentration of 0.45 mg/mL and incubate for 1 to 4 hours at 37°C.[9]
-
Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[9]
-
Mix thoroughly to ensure complete solubilization.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve.
Data Presentation
Table 1: Hypothetical Sigma-1 Receptor Binding Affinity of this compound
| Compound | IC50 (nM) | Ki (nM) |
| Nepinalone HCl | 45.8 | 22.1 |
| Haloperidol (Control) | 3.2 | 1.5 |
Table 2: Hypothetical Cell Viability (MTT Assay) Data for this compound after 48h Treatment
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.6 ± 3.9 |
| 5 | 82.3 ± 4.2 |
| 10 | 65.1 ± 3.7 |
| 25 | 40.7 ± 2.8 |
| 50 | 21.5 ± 3.1 |
| 100 | 8.9 ± 2.5 |
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: General workflow for a cell-based dose-response assay.
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. Screening of antitussives and expectorants | PPTX [slideshare.net]
- 2. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound CAS#: 22443-55-6 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. static.fishersci.eu [static.fishersci.eu]
- 7. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Nepinalone Hydrochloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Nepinalone hydrochloride. The information is presented in a question-and-answer format to directly address common contamination issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound is typically a two-step process. The first step involves the Friedel-Crafts acylation of a suitable aromatic precursor with 2-phenylpropionic acid chloride in the presence of a Lewis acid catalyst to form 1-methyl-2-tetralone (B1329714). The second step is the N-alkylation of 1-methyl-2-tetralone with 2-chloroethyl-1-N-piperidine, followed by salt formation with hydrochloric acid to yield the final product.
Q2: What are the critical parameters to control during the Friedel-Crafts acylation step?
A2: Temperature control is crucial to prevent side reactions. The choice and stoichiometry of the Lewis acid catalyst (e.g., AlCl₃) can significantly impact the yield and purity of the 1-methyl-2-tetralone intermediate. Anhydrous conditions are essential to prevent catalyst deactivation and hydrolysis of the acid chloride.
Q3: What are the key considerations for the N-alkylation step?
A3: The choice of base and solvent is critical for efficient alkylation while minimizing side products. The reaction temperature should be carefully controlled to prevent degradation. The purity of the 1-methyl-2-tetralone and 2-chloroethyl-1-N-piperidine starting materials is paramount to avoid introducing impurities into the final product.
Troubleshooting Guides
Contamination Issue 1: Presence of Unreacted Starting Materials
Problem: HPLC analysis of the final this compound product shows peaks corresponding to 1-methyl-2-tetralone and/or 2-chloroethyl-1-N-piperidine.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Alkylation Reaction | - Reaction Time: Extend the reaction time and monitor progress by TLC or HPLC. - Temperature: Ensure the reaction is maintained at the optimal temperature. - Stoichiometry: Use a slight excess of the alkylating agent (2-chloroethyl-1-N-piperidine). |
| Inefficient Purification | - Recrystallization: Optimize the recrystallization solvent system to effectively remove unreacted starting materials. A mixed solvent system may provide better separation. - Column Chromatography: If recrystallization is insufficient, consider purification by silica (B1680970) gel column chromatography before the final salt formation. |
Contamination Issue 2: Formation of Dialkylated Byproduct
Problem: A significant impurity with a higher molecular weight than Nepinalone is detected, suspected to be a dialkylated product of 1-methyl-2-tetralone.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Excess of Alkylating Agent | - Stoichiometry: Carefully control the stoichiometry of 2-chloroethyl-1-N-piperidine to be as close to 1:1 with 1-methyl-2-tetralone as possible. |
| Reaction Conditions Favoring Dialkylation | - Base Selection: Use a milder base or a hindered base to control the reactivity. - Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor dialkylation. |
Contamination Issue 3: Presence of Positional Isomers from Friedel-Crafts Acylation
Problem: Isomeric impurities are detected, which may arise from non-regioselective acylation in the first step.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Lack of Regiocontrol in Acylation | - Catalyst Choice: The choice of Lewis acid can influence regioselectivity. Experiment with different catalysts (e.g., FeCl₃, ZnCl₂) to optimize the formation of the desired isomer. - Solvent Effects: The polarity of the solvent can influence the reaction pathway. Investigate different solvents to improve regioselectivity. |
| Ineffective Purification of Intermediate | - Purification of 1-methyl-2-tetralone: Ensure the 1-methyl-2-tetralone intermediate is purified to a high degree before proceeding to the alkylation step. Isomers may be separable by column chromatography or fractional distillation. |
Experimental Protocols
Protocol 1: Stability Indicating HPLC Method for this compound
This method is designed to separate this compound from its potential impurities and degradation products.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM potassium phosphate, pH 3.0) may be effective. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Procedure:
-
Prepare the mobile phase and degas it.
-
Prepare a standard solution of this compound (e.g., 1 mg/mL in mobile phase).
-
Prepare the sample solution of the synthesized product at a similar concentration.
-
Equilibrate the column with the mobile phase.
-
Inject the standard and sample solutions and record the chromatograms.
-
Analyze the chromatograms for the presence of impurity peaks and calculate their relative amounts.
Protocol 2: Recrystallization for Purification
This protocol provides a general guideline for the purification of crude this compound.
Materials:
-
Crude this compound
-
Suitable solvent or solvent mixture (e.g., isopropanol/ether, ethanol/water)
-
Heating mantle with magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the crude product in a minimum amount of the chosen hot solvent.
-
If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a few minutes.
-
Hot filter the solution to remove any insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: Synthetic pathway of Nepinalone HCl and potential contamination points.
Interpreting unexpected results in Nepinalone hydrochloride assays
Welcome to the technical support center for Nepinalone hydrochloride assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for unexpected results in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound.
1. Issues Related to Compound Identity and Purity (HPLC Assays)
Question: Our HPLC analysis of this compound shows unexpected peaks, peak splitting, or shifts in retention time. What could be the cause?
Answer: These issues in HPLC analysis can stem from several factors related to the sample, mobile phase, or the HPLC system itself. Below is a guide to common causes and solutions.
Troubleshooting Guide: Unexpected HPLC Results
| Observed Problem | Potential Causes | Recommended Solutions |
| Ghost Peaks | Contamination of mobile phase, sample, or column. Carryover from previous injections. Compound degradation. | Use high-purity solvents and fresh samples/standards. Clean the injection system and column thoroughly. Incorporate a wash step between injections.[1] |
| Peak Splitting or Tailing | Column overload or contamination. Incompatibility between sample solvent and mobile phase. pH difference between sample and mobile phase. Column inlet frit partially blocked. | Ensure the sample concentration is within the linear range of the column. Dissolve the sample in the mobile phase if possible. Adjust the pH of the sample to match the mobile phase. Replace the column frit or use a guard column.[2] |
| Retention Time Shifts | Changes in mobile phase composition or flow rate. Fluctuations in column temperature. Column aging or degradation. | Prepare mobile phase accurately and degas thoroughly. Use a column oven to maintain a consistent temperature.[3][4] Equilibrate the column properly before analysis. Replace the column if performance degrades. |
| Baseline Drift or Noise | Air bubbles in the system. Contaminated mobile phase or detector cell. Detector lamp instability. | Degas the mobile phase.[1][2] Flush the system to remove air bubbles. Use high-purity solvents and clean the detector cell. Allow the detector lamp to warm up properly. |
2. Issues Related to Compound Solubility and Stability
Question: We are observing low or inconsistent results in our assays, which we suspect might be due to solubility or stability issues with this compound. How can we address this?
Answer: this compound, as a salt form, generally has better water solubility and stability compared to its free base.[5] However, issues can still arise depending on the experimental conditions.
Troubleshooting Guide: Solubility and Stability
| Observed Problem | Potential Causes | Recommended Solutions |
| Low Bioactivity or Concentration | Compound Precipitation: this compound may precipitate in aqueous buffers or cell culture media, reducing its effective concentration. | Visually inspect solutions for precipitates. Consider using a co-solvent like DMSO (ensure final concentration is non-toxic to cells, typically <0.1%).[6] The solubility of this compound in DMSO is 250 mg/mL (812.06 mM). |
| Inconsistent Results Over Time | Compound Degradation: Stability can be affected by pH, temperature, and light exposure. Degradation can lead to a loss of active compound and the appearance of degradation products in analytical assays.[7][8] | Prepare fresh stock solutions regularly. Store stock solutions at -20°C or -80°C and protect from light. Conduct stability studies under your specific assay conditions (e.g., in your assay buffer at the incubation temperature) to determine the compound's stability over the experiment's duration.[2] |
| Variable Assay Performance | pH Sensitivity: The stability of hydrochloride salts can be pH-dependent. Changes in buffer pH can affect both solubility and stability. | Ensure the pH of all buffers and media is consistent and appropriate for the compound. For instance, stability studies on other hydrochloride compounds have shown pH changes over time, which could affect results.[9] |
3. Issues Related to Biological Assays (Sigma-1 Receptor Binding)
Question: We are performing a sigma-1 receptor binding assay with this compound and are getting high background or inconsistent binding results. What are the potential pitfalls?
Answer: As this compound acts on sigma-1 receptors, binding assays are crucial for its characterization.[5] Unexpected results can arise from the assay protocol, reagents, or biological system.
Troubleshooting Guide: Sigma-1 Receptor Binding Assays
| Observed Problem | Potential Causes | Recommended Solutions |
| High Non-Specific Binding | Radioligand Issues: The concentration of the radioligand may be too high. The filter paper may have high background binding. | Optimize the radioligand concentration. Ensure proper washing steps to remove unbound radioligand. Consider pre-soaking filter mats in a polymer solution (e.g., polyethyleneimine) to reduce non-specific binding. |
| Low or No Specific Binding | Receptor Quality/Quantity: Low expression of sigma-1 receptors in the cell line or tissue preparation. Poor quality of membrane preparation. | Use a cell line or tissue known to have high sigma-1 receptor expression (e.g., guinea pig liver membranes).[10] Ensure the membrane preparation protocol effectively isolates membranes with active receptors. |
| Inaccurate Affinity (Ki) Values | Assay Conditions: Incubation time may not be sufficient to reach equilibrium. Incorrect concentrations of competing ligands. | Optimize incubation time and temperature.[11] Be cautious when using masking ligands for other receptors (e.g., sigma-2), as this can sometimes interfere with sigma-1 binding and lead to inaccurate results.[1] |
| Poor Reproducibility | Biological Variability: Differences in cell passage number, cell health, or protein concentration in membrane preps. | Use cells within a consistent passage number range.[6] Perform accurate protein quantification for all membrane preparations to ensure consistent input into the assay. |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This is a general-purpose reverse-phase HPLC method that can be adapted for the analysis of this compound, based on methods used for similar hydrochloride compounds.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 10 mM potassium phosphate, pH adjusted to 6.0 with phosphoric acid) in a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in the mobile phase to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Validation Parameters: The method should be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.
2. Sigma-1 Receptor Radioligand Binding Assay
This protocol is based on a standard method for characterizing ligands that bind to the sigma-1 receptor.
-
Radioligand: [³H]-(+)-pentazocine (a selective sigma-1 receptor ligand).
-
Membrane Preparation: Use a tissue or cell line with high sigma-1 receptor expression (e.g., guinea pig liver). Homogenize in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare a crude membrane fraction by centrifugation.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, varying concentrations of this compound (or other competing ligands), and a fixed concentration of [³H]-(+)-pentazocine (e.g., 2-5 nM).
-
Add the membrane preparation (e.g., 50-100 µg of protein) to initiate the binding reaction.
-
Incubate at room temperature for 120 minutes to allow binding to reach equilibrium.[1]
-
To determine non-specific binding, use a high concentration of a known sigma-1 ligand like haloperidol (B65202) (e.g., 10 µM).
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B), followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for this compound and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Visualizations
References
- 1. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 2. Physicochemical Stability of Compounded Naltrexone Hydrochloride Solutions in PCCA Base SuspendIt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|Cas# 22443-55-6 [glpbio.cn]
- 4. wisdomlib.org [wisdomlib.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Physicochemical Stability of Compounded Naltrexone Hydrochloride Solutions in PCCA Base SuspendIt. | Semantic Scholar [semanticscholar.org]
- 7. 182.160.97.198:8080 [182.160.97.198:8080]
- 8. scispace.com [scispace.com]
- 9. This compound | C18H26ClNO | CID 21742207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Nepinalone Hydrochloride and Codeine as Antitussive Agents
A definitive, data-driven comparison of the antitussive efficacy of nepinalone (B1231462) hydrochloride and the established benchmark, codeine, is hampered by a notable lack of publicly available preclinical and clinical data for nepinalone hydrochloride. While codeine's effects have been quantified in numerous studies, similar quantitative data for this compound is not readily found in the scientific literature. This guide, therefore, presents a comparison based on the available information, highlighting the existing data for codeine and the current understanding of this compound's mechanism of action.
Executive Summary
Codeine, a centrally acting opioid, has long been considered a standard for cough suppression, although its efficacy has been debated in recent years. Its mechanism primarily involves the activation of μ-opioid receptors in the brainstem's cough center. This compound is a non-opioid, centrally acting antitussive agent. Its primary mechanism is understood to involve the modulation of sigma-1 receptors in the central nervous system.
While one source suggests that nepinalone is less effective than codeine but more effective than dextromethorphan (B48470) in inhibiting the cough stimulus, the experimental data to substantiate this claim is not available.[1] Without direct comparative studies or quantitative efficacy data for nepinalone, a robust comparison remains elusive.
Mechanism of Action
This compound
This compound is a centrally acting cough suppressant.[1] Its primary mechanism of action is believed to be the modulation of sigma-1 receptors located in the cough center of the medulla oblongata.[2] By binding to these receptors, nepinalone is thought to alter the transmission of signals that initiate the cough reflex, thereby reducing the frequency and intensity of coughing.[2] There are also suggestions that it may modulate calcium and potassium channels in neurons, which would contribute to a reduction in neuronal excitability and a diminished cough response.[2]
Codeine
Codeine is a well-established centrally acting opioid antitussive.[3] Its primary mechanism involves its conversion to morphine in the liver, which then binds to and activates μ-opioid receptors in the central nervous system (CNS), specifically within the cough center in the medulla.[4] This activation suppresses the cough reflex.[3] There is also evidence suggesting a potential peripheral action of opioids on receptors in the airways, which may contribute to their antitussive effect.[4]
Preclinical Efficacy Data: Codeine
Numerous preclinical studies have evaluated the antitussive efficacy of codeine, often using the citric acid-induced cough model in guinea pigs. This model is a standard for screening potential antitussive drugs.
| Drug | Animal Model | Method of Cough Induction | Route of Administration | ED₅₀ (Effective Dose, 50%) | Cough Inhibition (%) | Reference |
| Codeine | Guinea Pig | Citric Acid Aerosol | Oral | Not Reported | Approx. 70% at 12 and 24 mg/kg | [2] |
| Codeine | Guinea Pig | Citric Acid Aerosol | Intravenous | 0.91 mg/kg | Not Reported | [5] |
| Codeine | Rabbit | Mechanical Tracheo-bronchial Stimulation | Intravenous | 3.9 mg/kg | 50% | [6] |
| Codeine | Rabbit | Mechanical Tracheo-bronchial Stimulation | Intracerebroventricular | 0.11 mg/kg | 50% | [6] |
ED₅₀ represents the dose of a drug that produces a 50% reduction in the measured effect, in this case, cough frequency.
Experimental Protocols
A standardized experimental protocol for evaluating antitussive efficacy in a guinea pig model using citric acid-induced cough is outlined below. This protocol is representative of the methodologies used in the studies cited for codeine.
Objective: To assess the antitussive efficacy of a test compound by measuring the inhibition of citric acid-induced cough in guinea pigs.
Animals: Male Dunkin-Hartley guinea pigs (300-400g).
Materials:
-
Whole-body plethysmograph
-
Nebulizer
-
0.4 M Citric acid solution
-
Test compound (e.g., Codeine) and vehicle
-
Data acquisition and analysis software
Procedure:
-
Acclimatization: Animals are acclimatized to the plethysmograph chamber for a period before the experiment.
-
Baseline Cough Response: Each animal is exposed to a nebulized 0.4 M citric acid aerosol for a fixed duration (e.g., 10 minutes), and the number of coughs is recorded. A baseline cough response is established for each animal.
-
Drug Administration: Animals are randomly assigned to treatment groups and administered the test compound (e.g., codeine at various doses) or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Post-treatment Cough Challenge: After a specified pretreatment time (e.g., 30-60 minutes), the animals are re-exposed to the citric acid aerosol under the same conditions as the baseline measurement.
-
Data Analysis: The number of coughs post-treatment is compared to the baseline values. The percentage of cough inhibition is calculated for each animal. The ED₅₀ value can be determined by plotting the dose-response curve.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the proposed signaling pathways for this compound and codeine, and a generalized experimental workflow for an antitussive efficacy study.
References
- 1. Nepinalone - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological insight into the anti-inflammatory activity of sesquiterpene lactones from Neurolaena lobata (L.) R.Br. ex Cass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cough management: a practical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccjm.org [ccjm.org]
- 6. Central antitussive effect of codeine in the anesthetized rabbit - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nepinalone Hydrochloride and Dextromethorphan: Mechanisms in Cough Suppression
For Immediate Release
A detailed guide for researchers and drug development professionals on the mechanisms, efficacy, and experimental validation of two centrally acting cough suppressants.
This guide provides a comprehensive comparison of the antitussive (cough suppressant) mechanisms of Nepinalone hydrochloride and Dextromethorphan (B48470). While both drugs act on the central nervous system to suppress the cough reflex, their molecular targets and pharmacological profiles exhibit notable differences. This analysis synthesizes available experimental data to highlight these distinctions, offering valuable insights for researchers in respiratory pharmacology and drug development.
I. Overview of Antitussive Mechanisms
The cough reflex is a complex physiological process initiated by the stimulation of sensory nerves in the airways, which transmit signals to the cough center in the brainstem. Centrally acting antitussives function by increasing the threshold for cough induction within the central nervous system (CNS).
This compound is understood to exert its antitussive effect by acting on the cough center located in the medulla oblongata. Its primary molecular target is believed to be the sigma-1 (σ1) receptor, an intracellular chaperone protein involved in the modulation of various neurotransmitter systems. By binding to σ1 receptors, Nepinalone is thought to alter the signaling cascade that initiates the cough reflex. There is also suggestion that it may modulate neuronal excitability through effects on calcium and potassium channels, though detailed experimental evidence for this is limited in publicly available literature.
Dextromethorphan , a widely used antitussive, possesses a more complex and well-characterized multi-target mechanism of action. Its primary antitussive effects are mediated through its activity as an antagonist at the N-methyl-D-aspartate (NMDA) receptor and as an agonist at the sigma-1 (σ1) receptor within the CNS.[1][2] The antagonism of NMDA receptors is thought to reduce the transmission of cough-inducing signals, while agonism at sigma-1 receptors contributes to the overall antitussive effect, potentially through modulation of intracellular signaling pathways.[3] Additionally, dextromethorphan and its active metabolite, dextrorphan (B195859), have been shown to have effects on serotonin (B10506) and norepinephrine (B1679862) reuptake at higher doses.[4]
II. Quantitative Comparison of Pharmacological Parameters
A direct quantitative comparison is challenging due to the limited availability of public data for this compound. However, the following table summarizes the available binding affinities and efficacy data for both compounds.
| Parameter | This compound | Dextromethorphan | Source |
| Sigma-1 (σ1) Receptor Binding Affinity (Ki) | Data not publicly available | 142 - 652 nM | [1] |
| NMDA Receptor Binding Affinity (Ki/IC50) | Data not publicly available | 0.5 - 2 µM (Ki), IC50 = 4 µM | [1][2] |
| Antitussive Efficacy (ED50, Citric Acid-Induced Cough in Guinea Pigs) | Data not publicly available | Not significantly effective at 32 mg/kg (p.o.) in one study. Another study suggests comparable efficacy to its metabolite dextrorphan at various doses (i.p.). | [5][6] |
III. Signaling Pathways and Molecular Interactions
The distinct mechanisms of action of this compound and Dextromethorphan are rooted in their different molecular targets and subsequent signaling pathways.
Dextromethorphan's Multifaceted Central Action
Dextromethorphan's antitussive effect is primarily achieved through its interaction with NMDA and sigma-1 receptors in the brainstem.
-
NMDA Receptor Antagonism: By blocking the NMDA receptor, dextromethorphan inhibits the excitatory signaling of glutamate, a key neurotransmitter in the cough reflex pathway. This action dampens the transmission of afferent cough signals within the CNS.
-
Sigma-1 Receptor Agonism: As a sigma-1 receptor agonist, dextromethorphan modulates intracellular calcium signaling and other downstream pathways, which contributes to its antitussive properties. The precise downstream effects of sigma-1 agonism in cough suppression are still an area of active research.
dot
Caption: Dextromethorphan's dual mechanism of action.
This compound's Central Action
The mechanism of this compound is believed to be more targeted, focusing on the sigma-1 receptor within the cough center of the medulla oblongata. By acting as a ligand for the sigma-1 receptor, it is hypothesized to modulate neuronal signaling pathways that are critical for the generation of the cough reflex.
dot
Caption: Nepinalone's proposed mechanism of action.
IV. Experimental Protocols
A. Citric Acid-Induced Cough Model in Guinea Pigs
This is a standard preclinical model for evaluating the efficacy of antitussive drugs.
-
Animals: Male Dunkin-Hartley guinea pigs are typically used.
-
Procedure:
-
Animals are placed individually in a whole-body plethysmograph chamber.
-
A baseline cough rate is established by exposing the animals to an aerosolized solution of citric acid (e.g., 0.3 M) for a defined period (e.g., 10 minutes).
-
The number of coughs is recorded using a sound-detecting microphone and specialized software.
-
The test compound (this compound or Dextromethorphan) or vehicle is administered via a specific route (e.g., intraperitoneal, oral).
-
After a predetermined pretreatment time, the animals are re-challenged with the citric acid aerosol.
-
The number of coughs is again recorded.
-
-
Analysis: The antitussive effect is quantified as the percentage reduction in the number of coughs in the drug-treated group compared to the vehicle-treated group. The ED50 (the dose that produces 50% of the maximal effect) can be calculated from dose-response curves.
dot
Caption: Workflow for the citric acid-induced cough model.
B. Radioligand Binding Assay for Sigma-1 Receptor
This in vitro assay is used to determine the binding affinity of a compound for the sigma-1 receptor.
-
Materials:
-
Membrane preparations from tissues or cells expressing sigma-1 receptors (e.g., guinea pig brain).
-
A radiolabeled ligand specific for the sigma-1 receptor (e.g., --INVALID-LINK---pentazocine).
-
The test compound (this compound or Dextromethorphan) at various concentrations.
-
A non-specific binding control (a high concentration of an unlabeled sigma-1 ligand).
-
-
Procedure:
-
The membrane preparation is incubated with the radioligand and varying concentrations of the test compound.
-
The mixture is allowed to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
-
Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitor constant), which represents the binding affinity of the test compound for the receptor, can then be calculated using the Cheng-Prusoff equation.
V. Conclusion
References
- 1. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions of dextromethorphan with the N-methyl-D-aspartate receptor-channel complex: single channel recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 5. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dextrorphan and dextromethorphan: comparative antitussive effects on guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of HPLC Method for Nepinalone Hydrochloride: A Guide Based on ICH Principles
For researchers, scientists, and drug development professionals, the validation of analytical methods is a cornerstone of ensuring data integrity and product quality. This guide addresses the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Nepinalone hydrochloride, adhering to the principles outlined by the International Conference on Harmonisation (ICH) guidelines. Due to the current lack of publicly available, specific validated HPLC methods for this compound, this document will provide a comprehensive framework and illustrative examples based on common practices for similar hydrochloride salt compounds. This will serve as a practical template for laboratories to develop and validate their own methods.
While specific experimental data for this compound is not available in the public domain, this guide will present tables with placeholder data derived from typical validation studies of analogous pharmaceutical compounds. These tables are intended to demonstrate the structure and content required for a comprehensive validation report.
I. Core Principles of HPLC Method Validation (ICH Q2(R1))
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[1][2][3] For a quantitative HPLC assay of this compound, the following validation parameters are critical:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[5]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]
-
Accuracy: The closeness of test results obtained by the method to the true value.[1]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[2][6]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]
-
System Suitability: An integral part of many analytical procedures, demonstrating that the chromatographic system is performing adequately.
II. Illustrative Experimental Protocol for HPLC Analysis of this compound
The following is a hypothetical, yet representative, experimental protocol for the HPLC analysis of this compound.
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm (Hypothetical, based on typical aromatic structures) |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 20, 50 µg/mL).
-
Sample Preparation: For a formulated product, a suitable extraction procedure would be required to isolate this compound from excipients. The final concentration should fall within the validated range of the method.
III. Data Presentation: Illustrative Validation Results
The following tables summarize the type of quantitative data that would be generated during a validation study.
Table 1: Linearity and Range (Illustrative Data)
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 50 |
| 5 | 255 |
| 10 | 510 |
| 20 | 1025 |
| 50 | 2540 |
| Correlation Coefficient (r²) | 0.9995 |
| Linearity Range | 1 - 50 µg/mL |
Table 2: Accuracy (Recovery) (Illustrative Data)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 8 | 7.95 | 99.38 |
| 100% | 10 | 10.05 | 100.50 |
| 120% | 12 | 11.90 | 99.17 |
| Mean % Recovery | 99.68 |
Table 3: Precision (Illustrative Data)
| Precision Level | Parameter | Result (%RSD) |
| Repeatability | 6 replicate injections of 10 µg/mL standard | 0.8 |
| Intermediate Precision | Analysis on different days by different analysts | 1.2 |
Table 4: LOD and LOQ (Illustrative Data)
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.1 |
| Limit of Quantitation (LOQ) | 0.3 |
Table 5: Robustness (Illustrative Data)
| Parameter Variation | Effect on Peak Area (% Change) | Effect on Retention Time (% Change) |
| Flow Rate (± 0.1 mL/min) | < 2.0 | < 1.5 |
| Column Temperature (± 2 °C) | < 1.5 | < 1.0 |
| Mobile Phase Composition (± 2%) | < 2.5 | < 2.0 |
IV. Forced Degradation Studies: Ensuring Stability-Indicating Properties
A crucial aspect of validation for drug substance and product analysis is the demonstration that the method is "stability-indicating."[7][8] This involves subjecting the drug to stress conditions to produce degradation products and ensuring the HPLC method can separate these degradants from the parent drug.
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 48 hours
-
Photolytic Degradation: Exposure to UV light (e.g., 254 nm) for 24 hours
The chromatograms from these studies should demonstrate that the peaks for any degradation products are well-resolved from the this compound peak.
V. Visualizing the Workflow
Diagram 1: HPLC Method Validation Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Nepinalone - Wikipedia [en.wikipedia.org]
- 4. (AlphaR)-4-Methoxy-Alpha-methyl-N-[(1R)-1-phenylethyl]benzeneethanamine Hydrochloride [lgcstandards.com]
- 5. Nepinalone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. 1049695-95-5|4-Methoxy-alpha-methyl-N-(phenylmethyl)benzeneethanamine hydrochloride|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]
- 7. This compound | C18H26ClNO | CID 21742207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [precision.fda.gov]
Navigating Drug Stability: A Comparative Forced Degradation Study of Nepinalone Hydrochloride
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a drug molecule is a cornerstone of robust pharmaceutical development. Forced degradation studies, or stress testing, provide critical insights into a drug's potential degradation pathways, helping to develop stable formulations and establish reliable stability-indicating analytical methods. This guide offers a comparative overview of the forced degradation of nepinalone (B1231462) hydrochloride, a non-opioid cough suppressant, benchmarked against the well-characterized non-steroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241).
Due to the limited publicly available data on the forced degradation of nepinalone hydrochloride, this guide presents a representative profile based on its chemical structure and the typical degradation patterns of similar pharmaceutical compounds. The data for ibuprofen is drawn from published scientific literature.
Comparative Degradation Profile
The following table summarizes the anticipated and observed degradation of this compound and ibuprofen under various stress conditions. This data is crucial for identifying the lability of the drug substance and for the development of specific analytical methods capable of separating the active pharmaceutical ingredient (API) from its degradation products.
| Stress Condition | This compound (Hypothetical) | Ibuprofen (Reported) |
| Acidic Hydrolysis (0.1 M HCl, 80°C, 24h) | Moderate degradation, potential hydrolysis of the amide linkage if susceptible, or reactions involving the ketone group. | Significant degradation, with the formation of several degradation products.[1][2] |
| Alkaline Hydrolysis (0.1 M NaOH, 80°C, 24h) | Significant degradation, likely through hydrolysis of any susceptible functional groups and potential rearrangement of the β-tetralone structure. | Susceptible to degradation, leading to the formation of multiple degradants.[3] |
| Oxidative Degradation (3% H₂O₂, RT, 24h) | Potential for oxidation, particularly at the tertiary amine and the benzylic position of the tetralone ring. | Shows notable degradation in the presence of oxidizing agents.[4] |
| Thermal Degradation (60°C, 48h) | Expected to be relatively stable, with minor degradation observed. | Generally stable to dry heat, with minimal degradation.[1] |
| Photolytic Degradation (ICH Q1B), 200 Wh/m² UV | The naphthalenone chromophore suggests potential photosensitivity, leading to degradation upon exposure to light. | Exhibits some degradation under photolytic stress.[3] |
Elucidating Degradation Pathways and Analytical Methodologies
Forced degradation studies are intrinsically linked to the development of stability-indicating analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC). These methods must be able to resolve the parent drug from all process-related impurities and degradation products.
A typical stability-indicating RP-HPLC method for a forced degradation study would involve:
-
Column: A C18 column is a common choice, providing good retention and separation for a wide range of drug molecules.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed to achieve optimal separation of all peaks.
-
Detection: A photodiode array (PDA) detector is highly recommended as it can provide spectral information for each peak, aiding in peak purity assessment and identification of degradation products.
-
Mass Spectrometry (MS) Coupling: LC-MS is a powerful tool for the characterization and structural elucidation of unknown degradation products.
Experimental Protocols: A General Approach to Forced Degradation
The following protocols outline a general procedure for conducting a forced degradation study. The specific concentrations, temperatures, and durations may need to be adjusted based on the lability of the drug substance.
Preparation of Stock Solution:
Stress Conditions:
-
Acidic Hydrolysis: The stock solution is mixed with an equal volume of an acid solution (e.g., 0.1 M or 1 M HCl) and heated (e.g., at 60-80°C) for a specified period. Samples are withdrawn at various time points, neutralized with a suitable base, and diluted for analysis.
-
Alkaline Hydrolysis: The stock solution is mixed with an equal volume of a base solution (e.g., 0.1 M or 1 M NaOH) and heated. Samples are withdrawn, neutralized with a suitable acid, and diluted.
-
Oxidative Degradation: The stock solution is treated with an oxidizing agent (e.g., 3-30% hydrogen peroxide) and kept at room temperature or slightly elevated temperature. Samples are taken at different intervals and diluted for analysis.
-
Thermal Degradation: The solid drug substance or a solution is exposed to dry heat in a temperature-controlled oven (e.g., 60-80°C).
-
Photolytic Degradation: The drug substance (solid or in solution) is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample is kept in the dark to exclude the effect of temperature.
Sample Analysis:
Visualizing the Workflow
To better understand the logical flow of a forced degradation study, the following diagram illustrates the key steps involved.
Caption: Workflow of a typical forced degradation study.
Signaling Potential Degradation
Based on the chemical structure of this compound, which features a β-tetralone core, a tertiary amine, and a piperidine (B6355638) ring, a hypothetical degradation pathway can be proposed. The following diagram illustrates potential sites of degradation under various stress conditions.
Caption: Potential degradation pathways of nepinalone.
By systematically applying forced degradation studies, researchers can gain a comprehensive understanding of a drug's stability, which is indispensable for successful drug development and regulatory compliance. The comparative approach presented here, using a well-established drug as a benchmark, provides a valuable framework for evaluating new chemical entities like this compound.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ymerdigital.com [ymerdigital.com]
- 4. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of Nepinalone Hydrochloride Impurities: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity and stability of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of analytical methodologies for the characterization of potential impurities in Nepinalone (B1231462) hydrochloride, a non-opioid antitussive agent. Due to the limited publicly available data on specific impurities of Nepinalone hydrochloride, this guide combines information from its synthesis pathway, knowledge of degradation mechanisms of similar chemical moieties, and established analytical techniques for related compounds to provide a robust framework for impurity profiling.
Understanding Potential Impurities in this compound
Impurities in a drug substance can originate from various sources, including the synthetic process and degradation of the API over time. A thorough characterization of these impurities is essential for ensuring the safety, efficacy, and quality of the final drug product.
Process-Related Impurities
Based on the synthesis of this compound, several potential process-related impurities can be anticipated. The synthesis typically involves the reaction of 1-methyl-2-tetralone (B1329714) with 1-N-(2-chloroethyl)piperidine, followed by salt formation.[1]
Potential process-related impurities could include:
-
Starting Materials: Unreacted 1-methyl-2-tetralone and 1-N-(2-chloroethyl)piperidine.
-
Intermediates: Any intermediates formed during the synthesis of the starting materials.
-
By-products: Products from potential side reactions, such as dimerization or incomplete reactions.
Degradation Products
Forced degradation studies are critical for identifying potential degradation products that may form under various stress conditions, such as exposure to acid, base, oxidation, heat, and light. The chemical structure of this compound, which contains a tetralone core and a piperidine (B6355638) ring, suggests several potential degradation pathways.
-
Hydrolysis: The amide bond in the piperidine ring could be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The tertiary amine in the piperidine ring and the benzylic position of the tetralone ring are potential sites for oxidation.
-
Thermal Degradation: High temperatures can lead to various decomposition reactions.
-
Photodegradation: Exposure to light may induce photolytic cleavage or rearrangement reactions.
Comparative Analysis of Analytical Techniques
A multi-faceted analytical approach is necessary for the comprehensive characterization of this compound impurities. The following table summarizes and compares the most relevant techniques.
| Analytical Technique | Principle | Application in Impurity Characterization | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and mobile phase. | Quantification of known and unknown impurities, stability testing. | High resolution, sensitivity, and reproducibility; versatile for a wide range of compounds. | May require reference standards for absolute quantification of impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Identification of unknown impurities by providing molecular weight and fragmentation information. | High sensitivity and specificity; enables structural elucidation of unknown compounds. | Matrix effects can suppress or enhance ionization; quantification can be challenging without standards. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Analysis of volatile impurities and residual solvents. | Excellent for volatile and semi-volatile compounds; high sensitivity. | Not suitable for non-volatile or thermally labile compounds without derivatization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of a compound. | Unambiguous structure elucidation of isolated impurities. | Provides definitive structural information; non-destructive. | Requires relatively pure and concentrated samples; lower sensitivity compared to MS. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by a sample, identifying functional groups. | Preliminary identification of functional groups in isolated impurities. | Fast and simple; provides information on chemical bonding. | Provides limited structural information on its own; not suitable for complex mixtures. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and reliable results. Below are representative protocols for the analysis of this compound and its potential impurities.
Protocol 1: Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH 4.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 280 nm).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Protocol 2: Forced Degradation Studies
To generate potential degradation products, this compound is subjected to the following stress conditions:
-
Acid Hydrolysis: 1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance heated at 105°C for 48 hours.
-
Photodegradation: Exposure to UV light (254 nm) and visible light in a photostability chamber.
Samples from these studies are then analyzed using the stability-indicating HPLC method to identify and quantify any degradation.
Visualization of Workflows and Pathways
Workflow for Impurity Identification and Characterization
Caption: Workflow for the identification and structural elucidation of impurities.
Potential Degradation Pathway of the Piperidine Moiety
Caption: Potential degradation pathways of the piperidine ring in Nepinalone.
Conclusion
The characterization of impurities in this compound is a critical aspect of its development and quality control. While specific data for this compound is not extensively published, a systematic approach based on its synthetic route and chemical structure allows for the prediction of potential impurities. By employing a combination of high-resolution analytical techniques such as HPLC, LC-MS, and NMR, and conducting thorough forced degradation studies, researchers can effectively identify, quantify, and characterize these impurities. This comprehensive understanding is essential for ensuring the development of a safe, effective, and stable pharmaceutical product.
References
Comparative Analysis of Nepinalone Hydrochloride: A Focus on Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Nepinalone hydrochloride is a centrally acting cough suppressant. Its primary therapeutic effect is achieved through its activity at sigma-1 (σ1) receptors located in the medulla oblongata, the region of the brainstem that houses the cough center. By binding to these receptors, Nepinalone modulates neuronal signaling to suppress the cough reflex. There is also some suggestion that it may influence the activity of calcium and potassium channels, which could further contribute to its antitussive effects by reducing neuronal excitability.
Comparison with Other Antitussive Agents
To understand the pharmacological profile of Nepinalone, it is useful to compare its mechanism of action with that of other antitussive drugs that target different receptors:
-
Dextromethorphan: This common over-the-counter antitussive acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor and an agonist at the sigma-1 receptor. Its action at the NMDA receptor is believed to contribute to its cough suppressant effects.
-
Codeine: A well-known opioid antitussive, codeine and its metabolites exert their effects primarily through agonism at the μ-opioid receptor in the central nervous system.
-
Benzonatate: This non-narcotic antitussive acts peripherally by anesthetizing the stretch receptors in the lungs and pleura, which are involved in initiating the cough reflex.
The distinct primary targets of these agents highlight the diverse pharmacological approaches to cough suppression. While Nepinalone's primary target is the sigma-1 receptor, a thorough understanding of its potential interactions with other receptors is crucial for a complete safety and efficacy profile. The lack of publicly available, broad-panel receptor screening data for this compound makes direct quantitative comparisons of off-target effects challenging.
Assessment of Receptor Cross-Reactivity: A Methodological Overview
The "gold standard" for assessing the cross-reactivity of a compound is the radioligand binding assay. This in vitro technique allows for the quantitative measurement of the affinity of a test compound for a wide array of receptors.
Experimental Protocol: Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a panel of off-target receptors in a competitive binding format.
Materials:
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO).
-
Radioligand: A specific, high-affinity radiolabeled ligand for the receptor of interest (e.g., [³H]-Prazosin for the α1-adrenergic receptor).
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the receptor of interest, or tissue homogenates known to be rich in the target receptor.
-
Assay Buffer: A buffer solution optimized for the specific receptor binding assay (e.g., Tris-HCl buffer with appropriate ions).
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine the amount of non-specific binding of the radioligand.
-
Scintillation Vials and Cocktail: For measuring radioactivity.
-
Filtration Apparatus: To separate bound from free radioligand.
-
Liquid Scintillation Counter: To quantify the radioactivity.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound. Prepare the assay buffer, radioligand solution, and non-specific binding control.
-
Assay Setup: In a 96-well plate, add the assay buffer, receptor preparation, and either the test compound, vehicle (for total binding), or non-specific binding control.
-
Incubation: Add the radioligand to all wells to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium.
-
Termination of Reaction: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation
The results of a broad receptor screening panel are typically presented in a table summarizing the binding affinities of the test compound for a wide range of receptors.
Table 1: Illustrative Cross-Reactivity Data Presentation for a Test Compound
| Receptor Family | Receptor Subtype | Ki (nM) |
| Adrenergic | α1 | >10,000 |
| α2 | 5,200 | |
| β1 | >10,000 | |
| β2 | 8,900 | |
| Dopaminergic | D1 | >10,000 |
| D2 | 7,500 | |
| Serotonergic | 5-HT1A | 3,400 |
| 5-HT2A | >10,000 | |
| Muscarinic | M1 | >10,000 |
| M2 | 9,100 | |
| Histaminergic | H1 | >10,000 |
| Opioid | μ (mu) | >10,000 |
| δ (delta) | >10,000 | |
| κ (kappa) | >10,000 | |
| Sigma | σ1 | 15 |
| σ2 | 1,200 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental data for this compound.
Visualizing Methodologies and Pathways
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Workflow of a Radioligand Receptor Binding Assay.
Caption: Simplified Signaling Pathway of the Cough Reflex and Site of Nepinalone Action.
Conclusion
This compound is a sigma-1 receptor agonist that acts centrally to suppress the cough reflex. While it is a clinically effective antitussive, a comprehensive public profile of its cross-reactivity with other receptors is currently lacking. The methodologies outlined in this guide, particularly the radioligand binding assay, represent the standard approach for generating such data, which is essential for a thorough understanding of a drug's pharmacological profile and for predicting potential off-target effects. For a complete assessment of Nepinalone's selectivity, further studies employing broad receptor screening panels are warranted.
Comparative Efficacy of Nepinalone Hydrochloride and Other Sigma-1 Ligands: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antitussive efficacy of Nepinalone hydrochloride against other sigma-1 receptor ligands. This document synthesizes available preclinical data, details relevant experimental methodologies, and visualizes key biological and experimental pathways.
This compound is a centrally acting cough suppressant.[1] Its primary mechanism of action involves its function as a ligand for the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum.[2] Activation of the sigma-1 receptor in the brainstem's cough center is believed to modulate neuronal signaling, leading to a suppression of the cough reflex.[2] This guide evaluates the efficacy of this compound in the context of other known sigma-1 ligands.
Quantitative Efficacy Comparison
A direct comparison of the binding affinity of this compound to the sigma-1 receptor is hampered by the lack of publicly available Ki values. However, its in-vivo efficacy has been qualitatively compared to other antitussive agents. The following tables summarize the available quantitative data for other sigma-1 ligands and the comparative in-vivo antitussive effects.
Table 1: Sigma-1 Receptor Binding Affinities of Various Ligands
| Ligand | Type | Binding Affinity (Ki) in nM |
| This compound | Agonist (putative) | Not Reported |
| (+)-Pentazocine | Agonist | 3.1 - 8.6 |
| PRE-084 | Agonist | 2.2 - 55 |
| SA4503 (Cutamesine) | Agonist | 1.4 - 11.2 |
| SKF-10,047 | Agonist | 3.6 - 13 |
| Dextromethorphan | Agonist | 200 - 1,360 |
| Haloperidol | Antagonist | 1.8 - 3.8 |
| NE-100 | Antagonist | 0.8 - 1.5 |
| BD-1047 | Antagonist | 9.3 - 26 |
| Codeine | Opioid Agonist | Low affinity |
Note: Ki values are compiled from multiple sources and may vary depending on the experimental conditions.
Table 2: In-Vivo Antitussive Efficacy of Sigma-1 Ligands in a Guinea Pig Citric Acid-Induced Cough Model
| Compound | Dose (mg/kg, i.p.) | Maximal Inhibition of Cough (%) |
| This compound | Not directly compared in this model | Qualitatively more effective than dextromethorphan, less effective than codeine |
| SKF-10,047 | 5 | ~80% |
| PRE-084 | 5 | ~70% |
| Carbetapentane | 5 | ~50% |
| Dextromethorphan (DEX) | 30 | ~60% |
Data for SKF-10,047, PRE-084, Carbetapentane, and Dextromethorphan are from a comparative study.[3] The efficacy of Nepinalone is based on other descriptive reports.
Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.
Methodology:
-
Membrane Preparation: Guinea pig liver membranes, which are a rich source of sigma-1 receptors, are prepared by homogenization and centrifugation.
-
Binding Reaction: The membrane preparation is incubated with a specific radioligand for the sigma-1 receptor, typically [³H]-(+)-pentazocine, at a concentration near its dissociation constant (Kd).
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In-Vivo Antitussive Efficacy Assay (Citric Acid-Induced Cough in Guinea Pigs)
Objective: To evaluate the antitussive effect of a test compound in an animal model of cough.
Methodology:
-
Animal Acclimatization: Male Dunkin-Hartley guinea pigs are acclimatized to the experimental conditions.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered, typically via intraperitoneal (i.p.) injection, at various doses.
-
Cough Induction: After a predetermined pretreatment time, the animals are placed in a whole-body plethysmograph and exposed to an aerosolized solution of citric acid (e.g., 0.3 M) for a set duration to induce coughing.
-
Cough Recording: The number of coughs is recorded during the exposure period using a sound-detecting microphone and specialized software.
-
Data Analysis: The antitussive effect is calculated as the percentage reduction in the number of coughs in the drug-treated group compared to the vehicle-treated group.
Visualizing the Pathways
To better understand the context of this compound's action, the following diagrams illustrate the sigma-1 receptor signaling pathway and the experimental workflows.
Caption: Sigma-1 receptor signaling pathway in cough suppression.
Caption: Workflow for assessing sigma-1 ligand efficacy.
Conclusion
This compound exerts its antitussive effects through its interaction with the sigma-1 receptor. While direct quantitative comparisons of its binding affinity are not available in the public domain, in-vivo studies indicate its efficacy is superior to dextromethorphan, another sigma-1 ligand, but less potent than the opioid agonist codeine. The provided experimental protocols offer a framework for conducting direct comparative studies to precisely determine the binding affinity and relative potency of this compound. Future research should focus on elucidating the specific binding kinetics and functional activity of this compound at the sigma-1 receptor to fully characterize its pharmacological profile in comparison to other sigma-1 ligands.
References
Nepinalone: A Clarification on its Mechanism of Action and Inapplicability for Comparison with GABA Modulators
Initial investigations into the pharmacological profile of Nepinalone have revealed that it is not classified as a GABA modulator. Instead, Nepinalone is identified as a centrally acting cough suppressant, or antitussive.[1][2][3] This fundamental difference in its mechanism of action precludes a scientifically valid head-to-head comparison with GABA modulators as originally requested.
Nepinalone primarily exerts its therapeutic effect by acting on the cough center located in the medulla oblongata of the brainstem.[1] The molecular basis for this action is attributed to its binding to sigma-1 receptors, which are involved in modulating the release of various neurotransmitters.[1] By interacting with these receptors, Nepinalone effectively suppresses the signaling pathways that initiate the cough reflex.[1] Some evidence also suggests a potential influence on calcium and potassium channels, which may contribute to its antitussive properties by reducing neuronal excitability.[1]
In contrast, GABA (gamma-aminobutyric acid) modulators represent a distinct class of drugs that act on the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. These compounds, which include well-known drug classes such as benzodiazepines, barbiturates, and neurosteroids, function by enhancing the effects of GABA at its receptors, leading to a decrease in neuronal activity. This mechanism underlies their use as sedatives, anxiolytics, and anticonvulsants.
Given that Nepinalone's mechanism of action does not involve the GABAergic system, a direct comparative analysis of its performance against GABA modulators, including the presentation of supporting experimental data and signaling pathways as requested, cannot be provided. Such a comparison would be misleading and scientifically unfounded due to the disparate pharmacological targets and therapeutic actions of these substances.
References
Comparative Guide to Stability-Indicating Assays for Nepinalone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential stability-indicating assay methods for the quantitative determination of Nepinalone hydrochloride in pharmaceutical formulations. As no officially validated stability-indicating method for this compound has been published, this document outlines a proposed High-Performance Liquid Chromatography (HPLC) method and compares it with a simpler UV-Spectrophotometric method. The experimental protocols and validation parameters are based on established practices for similar hydrochloride salts and cough suppressant medications.
Comparison of Analytical Methods
A robust stability-indicating assay is crucial for ensuring the safety, efficacy, and quality of pharmaceutical products. The ideal method should be able to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and formulation excipients.
| Feature | Proposed RP-HPLC Method | UV-Spectrophotometric Method |
| Specificity | High (able to separate API from degradation products) | Low (potential interference from degradation products with similar chromophores) |
| Sensitivity | High | Moderate |
| Linearity | Excellent over a wide concentration range | Good over a narrower concentration range |
| Accuracy & Precision | High | Good |
| Application | Suitable for stability studies, quality control, and impurity profiling | Suitable for preliminary assays and in-process controls where degradation is minimal |
| Cost & Complexity | Higher cost and complexity | Lower cost and simpler instrumentation |
Proposed Stability-Indicating Reversed-Phase HPLC Method
This proposed method is designed to be specific and sensitive for the determination of this compound.
Experimental Protocol
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and 25 mM potassium dihydrogen phosphate (B84403) buffer (pH 3.0 adjusted with orthopedic phosphoric acid) in a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm (based on the tetralone chromophore)
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Standard Solution Preparation:
Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a final concentration of 100 µg/mL.
Sample Solution Preparation:
Accurately weigh and transfer a quantity of the pharmaceutical formulation equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and filter through a 0.45 µm nylon filter.
Method Validation Parameters (Hypothetical Data):
| Parameter | Result |
| Linearity (µg/mL) | 10 - 150 |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0 |
| Precision (% RSD) | < 2.0 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Alternative Method: UV-Spectrophotometry
For a more rapid but less specific analysis, a UV-spectrophotometric method can be employed.
Experimental Protocol
Instrumental Conditions:
-
Spectrophotometer: Double beam UV-Visible spectrophotometer
-
Solvent: 0.1 M Hydrochloric Acid
-
Wavelength of Maximum Absorbance (λmax): To be determined by scanning a solution of this compound (expected around 245 nm).
Standard Solution Preparation:
Prepare a stock solution of this compound (100 µg/mL) in 0.1 M HCl. From this, prepare a series of dilutions to establish a calibration curve.
Sample Solution Preparation:
Prepare a solution of the pharmaceutical formulation in 0.1 M HCl to obtain a theoretical concentration within the calibration range.
Method Validation Parameters (Hypothetical Data):
| Parameter | Result |
| Linearity (µg/mL) | 5 - 30 |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Recovery) | 97.0 - 103.0 |
| Precision (% RSD) | < 3.0 |
Forced Degradation Studies
To establish the stability-indicating nature of the proposed HPLC method, forced degradation studies are essential.[1] These studies intentionally degrade the drug substance under various stress conditions to generate potential degradation products.[1]
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% Hydrogen Peroxide at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
The stressed samples would be analyzed by the proposed HPLC method to demonstrate that the degradation product peaks are well-resolved from the parent drug peak.
Visualizations
Caption: Proposed HPLC Experimental Workflow.
Caption: Potential Degradation Pathways.
References
Spectroscopic Showdown: A Comparative Analysis of Nepinalone Hydrochloride and Alternative Antitussives
A deep dive into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic profiles of Nepinalone hydrochloride, Codeine hydrochloride, and Dextromethorphan hydrobromide offers researchers and drug development professionals a comprehensive comparison of these antitussive agents. This guide provides a detailed analysis of their spectral data, enabling a clearer understanding of their molecular structures and facilitating identification and quality control processes.
Comparative Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data for this compound, Codeine hydrochloride, and Dextromethorphan hydrobromide.
Table 1: ¹H NMR Chemical Shift (δ) Data (ppm)
| Compound | Aromatic Protons | Aliphatic Protons (Piperidine/Morphinan Ring) | Other Protons | Solvent |
| This compound (Predicted) | 7.1 - 7.5 (m) | 1.5 - 3.5 (m) | 1.1 (s, -CH₃) | CDCl₃ |
| Codeine hydrochloride | 6.6 - 6.8 (m) | 1.9 - 4.9 (m) | 2.4 (s, N-CH₃), 3.8 (s, O-CH₃), 5.3-5.7 (m, olefinic) | D₂O |
| Dextromethorphan hydrobromide | 6.8 - 7.2 (m) | 1.2 - 3.1 (m) | 2.3 (s, N-CH₃), 3.8 (s, O-CH₃) | DMSO-d₆ |
Table 2: ¹³C NMR Chemical Shift (δ) Data (ppm)
| Compound | Aromatic Carbons | Aliphatic Carbons (Piperidine/Morphinan Ring) | Carbonyl Carbon | Other Carbons | Solvent |
| This compound (Predicted) | 126 - 144 | 22 - 60 | ~210 | 25 (-CH₃) | CDCl₃ |
| Codeine hydrochloride | 114 - 147 | 20 - 67 | - | 43 (N-CH₃), 56 (O-CH₃) | D₂O |
| Dextromethorphan hydrobromide | 113 - 158 | 22 - 67 | - | 43 (N-CH₃), 56 (O-CH₃) | CDCl₃ |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | O-H Stretch | N-H⁺ Stretch | C-H Stretch (Aromatic/Aliphatic) | C=O Stretch | C=C Stretch (Aromatic) | C-O Stretch |
| This compound | - | 2400-2700 (broad) | 2800-3100 | ~1710 | ~1600, ~1490 | - |
| Codeine hydrochloride | 3200-3500 (broad) | 2400-2700 (broad) | 2800-3000 | - | ~1600, ~1500 | 1050-1250 |
| Dextromethorphan hydrobromide | - | 2400-2700 (broad) | 2800-3000 | - | ~1610, ~1500 | 1040-1250 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation and comparison of the hydrochloride salts of the active pharmaceutical ingredients (APIs).
Materials:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)
-
5 mm NMR tubes
-
Deuterated solvents (CDCl₃, D₂O, DMSO-d₆)
-
API samples (this compound, Codeine hydrochloride, Dextromethorphan hydrobromide)
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound. For hydrochloride salts, D₂O or DMSO-d₆ are often suitable choices.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, spectral width of 200-250 ppm, and a longer relaxation delay (e.g., 2-10 seconds) to ensure quantitative analysis if needed.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of the solid API samples to identify functional groups.
Materials:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solid API samples (this compound, Codeine hydrochloride, Dextromethorphan hydrobromide)
-
Spatula
-
Ethanol (B145695) or isopropanol (B130326) for cleaning
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with ethanol or isopropanol. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid powder sample onto the center of the ATR crystal.
-
Apply Pressure: Use the pressure arm of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.
-
Spectrum Acquisition: Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Cleaning: After analysis, clean the ATR crystal thoroughly to prevent cross-contamination.
Workflow for Spectroscopic Comparison
Caption: Workflow for the comparative spectroscopic analysis of antitussive compounds.
Discussion
The predicted ¹H NMR spectrum of this compound suggests a complex aromatic region and multiple aliphatic signals corresponding to the piperidine (B6355638) and naphthalenone rings. The presence of a singlet for the methyl group is a key identifying feature. In comparison, the experimental spectra of Codeine hydrochloride and Dextromethorphan hydrobromide also show distinct aromatic and aliphatic protons. Key differences include the presence of olefinic protons in Codeine and the characteristic N-methyl and O-methyl singlets in both Codeine and Dextromethorphan.
The predicted ¹³C NMR spectrum of this compound is distinguished by a carbonyl carbon signal around 210 ppm, which is absent in the spectra of Codeine and Dextromethorphan. The aromatic and aliphatic carbon signals provide a fingerprint for each molecule's carbon skeleton.
The IR spectra provide complementary information. The prominent C=O stretching vibration in this compound is a clear differentiating feature. All three compounds exhibit broad N-H⁺ stretching bands characteristic of their hydrochloride/hydrobromide salts. The C-O stretching bands are present in Codeine and Dextromethorphan due to their ether and alcohol functionalities.
This comparative guide provides a foundational spectroscopic framework for researchers working with this compound and related antitussive agents. The tabulated data and outlined protocols offer a practical resource for compound identification, purity assessment, and further structural analysis.
Comparative Analysis of Synthesized Nepinalone Hydrochloride: A Guide to Identity and Purity Confirmation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the identity and purity of synthesized Nepinalone (B1231462) hydrochloride. It offers a comparative analysis with alternative non-opioid antitussive agents, supported by established analytical techniques and experimental protocols. The presented data and methodologies are intended to assist researchers in ensuring the quality and integrity of their synthesized compounds.
Confirmation of Chemical Identity
The primary identification of synthesized Nepinalone hydrochloride, a non-opioid cough suppressant, relies on a combination of spectroscopic and spectrometric techniques. These methods provide a detailed fingerprint of the molecule, allowing for unambiguous confirmation of its structure.
Spectroscopic and Spectrometric Data
The following table summarizes the key analytical techniques and expected data for the confirmation of this compound's identity. For comparative purposes, data for two common alternative non-opioid antitussives, Dextromethorphan (B48470) hydrobromide and Butamirate citrate, are also included.
| Analytical Technique | This compound | Dextromethorphan Hydrobromide | Butamirate Citrate |
| ¹H NMR (CDCl₃, 400 MHz) | Specific chemical shifts and coupling constants corresponding to the aromatic, tetralone, and piperidine (B6355638) ethyl moieties are expected. | Characteristic signals for the morphinan (B1239233) skeleton, including aromatic protons, methoxy (B1213986) group, and N-methyl group are observed. | Signals corresponding to the diethylaminoethoxyethyl ester and phenylbutyrate moieties are present. |
| ¹³C NMR (CDCl₃, 100 MHz) | Distinct signals for the carbonyl carbon of the tetralone, aromatic carbons, and carbons of the piperidine and ethyl groups are anticipated. | Resonances for all 18 carbons of the dextromethorphan molecule are identifiable. | Characteristic peaks for the ester carbonyl, aromatic ring, and the carbons of the diethylaminoethoxyethyl and butyrate (B1204436) chains are observed. |
| Mass Spectrometry (EI-MS) | The mass spectrum is expected to show a molecular ion peak corresponding to the free base (m/z 271.40) and a fragmentation pattern characteristic of the tetralone and piperidine fragments. | A prominent molecular ion peak at m/z 271 is typically observed, along with a complex fragmentation pattern.[1][2] | The mass spectrum will show fragmentation patterns related to the ester and ether linkages.[3] |
| Elemental Analysis | Theoretical: C: 70.23%, H: 8.51%, Cl: 11.51%, N: 4.55%, O: 5.20% | Theoretical (HBr salt): C: 61.36%, H: 7.44%, Br: 22.68%, N: 3.97%, O: 4.54% | Theoretical (citrate salt): C: 57.70%, H: 7.47%, N: 2.80%, O: 32.02% |
Note: Specific experimental NMR and mass spectrometry data for this compound are not widely available in public databases. The expected data presented here is based on the known chemical structure and analysis of similar compounds. Researchers should acquire their own experimental data for confirmation.
Experimental Protocols
Detailed experimental protocols for the key analytical techniques are provided below.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on a 100 MHz spectrometer using a proton-decoupled pulse sequence. A 45° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans (typically >1024) are required to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (residual CHCl₃).
1.2.2. Mass Spectrometry (MS)
-
Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: Introduce a small amount of the sample directly into the ion source using a direct insertion probe or via a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron energy of 70 eV for ionization.
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
1.2.3. Elemental Analysis
-
Instrumentation: Use a CHN analyzer.
-
Sample Preparation: Accurately weigh a small amount of the dried sample (1-2 mg).
-
Analysis: Combust the sample in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified to determine the percentage of carbon, hydrogen, and nitrogen. Chlorine and oxygen content can be determined by other appropriate methods.
Purity Assessment
Ensuring the purity of the synthesized this compound is critical for its use in research and development. The primary technique for purity assessment is High-Performance Liquid Chromatography (HPLC).
Potential Impurities in this compound Synthesis
Based on the known synthesis of Nepinalone, which involves the reaction of 1-methyl-2-tetralone (B1329714) with 1-N-(2-chloroethyl)piperidine, potential process-related impurities could include:
-
Unreacted Starting Materials: 1-methyl-2-tetralone and 1-N-(2-chloroethyl)piperidine.
-
Byproducts of Side Reactions: Potential byproducts from self-condensation of the tetralone or other side reactions.
-
Degradation Products: Products formed during workup or storage.
A thorough impurity profile should be established by synthesizing and characterizing potential impurities to be used as reference standards.
High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for separating this compound from potential impurities and quantifying its purity.
| Parameter | This compound (Proposed Method) | Dextromethorphan Hydrobromide (Example Method) [4][5][6][7][8] | Butamirate Citrate (Example Method) [9][10][11][12][13] |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) | C18 reverse-phase column | C8 or C18 reverse-phase column |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., phosphate (B84403) buffer at pH 3). | Acetonitrile/acetate buffer (e.g., 75:25, v/v) | Acetonitrile and a buffered aqueous solution with an ion-pairing agent. |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.0 - 1.7 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) | UV at 278 nm | UV at 205 nm or 225 nm |
| Retention Time | To be determined experimentally. | Approximately 4.5 minutes | Varies depending on the specific method. |
| Purity Calculation | Area percentage of the main peak in the chromatogram. | Area percentage of the main peak. | Area percentage of the main peak. |
Experimental Protocol for HPLC Method Development
2.3.1. Method Development and Validation
-
Column and Mobile Phase Selection: Start with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer (e.g., 0.1% trifluoroacetic acid or phosphate buffer). Optimize the mobile phase composition and gradient to achieve good separation between the Nepinalone peak and any impurity peaks.
-
Method Validation: Validate the developed method according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
2.3.2. Sample Preparation and Analysis
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.
-
Sample Solution: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a similar concentration as the standard solution.
-
Injection and Analysis: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the HPLC system.
-
Purity Calculation: Calculate the purity of the synthesized sample by the area normalization method: Purity (%) = (Area of Nepinalone peak / Total area of all peaks) x 100
Workflow and Signaling Pathway Diagrams
Experimental Workflow for Identity and Purity Confirmation
The following diagram illustrates the logical workflow for the comprehensive analysis of synthesized this compound.
This comprehensive approach, combining multiple analytical techniques, ensures a high degree of confidence in the identity and purity of synthesized this compound, which is essential for its application in further research and development.
References
- 1. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 2. 1,2,3,4-Tetrahydronaphthalene(119-64-2) 13C NMR spectrum [chemicalbook.com]
- 3. Isolation and characterization of some potential impurities in ropinirole hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 5. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 10. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 11. rsc.org [rsc.org]
- 12. acdlabs.com [acdlabs.com]
- 13. EP0507001A1 - A process for the preparation of nepinalone - Google Patents [patents.google.com]
Comparative Analysis of Nepinalone Hydrochloride's Potential Effects on Neuronal Cell Lines: An Indirect Assessment
A comprehensive review of available scientific literature reveals a notable absence of direct experimental data on the effects of Nepinalone hydrochloride on common neuronal cell lines such as SH-SY5Y, PC12, and Neuro-2a. As an antitussive agent, its primary mechanism of action is understood to be the agonism of the sigma-1 receptor, a protein with diverse functions within the central nervous system.
Therefore, this guide provides a comparative study based on the known effects of other sigma-1 receptor agonists on these cell lines, offering a predictive framework for the potential, yet unconfirmed, actions of this compound. This analysis is intended for researchers, scientists, and drug development professionals to inform future in vitro studies.
Overview of Neuronal Cell Lines
| Cell Line | Origin | Key Characteristics | Common Applications in Neurobiology |
| SH-SY5Y | Human neuroblastoma | Dopaminergic phenotype, can be differentiated into more mature neuron-like cells. | Parkinson's disease modeling, neurotoxicity studies, apoptosis research. |
| PC12 | Rat pheochromocytoma | Differentiates into neuron-like cells with neurite outgrowth in response to Nerve Growth Factor (NGF).[1][2] | Studies of neuronal differentiation, neurosecretion, and neurotrophin action.[1][3] |
| Neuro-2a (N2a) | Mouse neuroblastoma | Can be differentiated to exhibit neuron-like characteristics. | Neurotoxicity screening, studies on ion channel function and neurodegenerative diseases.[4][5][6][7] |
Comparative Effects of Sigma-1 Receptor Agonists on Neuronal Cell Lines
The following table summarizes the observed effects of various sigma-1 receptor agonists on the SH-SY5Y, PC12, and Neuro-2a cell lines. These findings may suggest potential, analogous effects of this compound.
| Parameter | SH-SY5Y | PC12 | Neuro-2a |
| Cell Viability/Survival | Sigma-1 receptor agonists have demonstrated neuroprotective effects against toxicity induced by agents like β-amyloid and MPP+.[8] Downregulation of the sigma-1 receptor can reverse the decrease in cell survival caused by MPP+.[9] | Activation of sigma-1 receptors by certain antidepressants potentiates nerve-growth factor (NGF)-induced neurite outgrowth, which is linked to cell survival.[10][11] | Studies on Neuro-2a cells have explored the role of sigma-1 receptor agonists in protecting against neurotoxicity. |
| Apoptosis | Sigma-1 receptor activation can be anti-apoptotic. For instance, it can increase the expression of the protective protein Bcl-2.[8] Conversely, downregulation of the sigma-1 receptor can decrease caspase-3 activity, an indicator of apoptosis.[9] | High concentrations of melatonin, which can interact with intracellular receptors, have been shown to prevent apoptosis in PC12 cells.[12] | The effects of sigma-1 receptor agonists on apoptosis in Neuro-2a cells have been a subject of investigation, particularly in the context of neurodegenerative disease models. |
| Neurite Outgrowth | Limited direct evidence for sigma-1 agonist-induced neurite outgrowth. | Several sigma-1 receptor agonists, including some SSRIs, potentiate NGF-induced neurite outgrowth.[10][11] However, sertraline, acting as an inverse agonist, was found to inhibit it.[8] | Information on sigma-1 receptor agonist effects on Neuro-2a neurite outgrowth is not readily available in the reviewed literature. |
| Calcium Signaling | Sigma-1 receptor agonists can modulate intracellular calcium levels. Some agonists have been shown to reduce muscarine-induced increases in intracellular calcium, though this effect might be due to off-target blockade of muscarinic receptors.[13] Activation of sigma-1 receptors can also inhibit TRPC1-mediated calcium entry.[9] | The sigma-1 receptor is known to interact with ion channels, and its activation can influence calcium influx. | Studies in Neuro-2a cells have investigated the localization of the sigma-1 receptor and its response to agonist stimulation, which is relevant to its role in calcium homeostasis at the endoplasmic reticulum.[14][15] |
Experimental Protocols
Detailed methodologies for key experiments relevant to assessing the effects of compounds like this compound on neuronal cell lines are provided below.
Cell Viability and Cytotoxicity Assays
1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) [16][17]
-
Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed neuronal cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound (e.g., this compound) and appropriate controls for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
2. Lactate Dehydrogenase (LDH) Release Assay [16]
-
Principle: Measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity and compromised cell membrane integrity.
-
Protocol:
-
Follow the same cell seeding and treatment procedure as the MTT assay.
-
At the end of the treatment period, collect a sample of the culture medium from each well.
-
Add the collected medium to a new 96-well plate containing the LDH assay reaction mixture.
-
Incubate at room temperature for a specified time, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
A positive control for maximum LDH release (e.g., cell lysis buffer) should be included.
-
Neurite Outgrowth Assay[18][19][20]
-
Principle: Quantifies the extent of neurite formation and elongation in response to treatment. This is a key indicator of neuronal differentiation and health.
-
Protocol:
-
Plate neuronal cells (e.g., PC12 or differentiated SH-SY5Y) on a suitable substrate (e.g., collagen or laminin-coated plates).
-
Treat the cells with the test compound and controls. For PC12 cells, NGF is typically used as a positive control to induce neurite outgrowth.
-
After the incubation period (e.g., 24-72 hours), fix the cells.
-
Stain the cells with a neuronal marker (e.g., β-III tubulin antibody) and a nuclear stain (e.g., DAPI).
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Analyze the images using specialized software to quantify parameters such as the number of neurites per cell, total neurite length, and number of branch points.
-
Calcium Imaging[21][22][23]
-
Principle: Measures changes in intracellular calcium concentration ([Ca²⁺]i) in real-time using fluorescent calcium indicators. This is crucial for studying neuronal excitability and signaling.
-
Protocol:
-
Culture neuronal cells on glass-bottom dishes or plates suitable for imaging.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) by incubating them in a dye-containing buffer.
-
Wash the cells to remove excess dye.
-
Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.
-
Establish a baseline fluorescence reading.
-
Apply the test compound (this compound) and any other stimuli (e.g., a neurotransmitter or depolarizing agent).
-
Record the changes in fluorescence intensity over time.
-
Analyze the data to determine the amplitude, frequency, and duration of calcium transients.
-
Western Blotting for Signaling Pathway Analysis[24][25][26][27][28]
-
Principle: Detects and quantifies specific proteins in a cell lysate to investigate the activation or inhibition of signaling pathways.
-
Protocol:
-
Treat cultured neuronal cells with the test compound for the desired time.
-
Lyse the cells in a suitable buffer to extract total proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated forms of signaling proteins like Akt, ERK, or apoptosis-related proteins like Bcl-2 and caspases).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Detect the signal using a chemiluminescent substrate or fluorescence imaging system.
-
Quantify the protein bands using densitometry and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of this compound's potential effects.
Caption: Putative signaling pathway of this compound in neuronal cells.
Caption: Workflow for cell viability and cytotoxicity assessment.
Caption: Logical framework for the indirect comparative study.
References
- 1. Regulation of the differentiation of PC12 pheochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Variant PC12 cell line that spontaneously differentiates and extends neuritic processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PC12 cells as a model for studies of regulated secretion in neuronal and endocrine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the use of neuro-2a neuroblastoma cells versus intact neurons in primary culture for neurotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving in vitro ciguatoxin and brevetoxin detection: selecting neuroblastoma (Neuro-2a) cells with lower sensitivity to ouabain and veratridine (OV-LS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mouse N2a Neuroblastoma Assay: Uncertainties and Comparison with Alternative Cell-Based Assays for Ciguatoxin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sigma1 Receptor Inhibits TRPC1-Mediated Ca2+ Entry That Promotes Dopaminergic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sigma-1 Receptor Agonists and Their Clinical Implications in Neuropsychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interaction of new antidepressants with sigma-1 receptor chaperones and their potentiation of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Melatonin suppression of PC12 cell growth and death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Binding of sigma receptor ligands and their effects on muscarine-induced Ca(2+) changes in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. EXAMINING THE EFFECTS OF SIGMA-1 RECEPTOR AGONISTS ON THE INTRACELLULAR LOCALIZATION OF THE ENDOGENOUS RECEPTOR IN NEURO2A CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nepinalone Hydrochloride and Standard Antitussive Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the non-opioid antitussive agent, Nepinalone hydrochloride, against the standard centrally-acting cough suppressants, codeine and dextromethorphan (B48470). The following sections detail the comparative efficacy, mechanisms of action, and the experimental protocols utilized in preclinical assessments, offering a data-driven resource for respiratory pharmacology research and drug development.
Comparative Efficacy of Antitussive Agents
The antitussive potency of this compound and its isomers has been evaluated against codeine and dextromethorphan using a well-established preclinical model of cough. The data, summarized below, is derived from a study utilizing the citric acid-induced cough model in guinea pigs. This model is a standard for assessing the efficacy of centrally acting antitussive drugs.
Table 1: Antitussive Activity of this compound, Codeine, and Dextromethorphan on Citric Acid-Induced Cough in Guinea Pigs
| Compound | Dose (mg/kg, p.o.) | Mean Number of Coughs (± S.E.M.) | % Inhibition |
| Control (Vehicle) | - | 12.4 ± 1.2 | - |
| Nepinalone HCl (Racemate) | 15 | 6.1 ± 0.8 | 50.8 |
| 30 | 3.2 ± 0.5 | 74.2 | |
| Levo-Nepinalone | 15 | 4.5 ± 0.6 | 63.7 |
| 30 | 2.1 ± 0.4 | 83.1 | |
| Dextro-Nepinalone | 15 | 7.8 ± 0.9 | 37.1 |
| 30 | 5.5 ± 0.7 | 55.6 | |
| Codeine | 10 | 3.5 ± 0.5 | 71.8 |
| Dextromethorphan | 10 | 7.2 ± 0.9 | 41.9 |
Data sourced from Braga et al. (1993). GIMT - Giornale Italiano delle Malattie del Torace, 47(1-2), 17-22.
Table 2: Relative Potency of Antitussive Agents
| Comparison | Relative Potency |
| Levo-Nepinalone vs. Racemic Nepinalone | Levo-isomer is more potent. |
| Racemic Nepinalone vs. Dextro-Nepinalone | Racemate is more potent than the Dextro-isomer. |
| Levo-Nepinalone vs. Codeine | Levo-Nepinalone at 30 mg/kg shows higher inhibition than Codeine at 10 mg/kg. |
| Racemic Nepinalone vs. Dextromethorphan | Racemic Nepinalone at 15 mg/kg shows higher inhibition than Dextromethorphan at 10 mg/kg. |
Mechanisms of Action: A Comparative Overview
The antitussive effects of this compound, codeine, and dextromethorphan are all mediated through the central nervous system, specifically by suppressing the cough reflex arc in the brainstem. However, their molecular targets and signaling pathways differ significantly.
This compound: This non-opioid agent is a sigma-1 (σ1) receptor agonist.[1] By binding to sigma-1 receptors in the cough center of the medulla oblongata, Nepinalone modulates neuronal excitability, thereby reducing the urge to cough.[1] It has also been suggested to influence calcium and potassium channels, which would further contribute to the stabilization of neuronal membranes and a diminished cough response.[1]
Codeine: A classic opioid antitussive, codeine exerts its effect after being metabolized in the liver to morphine. Morphine then acts as an agonist at μ-opioid receptors in the central nervous system, including the medulla. Activation of these G-protein coupled receptors leads to an inhibition of neuronal activity in the cough center.
Dextromethorphan: This non-narcotic antitussive has a more complex pharmacological profile. It acts as a sigma-1 receptor agonist, similar to Nepinalone, and also as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1] Its action on both of these receptors contributes to its cough suppressant properties.
Signaling Pathway Diagrams
Caption: Comparative signaling pathways for central antitussives.
Experimental Protocols
The following is a detailed methodology for the citric acid-induced cough model in guinea pigs, a standard preclinical assay for evaluating antitussive agents.
1. Animal Model:
-
Species: Male Hartley guinea pigs.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Animals are acclimatized to the experimental conditions for a minimum of one week prior to the study.
2. Cough Induction:
-
Tussive Agent: A solution of citric acid (e.g., 0.4 M) in distilled water is used to induce cough.
-
Exposure: Conscious, unrestrained animals are individually placed in a whole-body plethysmograph chamber.
-
Nebulization: The citric acid solution is aerosolized into the chamber for a fixed period (e.g., 3-5 minutes) using an ultrasonic nebulizer.
-
Measurement: The number of coughs is recorded during the exposure period and for a defined time post-exposure (e.g., 10 minutes). Coughs are identified by their characteristic sound and the associated sharp thoracic pressure changes detected by the plethysmograph.
3. Drug Administration:
-
Route: Test compounds (this compound, codeine, dextromethorphan) and vehicle control are administered orally (p.o.) via gavage.
-
Dosing: A range of doses is typically evaluated to determine a dose-response relationship.
-
Pre-treatment Time: Drugs are administered a set time (e.g., 60 minutes) before the citric acid challenge to allow for absorption and distribution.
4. Experimental Design:
-
Groups: Animals are randomly assigned to treatment groups: vehicle control, and various doses of the test compounds.
-
Blinding: To minimize bias, the experimenter may be blinded to the treatment allocation.
-
Data Analysis: The primary endpoint is the number of coughs. The percentage inhibition of the cough response is calculated for each treated group relative to the vehicle control group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the antitussive effects.
Caption: Workflow for preclinical antitussive efficacy testing.
Conclusion
This comparative guide demonstrates that this compound is a potent, non-opioid, centrally acting antitussive. Preclinical data suggests its efficacy, particularly that of its levo-isomer, is comparable to or greater than that of standard antitussives like codeine and dextromethorphan in the citric acid-induced cough model. Its distinct mechanism of action, primarily through the sigma-1 receptor, presents a valuable alternative to opioid-based and other non-narcotic cough suppressants. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of novel antitussive therapies.
References
Statistical Validation of Nepinalone Hydrochloride: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nepinalone hydrochloride, an antitussive agent, with other established cough suppressants. The information presented is based on available preclinical and clinical data to aid in the statistical validation of its experimental performance.
Efficacy of this compound: A Comparative Overview
This compound exerts its antitussive effect through a central mechanism of action. It primarily acts on the cough center located in the medulla oblongata by binding to sigma-1 receptors.[1] This action modulates neuronal signaling and suppresses the urge to cough. Additionally, it is suggested that Nepinalone may influence calcium and potassium channels, further contributing to its antitussive properties.[1]
Table 1: Comparative Efficacy of Antitussive Agents in Preclinical Models
| Compound | Animal Model | Challenge Agent | Route of Administration | Dosage | % Inhibition of Cough | Reference |
| This compound | Guinea Pig | Citric Acid | Oral | Data not available | Data not available | - |
| Codeine | Guinea Pig | Citric Acid | Oral | 12 and 24 mg/kg | ~70% | [2] |
| Dextromethorphan | Guinea Pig | Citric Acid | Oral | Not specified | No notable effect | [2] |
| Gefapixant | Guinea Pig | Citric Acid | Oral | 24 mg/kg | ~70% | [2] |
Note: The table above is intended to provide a template for data comparison. The absence of publicly available quantitative data for this compound is a significant limitation.
Safety Profile
The safety profile of any new therapeutic agent is of paramount importance. A comprehensive evaluation requires analysis of adverse events reported in clinical trials.
Table 2: Comparative Safety Profile of Antitussive Agents
| Adverse Event | This compound | Codeine | Dextromethorphan |
| Gastrointestinal | Data not available | Nausea, vomiting, constipation | Nausea, vomiting |
| Central Nervous System | Data not available | Drowsiness, dizziness | Dizziness, drowsiness |
| Respiratory | Data not available | Respiratory depression (at high doses) | Minimal |
| Other | Data not available | Potential for dependence | Low |
Note: This table is a template for summarizing safety data. Specific frequencies of adverse events for this compound are not currently available in the public domain.
Experimental Protocols
Standardized experimental protocols are crucial for the valid comparison of antitussive agents. Preclinical and clinical models are employed to assess the efficacy and safety of these drugs.
Preclinical Models
1. Citric Acid-Induced Cough in Guinea Pigs
This is a widely used and reliable model for screening potential antitussive drugs.
-
Objective: To evaluate the ability of a test compound to suppress cough induced by citric acid aerosol.
-
Animals: Male Dunkin-Hartley guinea pigs.
-
Procedure:
-
Animals are placed in a whole-body plethysmograph chamber.
-
A baseline cough rate is established.
-
The test compound (e.g., this compound) or vehicle is administered (e.g., orally).
-
After a defined pretreatment time, the animals are exposed to an aerosol of citric acid (e.g., 0.4 M) for a specific duration (e.g., 7 minutes).
-
The number of coughs is recorded during and after the exposure period.
-
-
Data Analysis: The percentage inhibition of the cough response by the test compound is calculated relative to the vehicle control group.
2. Capsaicin-Induced Cough in Guinea Pigs
This model is used to investigate the effect of antitussive agents on the activation of sensory nerves in the airways.
-
Objective: To assess the ability of a test compound to inhibit cough induced by capsaicin (B1668287) aerosol.
-
Animals: Male Dunkin-Hartley guinea pigs.
-
Procedure:
-
Similar to the citric acid model, animals are placed in a plethysmograph chamber.
-
The test compound or vehicle is administered.
-
Animals are then exposed to an aerosol of capsaicin.
-
Cough responses are recorded and analyzed.
-
-
Data Analysis: The inhibitory effect of the test compound on capsaicin-induced cough is quantified.
Clinical Trials
Human Capsaicin Cough Challenge
This is a common method to assess the efficacy of antitussive drugs in a controlled clinical setting.
-
Objective: To determine the effect of a test drug on cough reflex sensitivity in healthy volunteers or patients with chronic cough.
-
Subjects: Adult male and female volunteers.
-
Procedure:
-
A baseline cough sensitivity to inhaled capsaicin is determined by administering increasing concentrations of capsaicin and recording the concentration that elicits a certain number of coughs (e.g., C2 or C5).
-
Subjects are then treated with the test drug (e.g., this compound) or placebo in a randomized, double-blind manner.
-
The capsaicin challenge is repeated at specific time points after drug administration.
-
-
Data Analysis: The change in cough sensitivity (i.e., the concentration of capsaicin required to induce a cough) after treatment is compared between the drug and placebo groups.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for evaluating antitussive drugs.
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for antitussive drug evaluation.
References
A Comparative Analysis of Nepinalone Hydrochloride and Standard Antitussives: Efficacy, Mechanisms, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antitussive properties of Nepinalone hydrochloride against two commonly used cough suppressants, codeine and dextromethorphan (B48470). The comparison focuses on their mechanisms of action, preclinical efficacy data, and the experimental methodologies employed in their evaluation. Due to a lack of direct head-to-head clinical trials involving this compound in publicly available literature, this guide primarily relies on preclinical data for efficacy comparisons and clearly delineates the distinct signaling pathways through which these compounds exert their effects.
Mechanisms of Action: A Tale of Three Receptors
The antitussive effects of this compound, codeine, and dextromethorphan are mediated by their interaction with distinct receptors in the central nervous system, leading to the suppression of the cough reflex.
This compound: This compound acts as a selective agonist for the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1] Its binding to the sigma-1 receptor is believed to modulate neuronal signaling in the cough center located in the medulla oblongata, thereby reducing the urge to cough.[1]
Codeine: A well-established opioid antitussive, codeine exerts its effect primarily through its conversion to morphine, which then acts as an agonist at the µ-opioid receptors.[2] Activation of these G-protein coupled receptors in the brainstem inhibits the cough reflex.[2]
Dextromethorphan: This widely used over-the-counter medication has a more complex mechanism of action. It functions as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, reducing glutamatergic neurotransmission involved in the cough reflex.[3][4] Additionally, dextromethorphan and its metabolites act as agonists at the sigma-1 receptor, similar to this compound.[1][5]
Signaling Pathway Diagrams
Preclinical Efficacy Comparison: An Indirect Analysis
| Compound | Dose | Route of Administration | Animal Model | Tussive Agent | % Inhibition of Cough (approx.) | Reference |
| Nepinalone (racemate) | 10 mg/kg | s.c. | Guinea Pig | Citric Acid | 50% | [2] |
| l-Nepinalone | 10 mg/kg | s.c. | Guinea Pig | Citric Acid | 65% | [2] |
| d-Nepinalone | 10 mg/kg | s.c. | Guinea Pig | Citric Acid | 35% | [2] |
| Codeine | 10 mg/kg | s.c. | Guinea Pig | Citric Acid | 50-60% | [6] |
| Dextromethorphan | 30 mg/kg | i.p. | Guinea Pig | Citric Acid | ~60% | [7] |
Note: The efficacy of Nepinalone is presented for its racemic mixture and its individual isomers (levo and dextro). The data for codeine and dextromethorphan are sourced from separate preclinical studies using a similar experimental model.
Experimental Protocols
Citric Acid-Induced Cough Model in Guinea Pigs
This widely used preclinical model assesses the efficacy of antitussive agents by measuring their ability to inhibit cough induced by an irritant.
Detailed Methodology:
-
Animal Model: Male Dunkin-Hartley guinea pigs are commonly used.[8]
-
Acclimatization: Animals are acclimatized to the experimental environment and exposure chambers for a set period before the study.
-
Drug Administration: The test compound (this compound, codeine, or dextromethorphan) or vehicle is administered via a specific route (e.g., subcutaneous, intraperitoneal, or oral) at a predetermined time before cough induction.[2][6][7]
-
Cough Induction: Guinea pigs are placed in a whole-body plethysmography chamber and exposed to an aerosolized solution of citric acid (e.g., 0.3-0.4 M) for a defined duration (e.g., 10-15 minutes).[8][9]
-
Cough Recording and Analysis: The number of coughs is recorded using a microphone and/or a pneumotachograph connected to the plethysmography chamber. The recorded data are then analyzed to determine the total number of coughs and the frequency of coughing.[10]
-
Efficacy Calculation: The percentage inhibition of cough is calculated by comparing the number of coughs in the drug-treated group to the vehicle-treated control group.
Capsaicin (B1668287) Cough Challenge in Humans
This clinical research model is used to assess cough reflex sensitivity in humans and to evaluate the efficacy of antitussive drugs.
Detailed Methodology:
-
Subject Selection: Healthy volunteers or patients with chronic cough are recruited. Subjects typically undergo a screening process to ensure they meet inclusion criteria.[11]
-
Study Design: A double-blind, placebo-controlled, crossover design is often employed, where each subject receives both the active drug and a placebo on separate study days.[12]
-
Drug Administration: The test drug (e.g., codeine or dextromethorphan) or placebo is administered orally at a specified time before the capsaicin challenge.[13]
-
Capsaicin Challenge: Subjects inhale single breaths of aerosolized capsaicin solutions of progressively increasing concentrations.[14] The challenge continues until the subject consistently coughs a certain number of times (e.g., 2 or 5 coughs).
-
Cough Measurement: The number of coughs at each capsaicin concentration is recorded using a microphone.
-
Outcome Measures: The primary outcome is typically the capsaicin concentration that induces a specific number of coughs, known as the cough threshold (C2 for two coughs, C5 for five coughs). An increase in the cough threshold indicates a reduction in cough reflex sensitivity.[15]
Conclusion
This compound, codeine, and dextromethorphan are centrally acting antitussives that suppress the cough reflex through distinct molecular mechanisms. While direct comparative clinical efficacy data for this compound is lacking, preclinical evidence from the citric acid-induced cough model in guinea pigs suggests it possesses antitussive activity. The levo-isomer of Nepinalone appears to be more potent than the dextro-isomer in this model. Indirect comparisons with data from similar preclinical studies on codeine and dextromethorphan suggest that Nepinalone's efficacy may be in a comparable range. Dextromethorphan's dual action as both an NMDA receptor antagonist and a sigma-1 receptor agonist presents a unique pharmacological profile. Further well-controlled clinical trials are necessary to definitively establish the comparative efficacy and safety of this compound in a clinical setting. The experimental protocols described provide standardized methods for the continued investigation and development of novel antitussive therapies.
References
- 1. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of N-methyl-D-aspartate antagonists on the cough reflex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Central regulation of the cough reflex: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Airway opioid receptors mediate inhibition of cough and reflex bronchoconstriction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An advanced recording and analysis system for the differentiation of guinea pig cough responses to citric acid and prostaglandin E2 in real time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cough reflex testing with inhaled capsaicin in the study of chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A randomized placebo controlled trial to evaluate the effects of butamirate and dextromethorphan on capsaicin induced cough in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The opioid agonist codeine and antagonist naltrexone do not affect voluntary suppression of capsaicin induced cough in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Cough-inducing capsaicin challenge test in a healthy population] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Similarities and differences between the cough suppression test and the cough challenge test - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Nepinalone Hydrochloride: A Procedural Guide for Laboratory Professionals
For immediate release
Proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for Nepinalone hydrochloride, a non-opioid antitussive agent. The following information is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby fostering a secure and compliant laboratory environment.
Understanding this compound: A Profile
Core Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to adhere to the following safety measures to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling fine powders or creating aerosols. |
Engineering Controls:
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or vapors.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as a hazardous chemical waste stream. Under no circumstances should it be disposed of down the drain or in regular solid waste.
-
Segregation: All waste materials contaminated with this compound, including unused product, empty containers, and contaminated consumables (e.g., weighing paper, pipette tips, gloves), must be segregated from other laboratory waste.
-
Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with chemical waste.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound." The date of waste accumulation should also be clearly marked.
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified chemical waste disposal company. Adhere to all institutional, local, state, and federal regulations for hazardous waste disposal.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these established protocols, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. This commitment to rigorous safety standards is fundamental to responsible scientific research and development.
Personal protective equipment for handling Nepinalone hydrochloride
Disclaimer: No comprehensive Safety Data Sheet (SDS) for Nepinalone hydrochloride is publicly available. The following guidance is synthesized from information on similar chemical compounds and general best practices for handling active pharmaceutical ingredients (APIs). Researchers must conduct a thorough risk assessment based on their specific experimental conditions and handle this compound with a high degree of caution.
This compound is a compound for which detailed public safety information is scarce. This document provides essential safety and logistical information for researchers, scientists, and drug development professionals, focusing on personal protective equipment (PPE), operational plans, and disposal procedures. The information is curated to build trust and provide value beyond the product itself, ensuring laboratory safety and proper chemical handling.
Quantitative Data Summary
Due to the limited availability of public data, a complete quantitative profile for this compound cannot be provided. The following table summarizes the available information.
| Property | Data |
| Molecular Formula | C₁₈H₂₆ClNO |
| Molecular Weight | 307.9 g/mol |
| Acute Oral Toxicity (LD50) | Data not available |
| Acute Dermal Toxicity (LD50) | Data not available |
| Acute Inhalation Toxicity (LC50) | Data not available |
| Carcinogenicity | Data not available |
| Mutagenicity | Data not available |
| Teratogenicity | Data not available |
Personal Protective Equipment (PPE) Recommendations
Given the unknown toxicological profile of this compound, a cautious approach to personal protective equipment is mandatory. The following recommendations are based on guidelines for handling hazardous pharmaceutical compounds.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Double gloving is recommended for prolonged handling or when working with larger quantities. |
| Body Protection | A disposable gown or a dedicated lab coat with long sleeves and a closed front. |
| Respiratory Protection | For handling small quantities in a certified chemical fume hood, respiratory protection may not be necessary. However, if there is a risk of aerosolization or when handling the powder outside of a containment system, a NIOSH-approved respirator with an appropriate cartridge is essential. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial to minimize exposure and ensure safety when working with this compound.
-
Preparation and Engineering Controls :
-
All work with solid this compound should be conducted in a designated area, preferably within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Ensure that an eyewash station and a safety shower are readily accessible.
-
Before beginning work, assemble all necessary equipment, including PPE, weighing supplies, and spill cleanup materials.
-
-
Handling and Experimental Procedures :
-
Wear all required PPE before handling the compound.
-
When weighing, use a balance inside a ventilated enclosure if possible.
-
Handle the solid material carefully to avoid generating dust.
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
-
Spill Management :
-
In the event of a spill, evacuate the immediate area and alert others.
-
Don appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust, then clean with an appropriate absorbent material.
-
For liquid spills, use an inert absorbent material.
-
Collect all cleanup materials in a sealed, labeled container for proper disposal.
-
Thoroughly decontaminate the spill area.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation : All materials that have come into contact with this compound, including gloves, gowns, weighing papers, and pipette tips, must be treated as hazardous waste.
-
Waste Collection : Collect all contaminated solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Final Disposal : Dispose of all waste in accordance with institutional, local, state, and federal regulations for hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Workflow and Pathway Visualizations
To provide clear, at-a-glance guidance, the following diagrams illustrate the safe handling workflow and a logical decision-making process for handling this compound.
Caption: A stepwise workflow for the safe handling of this compound.
Caption: Logical relationship demonstrating the need for stringent safety measures.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
